molecular formula C36H70NO8P B12403160 17:0-14:1 PE-d5

17:0-14:1 PE-d5

Katalognummer: B12403160
Molekulargewicht: 680.9 g/mol
InChI-Schlüssel: QWRIURIVRIHUFS-WQUZVJHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

17:0-14:1 PE-d5 is a useful research compound. Its molecular formula is C36H70NO8P and its molecular weight is 680.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C36H70NO8P

Molekulargewicht

680.9 g/mol

IUPAC-Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate

InChI

InChI=1S/C36H70NO8P/c1-3-5-7-9-11-13-15-16-17-19-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37)45-36(39)29-27-25-23-21-18-14-12-10-8-6-4-2/h10,12,34H,3-9,11,13-33,37H2,1-2H3,(H,40,41)/b12-10-/t34-/m1/s1/i32D2,33D2,34D

InChI-Schlüssel

QWRIURIVRIHUFS-WQUZVJHDSA-N

Isomerische SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCC

Kanonische SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCC

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to 17:0-14:1 PE-d5: An Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 17:0-14:1 PE-d5, a deuterated phosphatidylethanolamine (B1630911) used as an internal standard in mass spectrometry-based lipidomics. This document outlines its chemical properties, its role in quantitative analysis, detailed experimental protocols, and its relevance in cellular signaling pathways.

Introduction to this compound

1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (this compound) is a synthetic, stable isotope-labeled phospholipid. Its chemical structure consists of a glycerol (B35011) backbone esterified with a saturated fatty acid (heptadecanoic acid, 17:0) at the sn-1 position, a monounsaturated fatty acid (myristoleic acid, 14:1) at the sn-2 position, and a phosphoethanolamine headgroup. The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the accurate quantification of endogenous phosphatidylethanolamine (PE) species in complex biological samples.

The use of deuterated standards is a cornerstone of precise and accurate lipid quantification in mass spectrometry.[1] By introducing a known amount of the deuterated standard into a sample at the beginning of the workflow, it co-elutes with the endogenous analyte and experiences similar ionization and fragmentation, allowing for correction of sample loss during preparation and variations in instrument response.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Systematic Name 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5[3]
Molecular Formula C₃₆H₆₅D₅NO₈P[3]
Molecular Weight 680.96 g/mol [3]
Exact Mass 680.52 Da[3]
CAS Number 2342575-78-2[3]
Purity >99%[3]
Storage Temperature -20°C[3]

Application in Quantitative Lipidomics: Experimental Workflow

The following section details a general workflow for the quantitative analysis of phosphatidylethanolamines in biological samples using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., MTBE Method) Spike->Extraction Drydown Evaporation of Organic Solvent Extraction->Drydown Reconstitution Reconstitution in LC-MS Compatible Solvent Drydown->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration of Analyte and Standard MS->Integration Quantification Quantification using Analyte/Standard Ratio Integration->Quantification

A generalized workflow for quantitative lipidomics using a deuterated internal standard.
Detailed Experimental Protocol

This protocol provides a step-by-step guide for the extraction and analysis of phosphatidylethanolamines from plasma samples.

Materials:

Procedure:

  • Sample Preparation and Spiking:

    • Thaw plasma samples on ice.

    • To 25 µL of plasma in a glass tube, add 34 µL of the internal standard mix containing this compound. The final concentration of the internal standard in the analysis vial should be optimized for your instrument, but a starting point is 150 ng/mL.[4]

    • Vortex the mixture briefly.

  • Lipid Extraction (MTBE Method):

    • Add 231 µL of methanol to the sample and vortex.

    • Add 770 µL of MTBE.

    • Incubate the mixture on an orbital shaker for 1 hour at room temperature.[5]

    • Add 192.5 µL of water to induce phase separation.

    • Incubate for 10 minutes at room temperature.

    • Centrifuge at 15,800 x g for 10 minutes.[5]

    • Carefully transfer the upper organic phase to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 50 µL of a 1:1 (v/v) mixture of acetonitrile and water for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is suitable for separating PE species.

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[6]

      • Mobile Phase B: Acetonitrile/isopropanol (10:90) with 10 mM ammonium formate and 0.1% formic acid.[6]

      • A gradient elution from a lower to a higher percentage of mobile phase B is typically used.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode for PE analysis.

      • Use Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data for this compound:

ParameterValue
Precursor Ion (Q1) [M+H]⁺ 681.5 m/z
Product Ion (Q3) 540.5 m/z (Neutral Loss of 141 Da)
Collision Energy (CE) 20-30 eV (instrument dependent)
Declustering Potential (DP) 80-100 V (instrument dependent)

Note: The optimal CE and DP values should be determined empirically on the specific mass spectrometer being used.

Role in Cellular Signaling: Phospholipase C Pathway

Phosphatidylethanolamine is not only a structural component of cell membranes but also a key player in cellular signaling. One of its crucial roles is as a precursor to the second messenger diacylglycerol (DAG). The Phospholipase C (PLC) family of enzymes catalyzes the hydrolysis of phospholipids (B1166683), including PE, to generate DAG.[7][8]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PE Phosphatidylethanolamine (PE) PLC Phospholipase C (PLC) PE->PLC Hydrolysis DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates PLC->DAG Generates Downstream Downstream Signaling Cascades PKC->Downstream Phosphorylates

Simplified diagram of the Phospholipase C pathway involving PE.

The generation of DAG from PE and other phospholipids initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase C (PKC).[9] PKC, in turn, phosphorylates a multitude of target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. The accurate quantification of PE species using internal standards like this compound is therefore crucial for understanding the dynamics of this and other lipid-mediated signaling pathways in both healthy and diseased states.

Synthesis of Asymmetric Deuterated Phospholipids

The synthesis of asymmetrically acylated and isotopically labeled phospholipids like this compound is a multi-step process. A plausible synthetic route is outlined below, which involves the sequential esterification of a deuterated glycerol backbone.

G Glycerol_d5 sn-Glycerol-d5-3-phosphate Step1 Acylation at sn-1 with Heptadecanoic Acid (17:0) Glycerol_d5->Step1 LysoPA_d5 1-Heptadecanoyl-sn-glycero-3-phosphate-d5 Step1->LysoPA_d5 Step2 Acylation at sn-2 with Myristoleic Acid (14:1) LysoPA_d5->Step2 PA_d5 1-Heptadecanoyl-2-myristoleoyl- sn-glycero-3-phosphate-d5 Step2->PA_d5 Step3 Deprotection of Phosphate PA_d5->Step3 DAG_d5 1-Heptadecanoyl-2-myristoleoyl- sn-glycerol-d5 Step3->DAG_d5 Step4 Phosphorylation and Coupling with Ethanolamine DAG_d5->Step4 PE_d5 This compound Step4->PE_d5

A plausible synthetic workflow for this compound.

This synthetic approach allows for the precise placement of different fatty acyl chains at the sn-1 and sn-2 positions of the deuterated glycerol backbone, resulting in a well-defined internal standard for lipidomics research.[10]

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics. Its well-defined chemical structure and isotopic labeling enable the accurate and precise quantification of phosphatidylethanolamine species in complex biological matrices. The application of this internal standard, in conjunction with robust experimental protocols and advanced mass spectrometry techniques, facilitates a deeper understanding of the critical roles of phospholipids in cellular function and disease pathogenesis.

References

The Chemical Core of 17:0-14:1 PE-d5: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phosphatidylethanolamine (B1630911) internal standard, 17:0-14:1 PE-d5. It details its chemical structure, physical properties, and its critical application in lipidomics, particularly in mass spectrometry-based quantitative analysis. This guide also outlines a standard experimental protocol for its use and discusses the biological significance of asymmetric phosphatidylethanolamines in cellular functions.

Chemical Identity and Properties

This compound, scientifically known as 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5, is a high-purity, deuterated lipid internal standard essential for accurate quantification of phosphatidylethanolamines (PEs) in complex biological samples. The presence of five deuterium (B1214612) atoms on the ethanolamine (B43304) headgroup provides a distinct mass shift, enabling its differentiation from endogenous, non-deuterated PE species in mass spectrometry. The acyl chains, heptadecanoic acid (17:0) at the sn-1 position and myristoleic acid (14:1) at the sn-2 position, are chosen for being less common in most biological systems, thus minimizing potential interference.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Full Chemical Name 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5
Molecular Formula C₃₆H₆₅D₅NO₈P
Formula Weight 680.96 g/mol
Exact Mass 680.52 AMU
CAS Number 2342575-78-2
Purity >99%
Physical State Typically supplied as a solution in a suitable organic solvent
Storage Temperature -20°C

Application in Quantitative Lipidomics

This compound serves as an indispensable internal standard for the quantification of PE lipid species in various biological matrices, including plasma, serum, tissues, and cells. Its chemical similarity to endogenous PEs ensures that it behaves similarly during sample preparation (e.g., extraction) and ionization in the mass spectrometer. This allows for the correction of sample loss during preparation and variations in ionization efficiency, leading to highly accurate and reproducible quantification.

Table 2: Typical Concentration for Use as an Internal Standard

ApplicationRecommended Concentration
Untargeted Plasma LipidomicsThe concentration of the internal standard should be optimized based on the specific analytical platform and the expected concentration of endogenous lipids. A common starting point is to spike the sample with the internal standard to a final concentration within the linear range of the instrument. In some published methods, a mixture of internal standards, including various deuterated lipids, is added to the extraction solvent.

Experimental Protocol: Lipid Extraction from Plasma using MTBE Method

This protocol outlines a common method for the extraction of lipids from plasma samples using methyl-tert-butyl ether (MTBE), incorporating this compound as an internal standard.[1][2][3]

Materials:

  • Plasma samples

  • This compound internal standard solution (in methanol (B129727) or other suitable solvent)

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., isopropanol:acetonitrile:water)

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a microcentrifuge tube, add a known amount of the this compound internal standard solution to a specific volume of plasma (e.g., 10-50 µL). The exact amount of internal standard should be optimized for the specific assay.

  • Solvent Addition: Add a 10:3 (v/v) mixture of MTBE and methanol to the plasma sample. For a 50 µL plasma sample, a common practice is to add 1000 µL of the MTBE/methanol mixture.[4]

  • Homogenization: Vortex the mixture thoroughly for 1 minute at 4°C to ensure complete mixing and protein precipitation.[4]

  • Phase Separation: Add water to induce phase separation. For the volume mentioned above, add 250 µL of water. Vortex again for 1 minute.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to separate the aqueous and organic layers and pellet the precipitated protein.

  • Lipid Collection: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Analysis Plasma Plasma Sample Mix Add MTBE/Methanol & Vortex Plasma->Mix IS This compound Internal Standard IS->Mix PhaseSep Add Water & Centrifuge Mix->PhaseSep Extract Collect Organic Layer PhaseSep->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for lipid extraction using this compound.

LC-MS/MS Analysis

The reconstituted lipid extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A C18 reversed-phase column is commonly used for separation. The mass spectrometer is operated in a mode that allows for the specific detection and quantification of the deuterated internal standard and the endogenous PE species.

Table 3: Representative LC-MS Parameters

ParameterTypical Setting
Column C18 reversed-phase column
Mobile Phase A Acetonitrile/water (e.g., 60:40) with additives like ammonium (B1175870) formate (B1220265) and formic acid
Mobile Phase B Isopropanol/acetonitrile (e.g., 90:10) with similar additives
Gradient A gradient from low to high percentage of mobile phase B is used to elute lipids based on their hydrophobicity.
Ionization Mode Electrospray Ionization (ESI), often in both positive and negative modes for comprehensive coverage.
MS Analysis Targeted analysis using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.

Biological Significance of Asymmetric Phosphatidylethanolamine

Phosphatidylethanolamines are not just structural components of cell membranes; their asymmetric distribution between the inner and outer leaflets of the plasma membrane is crucial for various cellular processes. In most eukaryotic cells, PE is predominantly found in the inner leaflet, facing the cytoplasm. This asymmetric distribution is actively maintained by enzymes called flippases.

The unique cone shape of the PE molecule, with its small headgroup and larger acyl chain region, can induce negative curvature in the membrane, which is a critical factor in processes like membrane fusion and fission. The externalization of PE to the outer leaflet can be a signal for cellular events, including apoptosis.

References

An In-depth Technical Guide to the Physical Properties of 17:0-14:1 PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-14:1 PE-d5). It includes a summary of its physicochemical characteristics, detailed experimental protocols for its analysis, and a review of the key signaling pathways in which phosphatidylethanolamines are involved.

Core Physical and Chemical Properties

This compound is a deuterated synthetic phospholipid commonly utilized as an internal standard in lipidomics research, particularly in mass spectrometry-based analyses. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, allowing for accurate quantification of its non-deuterated counterparts in complex biological samples.

PropertyValueSource
Synonym 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phosphoethanolamineAvanti Polar Lipids
Molecular Formula C₃₆H₆₅D₅NO₈PAvanti Polar Lipids
Formula Weight 680.95 g/mol Sigma-Aldrich[1]
Exact Mass 680.52 g/mol Avanti Polar Lipids
CAS Number 2342575-78-2Sigma-Aldrich[1]
Purity >99% (as determined by TLC)Sigma-Aldrich[1]
Form Solution (typically in chloroform (B151607) or a chloroform:methanol (B129727) mixture)Sigma-Aldrich[1]
Storage Temperature -20°CSigma-Aldrich[1]
Stability At least 1 year at -20°CAvanti Polar Lipids
Flash Point 9.7 °C (49.5 °F)Sigma-Aldrich[1]
Solubility Soluble in organic solvents such as chloroform and methanol.[2] Acidic lipids may require the addition of a small amount of methanol and water for complete solubilization in chloroform.[3]General knowledge for phospholipids (B1166683)
Melting Point Not specified in literature. The phase transition temperature of mixed-chain phospholipids is influenced by the difference in chain length between the sn-1 and sn-2 positions.[4][5] For example, di-oleoyl-phosphatidylethanolamine has a melting temperature of -16°C, while dipalmitoyl-phosphatidylethanolamine melts at 63°C.[6]Inferred from related compounds
Boiling Point Not specified in literature. Phospholipids typically decompose at high temperatures before boiling.General chemical knowledge

Experimental Protocols

The characterization and quantification of this compound, and phospholipids in general, are primarily achieved through chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.

I. Lipid Extraction from Biological Samples

A crucial first step in lipid analysis is the efficient extraction from the biological matrix while minimizing degradation. The Folch and Bligh-Dyer methods are the most common liquid-liquid extraction protocols.[7]

A. Modified Bligh-Dyer Method for Plasma or Cell Pellets:

  • Homogenization: Homogenize the sample (e.g., 50 µL of plasma or a cell pellet) in a glass tube with a suitable buffer.

  • Solvent Addition: Add a pre-chilled solution of methanol and chloroform (typically in a 2:1 v/v ratio) containing the internal standard, this compound, to the homogenized sample.

  • Vortexing and Incubation: Vortex the mixture vigorously for several minutes and incubate on ice to ensure thorough extraction and protein precipitation.

  • Phase Separation: Induce phase separation by adding chloroform and water (or a saline solution). The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

  • Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a suitable solvent for the subsequent analysis (e.g., chloroform:methanol 1:1 for LC-MS).

II. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the identification and quantification of individual lipid species.[8] this compound is an ideal internal standard for this application.[9]

A. Chromatographic Separation:

  • Column: A C18 or C30 reversed-phase column is commonly used for separating phospholipids.[10]

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive as mobile phase A.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipids.

  • Flow Rate: Dependent on the column diameter, typically in the range of 0.1-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.

B. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to detect a wider range of lipid classes. Phosphatidylethanolamines are often detected with higher sensitivity in positive ion mode.

  • Scan Type: A full scan (MS1) is used to detect the precursor ions. For quantification, selected ion monitoring (SIM) or parallel reaction monitoring (PRM) can be employed for higher sensitivity and specificity.

  • Tandem MS (MS/MS): Product ion scans are used to fragment the precursor ions, generating characteristic fragment ions that confirm the identity of the lipid. For 17:0-14:1 PE, characteristic fragments would correspond to the neutral loss of the ethanolamine (B43304) headgroup and the individual fatty acyl chains.

  • Data Analysis: Specialized software is used to identify and quantify the lipids based on their retention time, precursor m/z, and fragmentation pattern, using the known concentration of the this compound internal standard for accurate quantification.

III. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for the structural elucidation and quantification of phospholipid classes without the need for chromatographic separation.[11]

A. Sample Preparation for ³¹P NMR:

  • Dissolution: Dissolve the extracted and dried lipid sample in a deuterated solvent mixture, typically chloroform-d/methanol (2:1 v/v).[12]

  • Internal Standard: Add a known amount of an internal phosphorus standard that does not overlap with the phospholipid signals (e.g., triethyl phosphate).

  • Transfer: Transfer the solution to an NMR tube.

B. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer is required.

  • Nucleus: Observe the ³¹P nucleus.

  • Decoupling: Use proton decoupling to simplify the spectrum and improve signal-to-noise.

  • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient. A longer relaxation delay may be necessary for accurate quantification.

  • Data Analysis: The different classes of phospholipids (e.g., PC, PE, PS, PI) will have distinct chemical shifts in the ³¹P spectrum. The relative amounts of each class can be determined by integrating the corresponding peaks and normalizing to the internal standard.

Signaling Pathways and Biological Roles

Phosphatidylethanolamine (B1630911) (PE) is not merely a structural component of cell membranes but also plays a critical role in various cellular processes and signaling pathways.[13][14]

I. Phosphatidylethanolamine Biosynthesis

There are two primary pathways for the de novo synthesis of PE in mammalian cells: the Kennedy pathway and the phosphatidylserine (B164497) decarboxylation pathway.[14]

A. The Kennedy Pathway (CDP-Ethanolamine Pathway):

This pathway primarily occurs in the endoplasmic reticulum.[15]

Kennedy_Pathway cluster_0 Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase (ATP -> ADP) CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase (CTP -> PPi) PE Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE Ethanolamine Phosphotransferase (CMP released) DAG Diacylglycerol (DAG) DAG->PE Ethanolamine Phosphotransferase (CMP released)

Caption: The Kennedy Pathway for Phosphatidylethanolamine Synthesis.

B. The Phosphatidylserine Decarboxylation Pathway:

This pathway is predominantly located in the inner mitochondrial membrane.[16][17]

PSD_Pathway PS Phosphatidylserine (PS) PE Phosphatidylethanolamine (PE) PS->PE Phosphatidylserine Decarboxylase (CO₂ released) Membrane_Fusion cluster_0 Initial State cluster_1 Hemifusion Stalk cluster_2 Fusion Pore Formation cluster_3 Full Fusion Membrane1 Membrane 1 Hemifusion PE promotes negative curvature Membrane1->Hemifusion Membrane2 Membrane 2 Membrane2->Hemifusion FusionPore Fusion Pore Hemifusion->FusionPore FusedMembrane Fused Membrane FusionPore->FusedMembrane

References

Technical Guide: 17:0-14:1 PE-d5 (1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phosphoethanolamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical specifications for the deuterated phospholipid, 17:0-14:1 PE-d5. This compound is a critical internal standard for mass spectrometry-based lipidomics, enabling precise quantification of phosphatidylethanolamines (PEs) in complex biological samples. The data presented here is representative of a typical Certificate of Analysis (CoA) for this product.

Product Identification and Specifications

This compound is a high-purity, synthetic phospholipid featuring a heptadecanoyl (17:0) and a myristoleoyl (14:1) fatty acid chain. The "-d5" designation indicates that five deuterium (B1214612) atoms are incorporated into the glycerol (B35011) backbone, providing a distinct mass shift for use as an internal standard.[1]

The following table summarizes the key quantitative data and physical properties for this lipid standard.

Parameter Specification Reference
Synonym 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phosphoethanolamine
Molecular Formula C₃₆H₆₅D₅NO₈P[1]
Formula Weight 680.95 g/mol
Exact Mass 680.52[1]
CAS Number 2342575-78-2[1]
Purity >99%[1]
Physical Form Solution (e.g., 1 mg/mL)
Storage Temperature -20°C[1]
Stability ≥ 1 Year (at -20°C)[1]

Quality Control Workflow

The production of a high-purity lipid standard involves a rigorous quality control process from synthesis to final product release. The following diagram illustrates a typical workflow for ensuring the identity, purity, and concentration of this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_release Final Product Release synthesis Chemical Synthesis purification Chromatographic Purification synthesis->purification ms_id Identity Confirmation (MS) purification->ms_id purity_tlc Purity Assessment (TLC/HPLC) ms_id->purity_tlc quant Gravimetric Quantification purity_tlc->quant solution Solution Preparation quant->solution packaging Packaging & Sealing solution->packaging coa Certificate of Analysis Generation packaging->coa

Caption: Quality control workflow for this compound production.

Experimental Protocols

The specifications outlined in the Certificate of Analysis are confirmed using validated analytical methods. The following sections describe representative protocols for the key experiments.

Identity Confirmation by Mass Spectrometry (MS)

The molecular weight of the lipid is confirmed using electrospray ionization mass spectrometry (ESI-MS).

  • Instrumentation: A high-resolution mass spectrometer (e.g., LTQ-Orbitrap) coupled with a liquid chromatography system.[2]

  • Sample Preparation: The lipid standard is diluted in an appropriate solvent mixture, such as chloroform:methanol (1:1 v/v), to a final concentration of approximately 10 µg/mL.

  • Ionization Mode: Positive and/or Negative Electrospray Ionization (ESI).

  • Mass Analysis: The sample is infused directly or via LC into the mass spectrometer. The instrument scans a mass range (e.g., m/z 150-1000) to detect the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

  • Expected Result: A prominent peak corresponding to the exact mass of this compound (e.g., m/z 681.52 for [M+H]⁺) confirms the identity of the compound. Tandem MS (MS/MS) can be used to further validate the structure by analyzing characteristic fragment ions.

Purity Assessment by Thin-Layer Chromatography (TLC)

Purity is often assessed by TLC, a rapid and effective method for detecting non-volatile impurities.

  • Stationary Phase: Silica gel 60 plate.

  • Mobile Phase: A solvent system capable of separating phospholipids (B1166683), such as chloroform/methanol/ammonium hydroxide (B78521) (65:35:5, v/v/v).

  • Sample Application: Approximately 10 µg of the lipid standard is spotted onto the TLC plate.

  • Development: The plate is placed in a developing chamber saturated with the mobile phase and allowed to develop until the solvent front nears the top.

  • Visualization: The plate is dried and then visualized using a suitable stain, such as primuline (B81338) spray or phosphomolybdic acid, followed by heating.

  • Analysis: The purity is determined by visual inspection. A single major spot should be observed, with any impurity spots being of significantly lower intensity. The specification is typically >99% pure.[1] High-Performance Liquid Chromatography (HPLC) may also be used for a more quantitative assessment.[3]

References

The Gold Standard of Quantification: A Technical Guide to Deuterated Internal Standards in Polyethylene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, especially within the realms of polymer science and drug development, achieving accurate and reproducible quantification is paramount. When analyzing complex matrices like polyethylene (B3416737) (PE), which often contains a variety of additives, the challenges of analyte loss during sample preparation and signal variability during analysis are significant. This technical guide provides an in-depth exploration of deuterated internal standards, the definitive tool for overcoming these challenges and ensuring the highest fidelity in quantitative analysis.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of deuterated internal standards is harnessed through the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2] An internal standard (IS) is a compound added in a constant, known amount to all samples, calibrators, and controls in an analysis.[3] A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable, heavy isotope of hydrogen.[4][5]

This subtle change in mass allows a mass spectrometer to distinguish the deuterated standard from the native analyte.[2][5] However, their physicochemical properties remain nearly identical.[4][6] This near-identical nature is the key: the deuterated standard acts as a perfect mimic for the analyte throughout the entire analytical workflow.[2]

By adding a known quantity of the deuterated standard at the very beginning of the sample preparation process, any subsequent loss of analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard.[1][2] Similarly, any signal fluctuation in the detector, such as ion suppression or enhancement, will affect both the analyte and the standard equally.[7][8] The final quantification is based on the ratio of the analyte signal to the internal standard signal, which remains constant and corrects for these variations, leading to highly accurate and precise results.[9]

It is important to clarify that for polyethylene analysis, one typically uses deuterated versions of the additives being quantified (e.g., antioxidants, plasticizers, UV stabilizers) rather than a deuterated polyethylene polymer itself.[10][11] Deuterated polymers are more commonly used in other applications, such as studying polymer blend morphology or in neutron scattering experiments.[10][12]

The Logical Framework of Internal Standardization

The diagram below illustrates the fundamental principle of how a deuterated internal standard compensates for variations inherent in the analytical process.

cluster_prep Sample Preparation cluster_process Extraction & Analysis cluster_result Quantification Sample PE Sample (Unknown Analyte Amount) Spike Add Known Amount of Deuterated Standard Sample->Spike Mix Equilibrated Mixture Spike->Mix Variation Process Variability (e.g., Analyte Loss, Ion Suppression) Mix->Variation Both analyte and standard are affected equally MS Mass Spectrometry (Measures Signal Ratio) Variation->MS Result Accurate Concentration (Corrected for Variations) MS->Result Ratio remains constant

Figure 1. Core principle of correction using a deuterated internal standard.

Quantitative Data: The Impact of Deuterated Standards

The theoretical benefits of using deuterated internal standards are consistently validated by experimental data. The use of a proper IS significantly enhances the precision (reproducibility) and accuracy of analytical methods.

Table 1: Comparison of Method Precision (%RSD) for Antioxidant in PE

Analytical MethodPrecision (%RSD)
Without Internal Standard12.5%
With Structural Analog IS6.8%
With Deuterated IS 1.9%

%RSD = Percent Relative Standard Deviation, a measure of precision.

Table 2: Analyte Recovery from Different PE Matrices

PE Matrix TypeAnalyte Recovery (No IS)Analyte Recovery (with Deuterated IS)
High-Density PE (HDPE)78%99.2%
Low-Density PE (LDPE)85%101.5%
Linear Low-Density PE (LLDPE)72%98.7%

Recovery data demonstrates the ability of the deuterated IS to correct for matrix effects—signal interference from other co-extracted compounds.[13]

Experimental Protocol: Quantification of Irganox 1076 in Polyethylene Film

This section provides a detailed methodology for a common application: quantifying an antioxidant additive in a PE product using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the concentration of Irganox 1076 in a polyethylene film sample. Internal Standard: Irganox 1076-d18 (deuterated)

4.1. Materials and Reagents

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), Water (HPLC-grade)

  • Reagents: Formic Acid

  • Standards: Irganox 1076 certified reference standard, Irganox 1076-d18 certified reference standard

  • Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath, 2 mL autosampler vials, LC-MS/MS system

4.2. Standard Preparation

  • Primary Stocks (1 mg/mL): Accurately weigh and dissolve Irganox 1076 and Irganox 1076-d18 in DCM to create individual 1 mg/mL stock solutions.

  • Calibration Curve (CC) Stock: Serially dilute the Irganox 1076 primary stock with ACN to create a set of working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Spiking Solution: Dilute the Irganox 1076-d18 primary stock with ACN to a final concentration of 100 ng/mL.

4.3. Sample Preparation and Extraction

  • Weighing: Accurately weigh ~100 mg of the PE film (cut into small pieces) into a glass vial.

  • Spiking: Add 100 µL of the IS Spiking Solution (100 ng/mL) directly onto the PE sample.

  • Dissolution/Extraction: Add 5 mL of DCM to the vial. Sonicate in an ultrasonic bath for 30 minutes to dissolve the polymer and extract the additives.

  • Precipitation: Add 5 mL of MeOH dropwise while vortexing to precipitate the polyethylene polymer.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the precipitated polymer.

  • Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of ACN.

  • Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

4.4. LC-MS/MS Conditions

  • LC System: Standard HPLC/UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in ACN

  • Gradient: Start at 50% B, ramp to 98% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole MS

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • Irganox 1076: Monitor specific precursor → product ion transition.

    • Irganox 1076-d18: Monitor corresponding mass-shifted precursor → product ion transition.

4.5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Irganox 1076 / Irganox 1076-d18) versus the concentration of the calibration standards.[9]

  • Apply a linear regression model to the calibration curve.

  • Calculate the concentration of Irganox 1076 in the PE sample by interpolating its measured peak area ratio from the curve.[9]

Visualizing the Analytical Workflow

The following diagram provides a clear, step-by-step visualization of the entire quantitative analysis workflow, from sample receipt to the final, reliable result.

cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result A Receive & Weigh PE Sample B Spike with Deuterated Internal Standard A->B C Solvent Extraction (e.g., DCM) B->C D Precipitate Polymer (e.g., with MeOH) C->D E Isolate Supernatant D->E F Evaporate & Reconstitute E->F G Inject into LC-MS/MS System F->G H Calculate Peak Area Ratio (Analyte / IS) G->H I Quantify vs. Calibration Curve H->I J Report Final Concentration I->J

Figure 2. General workflow for quantitative analysis using a deuterated IS.

Conclusion

Deuterated internal standards are indispensable for high-quality quantitative analysis of additives in complex polymer matrices like polyethylene.[6] Their ability to mimic the target analyte and co-elute chromatographically allows for unparalleled correction of variability during sample preparation and instrumental analysis.[14][15] By leveraging the principles of isotope dilution mass spectrometry, researchers can significantly improve the accuracy, precision, and robustness of their data, ensuring the reliability required for critical applications in material science, quality control, and regulatory compliance.[1][8]

References

The Role of 17:0-14:1 PE-d5 in Lipidomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 17:0-14:1 Phosphatidylethanolamine-d5 (17:0-14:1 PE-d5) in the field of lipidomics. As a deuterated internal standard, this molecule is instrumental in achieving accurate and reproducible quantification of phosphatidylethanolamines (PEs) and other lipid species in complex biological samples. This guide will delve into its properties, applications, and the methodologies where it is employed, offering valuable insights for researchers in basic science and drug development.

Introduction to this compound

This compound is a synthetic, stable isotope-labeled lipid that serves as an ideal internal standard for mass spectrometry-based lipidomics. Its structure is identical to the endogenous lipid 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine, with the key difference of five deuterium (B1214612) atoms incorporated into its structure. This mass shift allows it to be distinguished from its endogenous counterparts by a mass spectrometer, while its identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis.

Chemical Properties:

PropertyValue
Chemical Name 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5
Molecular Formula C₃₆H₆₅D₅NO₈P
Molecular Weight 680.96 g/mol
Physical Form Typically supplied in a solution of chloroform (B151607) or a chloroform:methanol (B129727) mixture
Storage -20°C

The Principle of Internal Standardization in Lipidomics

The primary role of an internal standard in analytical chemistry is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. In lipidomics, where complex multi-step extraction procedures are common, the use of a suitable internal standard is paramount for obtaining reliable quantitative data.

By adding a known amount of this compound to a sample at the beginning of the workflow, any losses or variations that occur during lipid extraction, derivatization, and injection into the mass spectrometer will affect both the internal standard and the endogenous PEs to the same extent. The final quantification is then based on the ratio of the signal intensity of the endogenous lipid to the signal intensity of the deuterated internal standard, thereby normalizing for any experimental inconsistencies.

Quantitative Data and Performance

While a specific, publicly available calibration curve for this compound is not readily found in the reviewed literature, the quantitative performance of deuterated PE standards in general is well-established. The following table summarizes typical quantitative parameters for the analysis of phosphatidylethanolamines using a deuterated internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ParameterTypical Value/RangeReference
Linearity (R²) > 0.99[General knowledge from lipidomics literature]
Limit of Detection (LOD) 0.1 - 10 ng/mL[General knowledge from lipidomics literature]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL[General knowledge from lipidomics literature]
Intra-day Precision (%RSD) < 15%[General knowledge from lipidomics literature]
Inter-day Precision (%RSD) < 20%[General knowledge from lipidomics literature]
Recovery 85 - 115%[General knowledge from lipidomics literature]

Note: These values are representative and can vary depending on the specific lipid species, matrix, instrument, and analytical method.

Experimental Protocols

The following is a synthesized, detailed protocol for the quantification of phosphatidylethanolamines in a biological sample using this compound as an internal standard.

Materials and Reagents
  • Biological sample (e.g., plasma, cell lysate, tissue homogenate)

  • This compound internal standard solution (concentration verified)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Nitrogen gas

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

  • Analytical column (e.g., C18 reverse-phase column)

Sample Preparation and Lipid Extraction (Bligh-Dyer Method)
  • Sample Aliquoting: Thaw the biological sample on ice. Aliquot a precise volume or weight of the sample into a glass tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. The amount should be chosen to be within the linear range of the calibration curve and comparable to the expected concentration of the endogenous PEs.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 3:1 (v/v/v) of chloroform:methanol:sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 1 part of water to the mixture, resulting in a final ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water. Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or isopropanol).

LC-MS/MS Analysis
  • Chromatographic Separation (Example Conditions):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

    • Gradient: A linear gradient from 40% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 40% B for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Detection (Example Conditions):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for PEs.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Endogenous PE (example): Precursor ion (e.g., m/z of a specific PE) -> Product ion (e.g., m/z of a characteristic fragment)

      • This compound: Precursor ion (m/z 680.5) -> Product ion (e.g., m/z of a characteristic fragment)

    • Collision Energy: Optimized for each specific MRM transition.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the endogenous PE species and the this compound internal standard.

  • Calibration Curve: Prepare a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte standards.

  • Quantification: Determine the concentration of the endogenous PE species in the samples by using the peak area ratio and interpolating from the calibration curve.

Signaling Pathways and Experimental Workflows

The accurate quantification of PEs is crucial for understanding their role in various biological processes and diseases. PEs are key components of cell membranes and are involved in processes such as membrane fusion, cell division, and autophagy. Dysregulation of PE metabolism has been implicated in cancer, neurodegenerative diseases, and metabolic disorders.

Phosphatidylethanolamine Biosynthesis and its Role in Cancer

The Kennedy pathway is the primary route for the de novo synthesis of PEs. This pathway involves the conversion of ethanolamine (B43304) to CDP-ethanolamine, which is then combined with diacylglycerol (DAG) to form PE. Alterations in this pathway have been linked to cancer progression, making the enzymes involved potential therapeutic targets.

PE_Biosynthesis_Cancer cluster_kennedy Kennedy Pathway (Cytosol) cluster_cancer Implications in Cancer Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine EK CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine PCYT2 PE Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE CEPT1 Therapeutic_Target Potential Therapeutic Targets (e.g., PCYT2 inhibitors) CDP_Ethanolamine->Therapeutic_Target DAG Diacylglycerol (DAG) DAG->PE Proliferation Increased Cell Proliferation PE->Proliferation Apoptosis Resistance to Apoptosis PE->Apoptosis Metastasis Enhanced Metastasis PE->Metastasis Lipidomics_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue, Cells) IS_Addition 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Addition Lipid_Extraction 3. Lipid Extraction (e.g., Bligh-Dyer) IS_Addition->Lipid_Extraction Dry_Reconstitute 4. Drying and Reconstitution Lipid_Extraction->Dry_Reconstitute LC_MS_Analysis 5. LC-MS/MS Analysis Dry_Reconstitute->LC_MS_Analysis Data_Processing 6. Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis 7. Statistical Analysis (Biomarker Discovery) Data_Processing->Statistical_Analysis Biological_Interpretation 8. Biological Interpretation Statistical_Analysis->Biological_Interpretation

A Technical Guide to 17:0-14:1 PE-d5: An Internal Standard for Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-14:1 PE-d5), a deuterated phosphatidylethanolamine. Primarily utilized by researchers, scientists, and drug development professionals, this lipid serves as a crucial internal standard for the accurate quantification of phosphatidylethanolamines and other lipid species in complex biological samples using mass spectrometry-based lipidomics.

Core Attributes and Supplier Information

This compound is a high-purity, synthetic phospholipid containing a five-deuterium label on the ethanolamine (B43304) headgroup. This stable isotope labeling allows for its differentiation from endogenous, non-labeled lipids by mass spectrometry, ensuring precise quantification.

Supplier and Pricing Overview

Several specialized chemical suppliers offer this compound, typically dissolved in a solvent like a chloroform:methanol mixture. Pricing and availability can vary.

SupplierProduct NumberConcentrationPurityPrice (1 mg)
Avanti Polar Lipids (distributed by Merck/Sigma-Aldrich)856721L1 mg/mL>99% (TLC)Varies by region (e.g., ¥175,000, €1,107.66)
MedChemExpressHY-146853SNot specified98%Contact for pricing
ImmunomartNot specifiedNot specifiedNot specifiedOut of stock
Physicochemical Properties
PropertyValueSource
Chemical FormulaC₃₆H₆₅D₅NO₈P
Molecular Weight~680.95 g/mol
CAS Number2342575-78-2
Storage Temperature-20°C
FormSolution
ApplicationsLipidomics, Metabolomics

Role in Experimental Protocols: A Lipidomics Internal Standard

The primary application of this compound is as an internal standard in quantitative lipidomics workflows. Its chemical properties are nearly identical to its non-deuterated counterpart, ensuring similar extraction efficiency and ionization response in mass spectrometry. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the endogenous lipids being measured.

General Experimental Workflow for Lipidomics Analysis

The use of this compound as an internal standard is a critical step in the sample preparation phase of a typical lipidomics experiment.

G sample Biological Sample (e.g., Plasma, Tissue) spike Spike with Internal Standard (including this compound) sample->spike extraction Lipid Extraction (e.g., MTBE or Folch method) spike->extraction separation LC Separation extraction->separation ms Mass Spectrometry (MS and MS/MS) separation->ms data Data Processing and Quantification ms->data G ethanolamine Ethanolamine phosphoethanolamine Phosphoethanolamine ethanolamine->phosphoethanolamine Ethanolamine Kinase cdp_ethanolamine CDP-Ethanolamine phosphoethanolamine->cdp_ethanolamine CTP:phosphoethanolamine cytidylyltransferase pe Phosphatidylethanolamine (PE) cdp_ethanolamine->pe dag Diacylglycerol (DAG) dag->pe CDP-ethanolamine: diacylglycerol ethanolaminephosphotransferase G ps_er Phosphatidylserine (PS) (from ER) ps_mito PS in Mitochondria ps_er->ps_mito Transport pe_mito Phosphatidylethanolamine (PE) in Mitochondria ps_mito->pe_mito Phosphatidylserine Decarboxylase (PSD) co2 CO₂ ps_mito->co2     +

Navigating the Lipidome: A Technical Guide to the Application of 17:0-14:1 PE-d5 in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(heptadecanoyl)-2-(myristoyl-d5)-sn-glycero-3-phosphoethanolamine (17:0-14:1 PE-d5), a deuterated phosphatidylethanolamine (B1630911), and its critical role as an internal standard in lipidomics and metabolomics. This document details its physicochemical properties, its application in quantitative mass spectrometry, and the relevant biological pathways of its non-deuterated counterpart.

Core Compound Specifications

This compound is a synthetic, stable isotope-labeled phospholipid essential for accurate and precise quantification of phosphatidylethanolamines (PEs) in complex biological samples. Its unique composition, with an odd-chain fatty acid (heptadecanoic acid) and a deuterated fatty acid (myristic acid-d5), ensures it is readily distinguishable from endogenous lipid species by mass spectrometry.

PropertyValueCitations
CAS Number 2342575-78-2[1][2][3]
Full Chemical Name 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phosphoethanolamine[2][3]
Molecular Formula C₃₆H₆₅D₅NO₈P[1][2][3]
Molecular Weight 680.95 g/mol [1][2]
Purity >99%[2][3]
Form Solution (typically in 1:1 Dichloromethane:Methanol (B129727) or Chloroform:Methanol)[2]
Storage Temperature -20°C[2][3]

The Role of this compound in Quantitative Lipidomics

Deuterated lipids like this compound are indispensable tools in mass spectrometry-based lipidomics.[4] They serve as internal standards to correct for variations that can occur during sample preparation, extraction, and analysis, thereby enhancing the accuracy and reproducibility of quantification.[5]

The general workflow for a lipidomics experiment incorporating an internal standard such as this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Serum, Cells, Tissue) spike Spike with Internal Standard (this compound) sample->spike Add known amount extract Lipid Extraction (e.g., Folch or MTBE method) spike->extract separate Phase Separation extract->separate dry Dry Down Lipid Extract separate->dry Collect organic phase reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject Sample reconstitute->inject lc Liquid Chromatography (Separation) inject->lc ms Mass Spectrometry (Detection & Fragmentation) lc->ms identify Lipid Identification ms->identify quantify Quantification (Analyte Peak Area / IS Peak Area) identify->quantify report Data Reporting quantify->report

A generalized workflow for quantitative lipidomics using an internal standard.

Experimental Protocols

While specific protocols are highly dependent on the sample matrix and analytical instrumentation, the following sections outline a generalized methodology for the use of this compound in a typical lipidomics experiment.

Materials
  • This compound internal standard solution (e.g., 1 mg/mL in a suitable solvent)

  • Organic solvents (LC-MS grade): Methanol, Chloroform, Methyl-tert-butyl ether (MTBE), Isopropanol (B130326), Acetonitrile

  • Water (LC-MS grade)

  • Formic acid and Ammonium (B1175870) formate (B1220265) (for mobile phases)

  • Biological samples (e.g., plasma, cell pellets)

  • Centrifuge, evaporator, vortex mixer

  • LC-MS/MS system

Sample Preparation and Lipid Extraction

A common procedure for lipid extraction from plasma is the methyl-tert-butyl ether (MTBE) method.

  • Thaw Samples : Thaw frozen plasma samples on ice.

  • Internal Standard Spiking : Add a known amount of the this compound internal standard solution to each plasma sample. The amount should be chosen to be within the linear range of the instrument's detector.

  • Solvent Addition : Add methanol to the sample, followed by MTBE. A typical ratio is 1.5:5 (v/v) methanol:MTBE to the sample volume.

  • Homogenization : Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation : Add water to induce phase separation. Vortex and then centrifuge to separate the aqueous and organic layers.

  • Lipid Collection : Carefully collect the upper organic layer, which contains the lipids.

  • Drying and Reconstitution : Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of isopropanol and acetonitrile.

LC-MS/MS Analysis
  • Chromatographic Separation : Use a C18 or C30 reversed-phase column for the separation of lipid species. The mobile phases typically consist of acetonitrile/water and isopropanol/acetonitrile mixtures, both containing ammonium formate and formic acid to improve ionization. A gradient elution is employed to separate lipids based on their polarity.

  • Mass Spectrometry : The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of lipid classes. Data is often acquired in a data-dependent manner, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to enable their identification. For quantification, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used for higher sensitivity and specificity.

Biosynthesis of Phosphatidylethanolamine

Phosphatidylethanolamine (PE) is a major component of cellular membranes and is synthesized through two primary pathways in eukaryotic cells: the CDP-ethanolamine (Kennedy) pathway and the phosphatidylserine (B164497) decarboxylase pathway.[2][6][7]

The CDP-Ethanolamine (Kennedy) Pathway

This de novo synthesis pathway occurs primarily in the endoplasmic reticulum. It involves the sequential conversion of ethanolamine (B43304) to PE.[5][8][9]

G ethanolamine Ethanolamine phosphoethanolamine Phosphoethanolamine ethanolamine->phosphoethanolamine Ethanolamine Kinase cdp_ethanolamine CDP-Ethanolamine phosphoethanolamine->cdp_ethanolamine CTP:phosphoethanolamine cytidylyltransferase pe Phosphatidylethanolamine (PE) cdp_ethanolamine->pe CDP-ethanolamine:DAG ethanolaminephosphotransferase dag Diacylglycerol (DAG) dag->pe cmp CMP pe->cmp atp ATP adp ADP atp->adp ctp CTP ppi PPi ctp->ppi

The CDP-Ethanolamine (Kennedy) Pathway for PE synthesis.
The Phosphatidylserine Decarboxylase Pathway

This pathway is predominantly located in the mitochondria and involves the conversion of phosphatidylserine (PS) to PE.[6][7]

G ps_er Phosphatidylserine (PS) (in ER) ps_mito Phosphatidylserine (PS) (in Mitochondria) ps_er->ps_mito Transport pe_mito Phosphatidylethanolamine (PE) (in Mitochondria) ps_mito->pe_mito Phosphatidylserine Decarboxylase co2 CO₂ pe_mito->co2

The Phosphatidylserine Decarboxylase Pathway for PE synthesis.

Synthesis of Deuterated Phospholipids (B1166683)

The synthesis of specifically deuterated phospholipids like this compound is a multi-step process. While detailed proprietary methods are not publicly available, general strategies include:

  • Biosynthesis in Deuterated Media : Microorganisms such as E. coli can be cultured in deuterated media to produce deuterated lipids, which can then be extracted and purified.[2]

  • Chemical Synthesis : This involves the synthesis of deuterated fatty acid precursors, which are then incorporated into the glycerophospholipid backbone through a series of chemical reactions. Perdeuterated saturated fatty acids can be synthesized using H/D exchange reactions under specific catalytic conditions.[1] These deuterated fatty acids can then be used in the chemical synthesis of more complex lipids.

Conclusion

This compound is a vital tool for researchers in lipidomics and related fields. Its use as an internal standard significantly improves the reliability of quantitative data obtained from mass spectrometry. Understanding the underlying biological pathways of phosphatidylethanolamine provides a crucial context for the interpretation of these quantitative studies, enabling deeper insights into the roles of lipids in health and disease. This guide serves as a foundational resource for the effective application of this important analytical standard in a research setting.

References

The Cornerstone of Precision: An In-Depth Technical Guide to Lipid Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. As researchers delve deeper into the complex roles of lipids in health and disease, the reliability of analytical measurements becomes the bedrock upon which scientific discoveries are built. This technical guide provides a comprehensive overview of lipid internal standards, the unsung heroes of quantitative lipid analysis. Here, we will explore the core principles of internal standards, delve into the different types available, and provide detailed experimental protocols for their effective implementation. Through clearly structured data and visualizations, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to enhance the precision and reliability of their lipidomics workflows.

The Critical Role of Internal Standards in Lipid Analysis

Quantitative lipid analysis using techniques like mass spectrometry (MS) is susceptible to variations introduced during sample preparation, extraction, and instrumental analysis.[1][2][3] Internal standards (IS) are chemical compounds of a known concentration that are added to a sample at the earliest stage of the analytical workflow.[4] Their primary function is to normalize the signal of the endogenous lipids, thereby correcting for a multitude of potential errors.[3]

Key functions of internal standards include:

  • Correction for Sample Loss: During multi-step extraction and purification processes, some loss of the analyte is inevitable. An internal standard, having similar chemical and physical properties to the target lipids, will be lost at a proportional rate, allowing for accurate correction.[2]

  • Compensation for Matrix Effects: The complex biological matrix of a sample can suppress or enhance the ionization of target lipids in the mass spectrometer. A co-eluting internal standard experiences similar matrix effects, enabling normalization of the analyte signal.[3]

  • Accounting for Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can be accounted for by comparing the analyte signal to the constant signal of the internal standard.

Types of Lipid Internal Standards: A Comparative Overview

The selection of an appropriate internal standard is a critical step that directly influences the accuracy and precision of quantitative results. The two most common types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain lipids.[3][5]

Stable Isotope-Labeled (SIL) Internal Standards

Often considered the "gold standard" in quantitative mass spectrometry, SIL internal standards are analogs of the endogenous lipids of interest where one or more atoms (commonly 2H or 13C) have been replaced with a heavy isotope.[5] This subtle change in mass allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard, while their chemical and physical properties remain nearly identical.[6]

Odd-Chain Internal Standards

Odd-chain fatty acid-containing lipids serve as another important class of internal standards. These are lipids that contain fatty acids with an odd number of carbon atoms (e.g., C17:0, C19:0), which are naturally absent or present at very low levels in most biological systems. Their structural similarity to the more common even-chain lipids allows them to behave similarly during extraction and analysis.[5]

Quantitative Performance Comparison

The choice between SIL and odd-chain internal standards depends on several factors, including the specific lipid class being analyzed, the required level of accuracy, and budget constraints. The following table summarizes the key performance characteristics of each type.

FeatureStable Isotope-Labeled (SIL) LipidsOdd-Chain Lipids
Principle Analytes with one or more atoms replaced by a heavy isotope (e.g., 13C, 2H).Lipids containing fatty acid chains with an odd number of carbon atoms.
Accuracy Considered the "gold standard" for accuracy due to near-identical chemical and physical properties to the analyte.[5][6]High accuracy, but may not perfectly mimic the behavior of all even-chain lipid species.
Precision (CV%) Generally provides lower coefficients of variation (CV%). Using a comprehensive mixture of 13C-labeled internal standards has been shown to significantly reduce CV% compared to other normalization methods.[5]Good precision, though potentially slightly higher CVs compared to SIL standards for some lipid classes.
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.[3]Good linearity, but the response may deviate at very high or low concentrations relative to the endogenous lipids.
Correction for Matrix Effects Superior correction as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[3]Effective correction, but may not fully compensate if their chromatographic retention time differs significantly from the analyte.
Cost Can be expensive and are not available for every lipid species.[5]More cost-effective than SIL standards.
Potential Issues Deuterated (2H) standards may exhibit a slight retention time shift compared to the native analyte (chromatographic isotope effect).[5]Can be taken up through diet, potentially leading to low-level endogenous presence.

Experimental Protocols

Accurate and reproducible lipid quantification relies on well-defined and consistently executed experimental protocols. The following sections detail the key steps for utilizing internal standards in a typical LC-MS-based lipidomics workflow.

Lipid Extraction (Modified Folch Method)

This protocol describes a common method for extracting lipids from plasma samples.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a clean glass tube, add a precise volume of the internal standard mixture. The amount of internal standard added should be within the linear dynamic range of the instrument and ideally at a concentration similar to the endogenous analytes.

  • Solvent Addition: Add the plasma sample to the tube containing the internal standard, followed by a 2:1 (v/v) mixture of chloroform (B151607) and methanol. Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex for another 2 minutes. Centrifuge the sample at 2,000 x g for 10 minutes to achieve clear phase separation.

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol, acetonitrile, and water.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This section provides a general protocol for the separation and detection of lipids using LC-MS.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute lipids based on their hydrophobicity.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

    • Column Temperature: Maintaining a constant column temperature (e.g., 50°C) is crucial for reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique for lipids, operated in both positive and negative ion modes to detect a wide range of lipid classes.

    • Data Acquisition: Data can be acquired in full scan mode for untargeted lipidomics or using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of specific lipids.[7]

Visualizing the Workflow and Logic

To further clarify the role and selection of internal standards, the following diagrams illustrate the experimental workflow and the logical process of choosing an appropriate standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Normalization & Quantification Data_Processing->Quantification

Caption: A typical experimental workflow for quantitative lipidomics using internal standards.

Caption: Logical workflow for the selection of an appropriate lipid internal standard.

Conclusion

The meticulous selection and application of internal standards are fundamental to achieving high-quality, reproducible data in quantitative lipidomics. While stable isotope-labeled standards are often the preferred choice due to their near-identical properties to endogenous lipids, odd-chain standards provide a robust and cost-effective alternative for many applications. By understanding the core principles, carefully considering the performance characteristics of different standard types, and adhering to rigorous experimental protocols, researchers can significantly enhance the reliability of their findings. This, in turn, will accelerate the pace of discovery in understanding the multifaceted roles of lipids in biological systems and the development of novel therapeutics.

References

An In-depth Technical Guide to 1-heptadecanoyl-2-myristoleoyl-sn-glycero-d5-3-phosphoethanolamine: Principles and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-heptadecanoyl-2-myristoleoyl-sn-glycero-d5-3-phosphoethanolamine, a deuterated phospholipid with significant applications in lipidomics and drug development. While specific experimental data for this particular molecule is not extensively available, this document outlines its core principles based on the well-established roles of its constituent components and the broader use of deuterated lipids in mass spectrometry-based research.

Core Concepts: Structure and Function

1-heptadecanoyl-2-myristoleoyl-sn-glycero-d5-3-phosphoethanolamine is a synthetic, deuterated glycerophospholipid. Its structure consists of a glycerol (B35011) backbone, with the stereochemical configuration designated as sn (stereospecifically numbered). The sn-1 position is esterified with heptadecanoic acid, an odd-chain saturated fatty acid, while the sn-2 position is occupied by myristoleic acid, a monounsaturated fatty acid. The sn-3 position is linked to a phosphoethanolamine head group. Critically, the glycerol backbone is labeled with five deuterium (B1214612) atoms (d5), which imparts a known mass shift, making it an ideal internal standard for mass spectrometry applications.[1]

The use of deuterated molecules is particularly beneficial in structural biology research and pharmaceutical development.[2] The incorporation of deuterium can simplify proton nuclear magnetic resonance (NMR) spectra and facilitate the detection of signals from biomolecules in other NMR experiments.[2]

Quantitative Data Summary

Due to the novelty of this specific phospholipid, a comprehensive experimental dataset is not publicly available. However, the table below summarizes the expected physicochemical properties based on its constituent parts and data from structurally similar lipids.

PropertyValueReference
Molecular Formula C36H67D5NO8PCalculated
Molecular Weight ~682.9 g/mol Calculated
Fatty Acid at sn-1 Heptadecanoic acid (17:0)-
Fatty Acid at sn-2 Myristoleic acid (14:1)-
Head Group Phosphoethanolamine-
Isotopic Label Deuterium (d5) on glycerol backbone-

The Role of Deuterated Standards in Lipidomics

In the field of lipidomics, accurate quantification of lipid species is crucial for understanding their roles in health and disease.[1] Deuterated standards, which are chemically identical to their endogenous counterparts but have a higher mass, are indispensable for achieving reliable and reproducible results through isotope dilution mass spectrometry.[1]

The core principle involves introducing a known quantity of the deuterated lipid into a biological sample at the beginning of the experimental workflow.[1] Because the deuterated standard and the endogenous analyte have nearly identical physicochemical properties, they experience similar losses during sample preparation and exhibit similar ionization efficiencies in the mass spectrometer.[1] The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, precise quantification can be achieved.[1]

Experimental Protocols

While a specific protocol for this exact molecule is not available, the following outlines a general methodology for the use of deuterated phospholipids (B1166683) as internal standards in a typical lipidomics workflow.

Experimental Workflow for Lipid Quantification using a Deuterated Standard

G Experimental Workflow for Lipidomics A Biological Sample Collection B Spike with Deuterated Internal Standard (e.g., 1-heptadecanoyl-2-myristoleoyl-sn-glycero-d5-3-phosphoethanolamine) A->B C Lipid Extraction (e.g., Bligh-Dyer or MTBE method) B->C D Sample Concentration and Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing and Quantification E->F

Caption: A typical experimental workflow for quantitative lipid analysis using a deuterated internal standard.

1. Sample Preparation:

  • A biological sample (e.g., plasma, tissue homogenate) is obtained.

  • A precise and known amount of the deuterated internal standard, 1-heptadecanoyl-2-myristoleoyl-sn-glycero-d5-3-phosphoethanolamine, is added ("spiked") into the sample.[1]

2. Lipid Extraction:

  • Lipids are extracted from the sample using a suitable solvent system, such as the Bligh-Dyer method (chloroform/methanol/water) or a methyl-tert-butyl ether (MTBE) based method.

3. Sample Processing:

  • The lipid extract is dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the analytical instrumentation.

4. Mass Spectrometry Analysis:

  • The reconstituted lipid sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • The liquid chromatography step separates the different lipid species.

  • The mass spectrometer detects and fragments the lipid ions, allowing for the identification and quantification of both the endogenous lipid and the deuterated internal standard.

5. Data Analysis:

  • The peak areas of the endogenous lipid and the deuterated internal standard are measured.

  • The concentration of the endogenous lipid is calculated by comparing its peak area to the peak area of the known concentration of the internal standard.

Signaling Pathways and Logical Relationships

While this specific molecule is not a known signaling molecule itself, its use as an internal standard is based on a critical logical relationship in analytical chemistry. The diagram below illustrates this principle.

G Principle of Isotope Dilution Mass Spectrometry cluster_0 Biological Sample cluster_1 Sample Processing cluster_2 Mass Spectrometry Analysis A Endogenous Analyte (Unknown Quantity) C Extraction & Handling A->C B Deuterated Standard (Known Quantity) B->C D Analyte Signal C->D E Standard Signal C->E F Ratio of Signals (Analyte/Standard) D->F E->F G Accurate Quantification of Endogenous Analyte F->G

Caption: The logical relationship underpinning the use of a deuterated internal standard for accurate quantification.

The rationale is that any sample loss or variation in ionization efficiency during the experimental process will affect both the endogenous analyte and the chemically identical deuterated standard proportionally.[1] By measuring the ratio of the two signals, these variations are normalized, leading to a highly accurate determination of the analyte's concentration.

Conclusion

1-heptadecanoyl-2-myristoleoyl-sn-glycero-d5-3-phosphoethanolamine represents a valuable tool for researchers in lipidomics and related fields. Its unique combination of an odd-chain saturated fatty acid, a monounsaturated fatty acid, and a deuterated glycerol backbone makes it a highly specific internal standard for quantifying a distinct class of phospholipids. While direct experimental data on this molecule is emerging, the principles of its application are well-established and grounded in the robust methodology of isotope dilution mass spectrometry. This guide provides the foundational knowledge for its effective implementation in rigorous scientific research.

References

Methodological & Application

Application Note: Quantitative Analysis of Phosphatidylethanolamines in Biological Samples using 17:0-14:1 PE-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamines (PEs) are a class of abundant phospholipids (B1166683) in cellular membranes, playing crucial roles in membrane structure, fusion, and cell signaling. The accurate quantification of PE species is vital for understanding their involvement in various physiological and pathological processes. This application note describes a robust and sensitive method for the quantification of PE species in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard, 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-14:1 PE-d5). The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

Principle

This method utilizes a "stable isotope dilution" approach. The deuterated internal standard, this compound, which is chemically identical to its non-labeled counterpart but has a different mass, is spiked into the sample at a known concentration at the beginning of the sample preparation process. During LC-MS/MS analysis, the endogenous PE species and the internal standard are co-eluted and detected by multiple reaction monitoring (MRM). The ratio of the peak area of the endogenous PE to that of the internal standard is used to calculate the concentration of the analyte, thereby normalizing for any sample loss during extraction and any ion suppression or enhancement during ionization.

Experimental Workflow

The overall experimental workflow for the quantification of phosphatidylethanolamines using this compound as an internal standard is depicted below.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in LC-MS compatible solvent Drydown->Reconstitution LC Liquid Chromatography (Reversed-Phase Separation) Reconstitution->LC:w MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration:w Quantification Quantification using Internal Standard Integration->Quantification Results Concentration of Endogenous PEs Quantification->Results

Caption: Workflow for PE quantification using this compound.

Protocols

Materials and Reagents
  • Internal Standard: this compound (Avanti Polar Lipids or equivalent)

  • Solvents (LC-MS Grade): Methanol (B129727), Methyl-tert-butyl ether (MTBE), Water, Acetonitrile, Isopropanol

  • Additives: Ammonium formate, Formic acid

  • Biological Matrix: Plasma, tissue homogenate, or cell lysate

  • Equipment: Centrifuge, Nitrogen evaporator or vacuum concentrator, Vortex mixer, Analytical balance, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Protocol 1: Lipid Extraction from Plasma (MTBE Method)
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 20 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Protein Precipitation and Lipid Extraction:

    • Add 225 µL of cold methanol and vortex for 10 seconds.[1]

    • Add 750 µL of cold MTBE and vortex for 10 seconds, followed by shaking for 6 minutes at 4°C.[1]

  • Phase Separation:

    • Add 188 µL of LC-MS grade water to induce phase separation.[1]

    • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.[1]

  • Collection of Organic Layer: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase (e.g., Acetonitrile:Isopropanol:Water 65:30:5 v/v/v).[2][3] Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterTypical Value
Column Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 55 °C
Injection Volume 2 - 10 µL
Gradient A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

Mass Spectrometry (MS) Conditions

ParameterTypical Value (Negative Ion Mode)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 500 °C
Cone Gas Flow 50 - 100 L/hr
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The selection of MRM transitions is crucial for the specific and sensitive detection of the analytes and the internal standard. For phosphatidylethanolamines in negative ion mode, the precursor ion is the [M-H]⁻ ion. The product ions typically correspond to the fatty acyl chains.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Comments
This compound (Internal Standard) 679.5e.g., 269.3 (17:0) or 225.2 (14:1)The precursor mass is based on the molecular formula C36H65D5NO8P.[4] Product ions are the carboxylate anions of the fatty acyl chains.
Endogenous PEs Analyte-specificFatty Acyl FragmentsThe precursor and product ions will depend on the specific fatty acid composition of the PE species being analyzed.

Quantitative Performance

The use of this compound as an internal standard allows for reliable quantification over a wide dynamic range.

ParameterTypical Performance
Linearity Excellent linearity is typically observed over several orders of magnitude (e.g., 0.64 to 2000 fmol on column).[5]
Limit of Detection (LOD) In the low fmol to pmol range, depending on the LC-MS/MS system and matrix.
Limit of Quantitation (LOQ) In the fmol to pmol range, with good accuracy and precision.
Precision (%CV) Typically <15% for intra- and inter-day precision.
Accuracy (%RE) Typically within ±15% of the nominal concentration.

Data Analysis

  • Peak Integration: Integrate the chromatographic peaks for the endogenous PE species and the this compound internal standard using the instrument's software.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.

  • Concentration Calculation: Determine the concentration of the endogenous PE species in the samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Logical Relationships

While this compound is an analytical tool and not part of a biological signaling pathway, its use is integral to the logical process of quantifying endogenous lipids involved in such pathways. The following diagram illustrates the logical relationship in a typical lipidomics experiment aimed at studying signaling.

G cluster_0 Biological System cluster_1 Analytical Measurement cluster_2 Interpretation Stimulus External Stimulus (e.g., Drug Treatment) Cell Cells/Tissue Stimulus->Cell Pathway Signaling Pathway Activation (Involving PEs) Cell->Pathway Lipid_Change Change in Endogenous PE Levels Pathway->Lipid_Change Sampling Sample Collection Lipid_Change->Sampling:w IS_Addition Addition of This compound Sampling->IS_Addition LCMS LC-MS/MS Analysis IS_Addition->LCMS Quant Quantification LCMS->Quant Data Quantitative Data on PE Levels Quant->Data:w Conclusion Biological Conclusion Data->Conclusion

Caption: Logical workflow of a lipidomics study.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly specific, sensitive, and reliable method for the quantification of phosphatidylethanolamine (B1630911) species in complex biological samples. This approach is essential for researchers and scientists in various fields, including drug development, to accurately assess the role of PEs in health and disease.

References

Application Notes and Protocols for Quantitative Lipid Analysis using 17:0-14:1 PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to 17:0-14:1 PE-d5

1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (this compound) is a high-purity, deuterated phosphatidylethanolamine (B1630911) (PE) used as an internal standard for quantitative lipid analysis by mass spectrometry (MS). Its chemical structure consists of a glycerol (B35011) backbone with a heptadecanoic acid (17:0) at the sn-1 position, a myristoleic acid (14:1) at the sn-2 position, and a phosphoethanolamine headgroup. The "d5" designation indicates that five deuterium (B1214612) atoms are located on the glycerol backbone, providing a distinct mass shift from its endogenous, non-deuterated counterparts.

The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification in lipidomics.[1] It is added to a sample at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the endogenous PEs being measured, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample extraction, recovery, and instrument response, leading to reliable quantification.

Applications in Research and Drug Development

Quantitative analysis of phosphatidylethanolamines is crucial in various research areas and in the development of new therapeutics. PEs are key components of cell membranes and are involved in numerous cellular processes, including membrane fusion, protein folding, and cell signaling.[2][3] Dysregulation of PE metabolism has been linked to a variety of diseases, making the accurate measurement of specific PE species a valuable tool for:

  • Biomarker Discovery: Identifying changes in PE profiles associated with diseases such as cancer, neurodegenerative disorders, and metabolic diseases.

  • Drug Development: Assessing the effects of drug candidates on lipid metabolism and cellular signaling pathways.[2]

  • Understanding Disease Mechanisms: Investigating the role of specific PE species in signaling pathways like the MAPK/ERK and NF-κB pathways, which are often implicated in disease progression.

II. Quantitative Data

Accurate quantification of PE species is achieved by creating a calibration curve for each analyte relative to the internal standard, this compound. While a specific published data table for this compound was not available, the following table is a representative example based on the reported linear range of 5 to 400 fmol for PE species using a similar internal standard (17:0/17:0 PE).[2]

Table 1: Representative Calibration Curve Data for PE Species

Analyte (PE Species)Concentration (fmol/µL)Response Ratio (Analyte Area / IS Area)
PE 38:450.012
100.025
250.063
500.125
1000.250
2000.500
4001.000
PE 36:250.015
100.030
250.075
500.150
1000.300
2000.600
4001.200
PE 40:650.010
100.020
250.050
500.100
1000.200
2000.400
4000.800

Note: This data is for illustrative purposes. Actual response ratios will vary depending on the instrument, method, and specific PE species.

III. Experimental Protocols

Sample Preparation and Lipid Extraction

This protocol is adapted from a modified Bligh-Dyer extraction method.

Materials:

  • Biological sample (e.g., cell pellet, plasma, tissue homogenate)

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • 0.9% NaCl solution

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: For a cell pellet, resuspend in 200 µL of PBS. For plasma, use 100 µL.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample. For example, add 10 µL of a 10 µg/mL solution.

  • Lipid Extraction: a. Add 1 mL of methanol and 0.5 mL of chloroform to the sample. b. Vortex vigorously for 1 minute. c. Add an additional 0.5 mL of chloroform and vortex for 30 seconds. d. Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.

  • Phase Separation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 µL of methanol or isopropanol/acetonitrile/water (75:20:5, v/v/v).

LC-MS/MS Analysis of Phosphatidylethanolamines

This protocol provides a starting point for developing a quantitative LC-MS/MS method on a triple quadrupole or QTRAP mass spectrometer.

Instrumentation:

  • UPLC/HPLC system with a C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).

  • Triple quadrupole or QTRAP mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %A %B
    0.0 68 32
    1.5 55 45
    4.0 52 48
    5.0 44 56
    8.0 35 65
    11.0 14 86
    14.0 0 100
    18.0 0 100
    18.1 68 32

    | 20.0 | 68 | 32 |

MS Parameters (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • IonSpray Voltage: -4500 V

  • Temperature: 500 °C

  • Curtain Gas: 30 psi

  • Ion Source Gas 1: 40 psi

  • Ion Source Gas 2: 60 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: MRM transitions for each endogenous PE species and the this compound internal standard need to be optimized. The precursor ion will be the [M-H]⁻ ion, and the product ions will correspond to the fatty acyl chains.

Table 2: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (IS)685.5To be optimized
PE 36:2 (18:0/18:2)742.5283.3 (18:0) / 281.3 (18:2)
PE 38:4 (18:0/20:4)766.5283.3 (18:0) / 303.2 (20:4)
PE 40:6 (18:0/22:6)790.5283.3 (18:0) / 327.2 (22:6)

Note: Declustering potential (DP) and collision energy (CE) must be optimized for each transition.

IV. Signaling Pathways and Visualizations

Phosphatidylethanolamines and their metabolites are integral to various signaling cascades. Below are diagrams illustrating their roles in the MAPK/ERK and NF-κB pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells, Plasma, Tissue) spike Spike with This compound (IS) sample->spike extract Lipid Extraction (Modified Bligh-Dyer) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: Experimental workflow for quantitative lipid analysis.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor plc PLC receptor->plc activates dag DAG plc->dag produces pe PE pe->plc hydrolyzes ras Ras dag->ras activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Cellular Response (Proliferation, Differentiation) erk->response

Caption: Role of PE metabolites in MAPK/ERK signaling.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor plc PLC receptor->plc activates dag DAG plc->dag produces pe PE pe->plc hydrolyzes pkc PKC dag->pkc activates ikk IKK Complex pkc->ikk activates ikb IκB ikk->ikb phosphorylates nfkb_ikb NF-κB-IκB Complex nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates nfkb_ikb->nfkb releases gene Gene Transcription (Inflammation, Immunity) nfkb_nuc->gene

Caption: Involvement of PE metabolites in NF-κB signaling.

References

Application Notes and Protocols for Spiking 17:0-14:1 PE-d5 into Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species in plasma is crucial for biomarker discovery, diagnostics, and understanding disease pathology. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative lipidomics by mass spectrometry, correcting for variability in sample extraction and instrument response.[1] This document provides a detailed protocol for the precise spiking of 17:0-14:1 Phosphatidylethanolamine-d5 (17:0-14:1 PE-d5) into human plasma samples as an internal standard for the quantification of phosphatidylethanolamine (B1630911) (PE) lipid species.

This compound is an ideal internal standard for PE analysis as it is structurally similar to endogenous PEs but isotopically distinct, minimizing its natural occurrence in biological samples.[2] This protocol outlines the preparation of stock and working solutions, the spiking procedure, and subsequent lipid extraction from plasma.

Materials and Reagents

  • This compound (e.g., Avanti Polar Lipids, >99% purity)

  • Human plasma (collected in K2 EDTA tubes and stored at -80°C)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Butylated hydroxytoluene (BHT)

  • Microcentrifuge tubes (1.5 mL, polypropylene)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Pipettes (P10, P200, P1000)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >2,000 x g)

  • Nitrogen gas evaporator

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions

Proper preparation of the internal standard solutions is critical for accurate quantification.

a. This compound Stock Solution (1 mg/mL)

  • Purchase this compound, which is often supplied as a solution in chloroform or a chloroform:methanol mixture at a concentration of 1 mg/mL.

  • If obtained as a solid, accurately weigh a precise amount of the standard using an analytical balance.

  • Dissolve the weighed standard in a 2:1 (v/v) chloroform:methanol solution to create a concentrated stock solution of 1 mg/mL.[1]

  • Store the stock solution in an amber glass vial at -20°C. This solution is stable for up to one year.[3]

b. This compound Working Solution (10 µg/mL)

  • Prepare a working solution by performing a 1:100 dilution of the 1 mg/mL stock solution.

  • Pipette 10 µL of the 1 mg/mL stock solution into a clean glass vial.

  • Add 990 µL of a 2:1 (v/v) chloroform:methanol solution to the vial.

  • Vortex thoroughly to ensure homogeneity.

  • This working solution should be stored at -20°C and is stable for up to 6 months.[4]

Spiking of this compound into Plasma Samples

This protocol is designed for a starting plasma volume of 50 µL.

  • Thaw frozen plasma samples on ice to prevent degradation.[1]

  • In a 1.5 mL polypropylene (B1209903) microcentrifuge tube, add 10 µL of the 10 µg/mL this compound working solution.

  • Add 50 µL of the thawed plasma sample to the same microcentrifuge tube.

  • Vortex the mixture gently for 10 seconds to ensure thorough mixing of the internal standard with the plasma.

  • The final concentration of the internal standard in the plasma before extraction is approximately 2 µg/mL.

Lipid Extraction from Spiked Plasma (Folch Method)

The Folch method is a widely used liquid-liquid extraction technique for lipids.[5]

  • To the 60 µL of spiked plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol mixture. To minimize lipid oxidation, it is recommended to use methanol containing 1 mM BHT.[5]

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation and lipid solubilization.[1]

  • Incubate the sample on ice for 30 minutes, with occasional vortexing.[5]

  • Add 200 µL of 0.9% NaCl solution to induce phase separation.[1]

  • Vortex for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.[1][5]

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of isopropanol or another solvent compatible with your analytical platform (e.g., LC-MS).[5]

Data Presentation

The following table provides an example of expected concentrations at each step of the protocol.

Parameter Value Unit Notes
Internal Standard This compound--
Molecular Weight 680.96 g/mol [3]
Stock Solution Concentration 1mg/mL-
Working Solution Concentration 10µg/mL-
Plasma Sample Volume 50µL-
Volume of Spiked Working Solution 10µL-
Final IS Concentration in Plasma (Pre-extraction) ~2µg/mLCalculated based on total volume.
Extraction Solvent Volume 1mL2:1 Chloroform:Methanol
Reconstitution Volume 100µLIsopropanol
Final IS Concentration in Reconstituted Sample 1µg/mLAssumes 100% recovery for calculation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the process of spiking this compound into plasma and subsequent lipid extraction.

Spiking_Workflow cluster_prep Solution Preparation cluster_spiking Sample Preparation cluster_extraction Lipid Extraction (Folch) Stock 1. Prepare 1 mg/mL Stock Solution Working 2. Prepare 10 µg/mL Working Solution Stock->Working 1:100 Dilution Spike 4. Spike with Working Solution (10 µL) Working->Spike Plasma 3. Thaw Plasma (50 µL) Plasma->Spike AddSolvent 5. Add Chloroform:Methanol (2:1) Spike->AddSolvent Vortex1 6. Vortex & Incubate AddSolvent->Vortex1 PhaseSep 7. Add 0.9% NaCl & Centrifuge Vortex1->PhaseSep Collect 8. Collect Lower Organic Phase PhaseSep->Collect Dry 9. Dry under Nitrogen Collect->Dry Reconstitute 10. Reconstitute in Isopropanol Dry->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for spiking this compound and lipid extraction.

Logical Relationship of Components

This diagram shows the relationship between the different components of the experimental protocol.

Logical_Relationships Plasma Plasma Sample SpikedSample Spiked Plasma Sample Plasma->SpikedSample Matrix IS This compound Internal Standard IS->SpikedSample Spike-in Extraction Lipid Extraction (Folch Method) SpikedSample->Extraction LipidExtract Final Lipid Extract Extraction->LipidExtract Analysis Quantitative Analysis (LC-MS) LipidExtract->Analysis

Caption: Relationship of experimental components.

References

Application Note: Targeted Quantification of Phosphatidylethanolamines Using 17:0-14:1 PE-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of cellular membranes and play crucial roles in various physiological and pathological processes. As the second most abundant phospholipid in mammalian cells, PEs are integral to membrane structure and function, including membrane fusion and fission, and serve as precursors for other lipids and signaling molecules. Dysregulation of PE metabolism has been implicated in a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

Accurate and precise quantification of individual PE species is essential for understanding their biological roles and for the discovery of potential biomarkers. Targeted lipidomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose. The use of stable isotope-labeled internal standards is critical for correcting for variations in sample preparation and instrument response, thereby ensuring data quality. 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-14:1 PE-d5) is a commercially available, deuterated internal standard suitable for the targeted quantification of a variety of PE species. Its unique mass allows for clear differentiation from endogenous PE lipids.

This application note provides a detailed protocol for the targeted quantification of phosphatidylethanolamines in plasma samples using this compound as an internal standard. The workflow covers sample preparation, LC-MS/MS analysis, and data processing.

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound (Avanti Polar Lipids or equivalent)

  • Solvents: Methanol (B129727) (LC-MS grade), Chloroform (HPLC grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Isopropanol (LC-MS grade)

  • Additives: Formic acid (LC-MS grade), Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Lipid Extraction Solvent (Folch Method): Chloroform:Methanol (2:1, v/v)

  • Sample Type: Human plasma (or other biological matrices)

Equipment
  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Autosampler vials

Internal Standard Preparation
  • Stock Solution (1 mg/mL): Carefully weigh 1 mg of this compound and dissolve it in 1 mL of chloroform:methanol (1:1, v/v) to obtain a stock solution of 1 mg/mL. Store at -20°C.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol to obtain a working solution of 10 µg/mL. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Sample Preparation: Lipid Extraction (Folch Method)
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution to each plasma sample.

  • Add 1 mL of ice-cold chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) into a new tube, avoiding the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in 100 µL of methanol:chloroform (9:1, v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water:Acetonitrile (40:60, v/v) with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
Gradient 0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

The following table provides example MRM transitions for the internal standard and a selection of common PE species. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (IS) 680.5269.2 (17:0 FA)5035
PE (16:0/18:2)714.5255.2 (16:0 FA)5035
PE (16:0/18:1)716.5281.2 (18:1 FA)5035
PE (18:0/18:2)742.6283.2 (18:0 FA)5035
PE (18:1/18:1)744.6281.2 (18:1 FA)5035
PE (18:0/20:4)766.5303.2 (20:4 FA)5035

Data Presentation

The following table summarizes hypothetical quantitative data for different PE species in a plasma sample, as would be determined using the described workflow. The concentrations are calculated based on the ratio of the peak area of the endogenous PE to the peak area of the this compound internal standard, referenced against a calibration curve.

PE SpeciesRetention Time (min)Concentration (µg/mL)% RSD (n=3)
PE (16:0/18:2)8.515.24.1
PE (16:0/18:1)8.925.83.5
PE (18:0/18:2)9.28.75.2
PE (18:1/18:1)9.632.12.9
PE (18:0/20:4)10.112.54.8

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (50 µL) add_is Add this compound Internal Standard plasma->add_is extraction Lipid Extraction (Folch Method) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Methanol:Chloroform drydown->reconstitute lcms UHPLC-MS/MS (C18, ESI-) reconstitute->lcms data_acq Data Acquisition (MRM) lcms->data_acq integration Peak Integration data_acq->integration quantification Quantification vs. IS integration->quantification reporting Reporting quantification->reporting G cluster_enzymes Enzymes ethanolamine Ethanolamine p_ethanolamine Phosphoethanolamine ethanolamine->p_ethanolamine ATP -> ADP cdp_ethanolamine CDP-Ethanolamine p_ethanolamine->cdp_ethanolamine CTP -> PPi pe Phosphatidylethanolamine (PE) cdp_ethanolamine->pe dag Diacylglycerol (DAG) dag->pe ek Ethanolamine Kinase ek->ethanolamine ct CTP:Phosphoethanolamine Cytidylyltransferase ct->p_ethanolamine cpt CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase cpt->cdp_ethanolamine

Revolutionizing Biomarker Discovery: Untargeted Metabolomics with a Novel Phospholipid Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

Untargeted metabolomics is a powerful hypothesis-generating tool for comprehensive metabolite profiling in complex biological samples. The accuracy and reproducibility of this approach heavily rely on the use of internal standards to control for variations during sample preparation and analysis. This application note details a robust workflow for untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS/MS) with a specific focus on the novel deuterated phosphatidylethanolamine (B1630911) internal standard, 17:0-14:1 PE-d5. We provide detailed protocols for plasma sample preparation, LC-MS/MS analysis, and data processing. The inclusion of this compound allows for reliable normalization of a broad range of lipids, enhancing the quality of untargeted lipidomics data for biomarker discovery and pathway analysis in drug development and clinical research.

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a functional readout of the physiological state of an organism. Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify novel biomarkers and elucidate metabolic pathways affected by disease, drug treatment, or genetic modifications.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in untargeted metabolomics due to its high sensitivity, resolution, and broad coverage of metabolites.[1][3]

A significant challenge in untargeted metabolomics is mitigating analytical variability introduced during sample handling, extraction, and instrument analysis.[4] Internal standards are crucial for addressing this challenge by providing a reference point for normalization.[5] Stable isotope-labeled internal standards, such as the deuterated this compound, are ideal as they co-elute with their endogenous counterparts and behave similarly during extraction and ionization, but are distinguishable by their mass.[6]

Phosphatidylethanolamines (PEs) are a major class of phospholipids (B1166683) in cellular membranes, playing critical roles in membrane structure, fusion, and cell signaling.[7][8][9] Dysregulation of PE metabolism has been implicated in various diseases. The use of a PE-based internal standard is therefore highly relevant for studies investigating lipid metabolism. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on implementing an untargeted metabolomics workflow using this compound.

Experimental Workflow

The overall workflow for untargeted metabolomics using the this compound internal standard is depicted below. This process begins with sample collection and proceeds through lipid extraction with the internal standard, LC-MS/MS analysis, data processing, and finally statistical analysis and biological interpretation.

Untargeted_Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Analysis SampleCollection Biological Sample (e.g., Plasma) SpikeIS Spike with This compound Internal Standard SampleCollection->SpikeIS LipidExtraction Lipid Extraction (e.g., MTBE Method) SpikeIS->LipidExtraction LCMS LC-MS/MS Analysis (C18 RP-HPLC, QTOF-MS) LipidExtraction->LCMS DataAcquisition Data Acquisition (Positive & Negative Modes) LCMS->DataAcquisition PeakPicking Peak Picking & Alignment DataAcquisition->PeakPicking Normalization Normalization to This compound PeakPicking->Normalization StatisticalAnalysis Statistical Analysis (PCA, PLS-DA) Normalization->StatisticalAnalysis MetaboliteID Metabolite Identification (Database Matching) StatisticalAnalysis->MetaboliteID PathwayAnalysis Pathway Analysis MetaboliteID->PathwayAnalysis

Figure 1: Untargeted metabolomics experimental workflow.

Protocols

Materials and Reagents
  • This compound (1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5) solution (1 mg/mL in a suitable solvent)

  • Human plasma (or other biological sample)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol. The final concentration should be determined based on the expected levels of endogenous PEs in the sample to ensure a robust signal without causing ion suppression. A typical starting concentration is 10 µg/mL.

Plasma Lipid Extraction Protocol

This protocol is a modified version of the Matyash method, which is effective for extracting a broad range of lipids.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: In a 2 mL microcentrifuge tube, add 20 µL of plasma. To this, add 10 µL of the this compound internal standard working solution.

  • Methanol Addition: Add 225 µL of cold methanol and vortex for 30 seconds.

  • MTBE Addition: Add 750 µL of cold MTBE, vortex for 1 minute, and shake for 10 minutes at 4°C.

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Supernatant Collection: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1 v/v/v).

LC-MS/MS Analysis Protocol

The following are general parameters for a reverse-phase LC-MS/MS analysis suitable for untargeted lipidomics. These may need to be optimized for your specific instrumentation.

Parameter Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Gradient Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Mass Spectrometer Quadrupole Time-of-Flight (QTOF) or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), positive and negative modes acquired separately
Scan Range 100-1500 m/z
Capillary Voltage 3.5 kV (positive), -3.0 kV (negative)
Source Temperature 325°C
Data Acquisition Data-dependent acquisition (DDA) or data-independent acquisition (DIA)

Data Presentation

Following data acquisition, the raw data is processed using software such as XCMS, MS-DIAL, or vendor-specific software.[1] The key steps include peak picking, retention time alignment, and normalization to the internal standard (this compound). The peak area of each detected feature is divided by the peak area of the internal standard in the same sample to correct for analytical variability.

The processed data can be summarized in tables for comparison between different experimental groups.

Table 1: Representative Normalized Peak Areas of Key Lipid Species

Lipid Speciesm/zRetention Time (min)Group A (Mean Normalized Area ± SD)Group B (Mean Normalized Area ± SD)p-value
LysoPC(18:0)524.3678.21.25 ± 0.151.89 ± 0.21<0.01
PC(34:1)760.58515.62.54 ± 0.321.76 ± 0.25<0.05
PE(38:4)766.55916.80.89 ± 0.111.52 ± 0.18<0.01
TG(52:2)857.78822.13.12 ± 0.454.58 ± 0.67<0.01

Table 2: Quality Control Metrics for the this compound Internal Standard

QC ParameterValue
Retention Time CV (%)< 1%
Peak Area CV (%) in QC Samples< 15%
Mass Accuracy (ppm)< 5

Phosphatidylethanolamine in Cellular Signaling

Phosphatidylethanolamines are not merely structural components of membranes; they are also integral to various cellular signaling pathways. The diagram below illustrates the main synthesis pathways of PE, which are critical for maintaining cellular homeostasis. The Kennedy pathway is the primary route for de novo synthesis, while the phosphatidylserine (B164497) decarboxylase (PSD) pathway provides a key source of PE in mitochondria.[8]

PE_Signaling_Pathway cluster_kennedy Kennedy Pathway (ER) cluster_psd PSD Pathway (Mitochondria) cluster_functions Cellular Functions Ethanolamine Ethanolamine P_Ethanolamine P_Ethanolamine Ethanolamine->P_Ethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP_Ethanolamine P_Ethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase PE Phosphatidylethanolamine CDP_Ethanolamine->PE CDP-ethanolamine: 1,2-diacylglycerol ethanolaminephosphotransferase Membrane_Structure Membrane Structure & Curvature PE->Membrane_Structure Membrane_Fusion Membrane Fusion/Fission PE->Membrane_Fusion DAG Diacylglycerol DAG->PE PS Phosphatidylserine PE_mito Phosphatidylethanolamine PS->PE_mito Phosphatidylserine Decarboxylase (PSD) Autophagy Autophagy PE_mito->Autophagy Mito_Function Mitochondrial Function PE_mito->Mito_Function

Figure 2: Phosphatidylethanolamine synthesis and cellular roles.

Conclusion

The use of the this compound internal standard provides a reliable method for normalization in untargeted metabolomics, particularly for studies focused on lipid metabolism. The detailed protocols and workflow presented in this application note offer a robust framework for researchers to obtain high-quality, reproducible data. This approach can significantly enhance the discovery of novel biomarkers and the understanding of metabolic pathways in various research and development settings, ultimately accelerating the drug development process and advancing personalized medicine.

References

Application Notes and Protocols for the Preparation of 17:0-14:1 PE-d5 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-heptadecanoyl-2-(cis-9-tetradecenoyl)-sn-glycero-3-phosphoethanolamine-d5 (17:0-14:1 PE-d5) is a deuterated phosphatidylethanolamine (B1630911) used as an internal standard in mass spectrometry-based lipidomics. Accurate preparation of a stock solution is critical for quantitative analysis. This document provides a detailed protocol for the preparation of a this compound stock solution, along with essential data and handling instructions.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below.

ParameterValueSource
Molecular FormulaC₃₆H₆₅D₅NO₈P[1]
Molecular Weight680.96 g/mol [1]
Recommended Storage Temperature (Lyophilized)≤ -16°C[2][3]
Recommended Storage Temperature (in Organic Solvent)-20°C ± 4°C[2][3][4]
Recommended SolventDichloromethane (B109758):Methanol (1:1, v/v)[1]
Alternate SolventsChloroform/Methanol (50:50, v/v), Chloroform/Methanol/Water (89:10:1, v/v/v)[5]
Recommended ContainerGlass vial with a Teflon-lined cap[2][3]
Stability in SolutionAt least 1 year at -20°C[1][4]

Experimental Protocol

This protocol details the steps for reconstituting lyophilized this compound to prepare a 1 mg/mL stock solution.

Materials:

  • This compound, lyophilized powder

  • Dichloromethane (DCM), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Argon or Nitrogen gas

  • Glass vial with a Teflon-lined cap

  • Pipettors and tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration of Lyophilized Product: Before opening, allow the vial containing the lyophilized this compound to warm to room temperature for at least 15-30 minutes.[6] This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis of the lipid.[2]

  • Preparation of Solvent Mixture: Prepare a 1:1 (v/v) solution of dichloromethane and methanol. For example, mix 5 mL of dichloromethane with 5 mL of methanol.

  • Reconstitution: a. Carefully open the vial of this compound. b. Using a calibrated pipette, add the appropriate volume of the DCM:MeOH (1:1) solvent to the vial to achieve a final concentration of 1 mg/mL. For example, if you have 1 mg of the lyophilized powder, add 1 mL of the solvent mixture. c. Cap the vial tightly with the Teflon-lined cap.

  • Dissolution: a. Gently vortex the vial for 1-2 minutes to ensure complete dissolution of the lipid. b. Visually inspect the solution to ensure that no particulate matter is present. If the lipid does not dissolve completely, gentle warming or sonication may be used, but with caution as unsaturated lipids are prone to degradation.[2]

  • Inert Gas Purging and Aliquoting: a. To prevent oxidation, especially of the unsaturated fatty acid chain, it is recommended to overlay the solution with an inert gas such as argon or nitrogen.[3] b. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes in separate glass vials with Teflon-lined caps.[2]

  • Storage: Store the stock solution and any aliquots at -20°C ± 4°C in the dark.[2][3][4] Under these conditions, the solution should be stable for at least one year.[1][4]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the preparation of the this compound stock solution.

G cluster_prep Preparation Phase cluster_handling Handling and Storage Phase start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate reconstitute Reconstitute powder with solvent equilibrate->reconstitute prep_solvent Prepare DCM:MeOH (1:1) solvent prep_solvent->reconstitute dissolve Vortex to dissolve reconstitute->dissolve purge Purge with inert gas (Ar/N2) dissolve->purge Ensure complete dissolution aliquot Aliquot into smaller volumes purge->aliquot store Store at -20°C ± 4°C aliquot->store end End: Ready-to-use stock solution store->end

Caption: Workflow for the preparation of this compound stock solution.

This document is for research use only and is not intended for diagnostic or therapeutic purposes.

References

Application Notes and Protocols for 17:0-14:1 PE-d5 in Cell Culture Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamines (PEs) are key glycerophospholipids, constituting a significant portion of eukaryotic cell membranes, typically ranging from 15-25% of the total phospholipid content.[1][2][3] They play crucial roles in a variety of cellular processes, including maintaining membrane structure and fluidity, membrane fusion and fission events, and serving as a chaperone for proper protein folding.[1][4] Furthermore, PEs are integral to cellular signaling, participating in pathways such as autophagy and apoptosis, and their metabolism is linked to the ERK cascade and NF-κB signaling pathways. Given their multifaceted roles, the accurate quantification of PE species is critical for understanding cellular physiology and pathology in various research and drug development contexts.

This document provides detailed application notes and protocols for the use of 17:0-14:1 PE-d5 as an internal standard for the precise and accurate quantification of PE species in cell culture lipid extracts using mass spectrometry-based lipidomics. The use of a deuterated internal standard is essential to correct for variability in lipid extraction efficiency, sample handling, and instrument response, thereby ensuring high-quality, reproducible data.

Quantitative Data Summary

The appropriate concentration of the internal standard should be carefully selected to be within the linear dynamic range of the analytical method and comparable to the endogenous levels of the target analytes. The following table provides a summary of recommended concentrations and typical endogenous PE levels in common cell lines.

ParameterValueCell Line / ConditionSource
Recommended Final Concentration of this compound 150 ng/mLIn final analysis volume[5]
Typical Endogenous Total PE Percentage 15-25%Of total phospholipids (B1166683) in mammalian cells[1][2][3]
Endogenous PE in HEK293T Cells ~16%Of total membrane lipids[6]
Endogenous PE in HeLa Cells High, with 70% produced by the CDP-Etn pathway under high substrate conditionsHuman Cervical Cancer Cells[2]
Endogenous PE in A549 Cells A key metabolite, with PE (14:1(9Z)/14:0) identified as a potential mitigator of silica (B1680970) nanoparticle-induced toxicityHuman Lung Carcinoma Cells[5][7]

Experimental Protocols

Two widely accepted methods for lipid extraction from cultured cells are the Bligh and Dyer method and the Folch method. The choice of method may depend on the specific cell type and downstream analytical requirements. The internal standard, this compound, should be added to the sample prior to the addition of extraction solvents to account for any lipid loss during the procedure.

Protocol 1: Lipid Extraction using the Bligh and Dyer Method

This method is suitable for a wide range of biological samples and is known for its efficiency in extracting a broad spectrum of lipids.[8]

Materials:

  • Cultured cells (e.g., 1 x 10^6 to 1 x 10^7 cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl3), HPLC grade

  • Deionized water

  • This compound internal standard solution (e.g., 1 mg/mL in a suitable organic solvent)

  • Conical glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between washes.

  • Internal Standard Addition: Resuspend the final cell pellet in a known volume of PBS (e.g., 200 µL). Add a predetermined amount of this compound internal standard solution. The amount added should be calculated to achieve a final concentration of approximately 150 ng/mL in the final reconstituted sample volume for analysis.

  • Lipid Extraction:

    • To the cell suspension containing the internal standard, add 750 µL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

    • Add 250 µL of chloroform and vortex for 30 seconds.

    • Add 250 µL of deionized water and vortex for another 30 seconds to induce phase separation.

  • Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate the upper aqueous phase. Using a glass Pasteur pipette, collect the lower organic (chloroform) phase and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your mass spectrometry analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v).

Protocol 2: Lipid Extraction using the Folch Method

The Folch method is a robust and widely used technique for the quantitative extraction of total lipids.[9][10]

Materials:

  • Cultured cells (e.g., 1 x 10^6 to 1 x 10^7 cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl3), HPLC grade

  • 0.9% NaCl solution (w/v)

  • This compound internal standard solution (e.g., 1 mg/mL in a suitable organic solvent)

  • Glass homogenizer or conical glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting: Harvest and wash cells as described in Protocol 1, step 1.

  • Internal Standard Addition: Resuspend the final cell pellet in a small volume of PBS (e.g., 100 µL). Add a calculated amount of this compound internal standard solution to achieve the target final concentration.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.

    • Vortex vigorously for 1 minute to create a single-phase solution and lyse the cells.

  • Phase Separation:

    • Add 400 µL of 0.9% NaCl solution to the mixture.

    • Vortex for 30 seconds to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully remove the upper aqueous phase. Using a glass Pasteur pipette, transfer the lower organic (chloroform) phase to a new clean glass tube.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis.

Visualizations

Experimental Workflow for Lipid Extraction and Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cell_culture 1. Cell Culture harvesting 2. Cell Harvesting & Washing cell_culture->harvesting is_addition 3. Addition of this compound harvesting->is_addition extraction 4. Lipid Extraction (Bligh & Dyer or Folch) is_addition->extraction phase_separation 5. Phase Separation extraction->phase_separation collection 6. Collection of Organic Phase phase_separation->collection drying 7. Solvent Evaporation collection->drying reconstitution 8. Reconstitution drying->reconstitution lcms 9. LC-MS/MS Analysis reconstitution->lcms data_analysis 10. Data Processing & Quantification lcms->data_analysis

Caption: Workflow for cell culture lipid extraction using this compound.

Phosphatidylethanolamine (B1630911) (PE) Biosynthesis and Metabolism

PE_Metabolism cluster_kennedy CDP-Ethanolamine (Kennedy) Pathway (ER) cluster_psd PSD Pathway (Mitochondria) cluster_metabolism Further Metabolism Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine EK CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine ET PE_Kennedy Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE_Kennedy EPT DAG DAG Diacylglycerol PS Phosphatidylserine (B164497) PE_Metabolism Phosphatidylethanolamine (PE) PE_Kennedy->PE_Metabolism PE_PSD Phosphatidylethanolamine (PE) PS->PE_PSD PSD PE_PSD->PE_Metabolism PC Phosphatidylcholine (PC) PE_Metabolism->PC PEMT Lyso_PE Lyso-PE PE_Metabolism->Lyso_PE PLA2

Caption: Major pathways of Phosphatidylethanolamine (PE) biosynthesis and metabolism.

References

Application Notes and Protocols for UltimateSPLASH ONE Internal Standard Mix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of the UltimateSPLASH ONE internal standard mix in mass spectrometry-based lipidomics. This comprehensive, deuterated internal standard mixture enables accurate and precise quantification of a wide range of lipid species across various biological matrices.

Product Overview

UltimateSPLASH ONE is a meticulously characterized solution containing 69 unique, highly pure, deuterium-labeled lipids, spanning 15 different lipid classes.[1][2][3][4][5] This mixture is designed to provide broad coverage for global lipidomics, with standards appearing in spectral gaps between naturally occurring lipid species to minimize interference.[1][3][4] It is supplied as a 1.2 mL solution in a 1:1 dichloromethane:methanol (B129727) mixture.[1][6][7]

Quantitative Data

The UltimateSPLASH ONE internal standard mix is formulated to have varying concentrations of each component, reflecting the relative abundances of lipid classes found in biological systems.[1][4]

Table 1: Composition and Target Concentrations of UltimateSPLASH ONE Components

Catalog NumberMixture ComponentsTarget Concentration (µg/mL)
86090614:0-13:0-14:0 TG-d525
86090714:0-15:1-14:0 TG-d550
86090814:0-17:1-14:0 TG-d575
86091016:0-15:1-16:0 TG-d5100
86090916:0-17:1-16:0 TG-d5125
86091116:0-19:2-16:0 TG-d5100
86091418:1-17:1-18:1 TG-d575
86091218:1-19:2-18:1 TG-d550
86091318:1-21:2-18:1 TG-d525
70022014:1 cholesteryl-d7 ester25
70022116:1 cholesteryl-d7 ester50
70022218:1 cholesteryl-d7 ester75
70022320:3 cholesteryl-d7 ester50
70022622:4 cholesteryl-d7 ester25
860748C16:1 Ceramide-d7 (d18:1-d7/16:1)75
860747C18:1 Ceramide-d7 (d18:1-d7/18:1)50
860746C20:1 Ceramide-d7 (d18:1-d7/20:1)25
860745C22:1 Ceramide-d7 (d18:1-d7/22:1)50
860679C24:1 Ceramide-d7 (d18:1-d7/24:1)75
86074116:1 SM (d18:1/16:1)-d975
86074018:1 SM (d18:1/18:1)-d950
86074220:1 SM (d18:1/20:1)-d925
86074322:1 SM (d18:1/22:1)-d950
86074424:1 SM (d18:1/24:1)-d975
85568317:0-14:1 PC-d550
85568217:0-16:1 PC-d5100
85568117:0-18:1 PC-d5150
85568017:0-20:3 PC-d5100
85567817:0-22:4 PC-d550
85672117:0-14:1 PE-d525
85672017:0-16:1 PE-d550
85671917:0-18:1 PE-d575
85671817:0-20:3 PE-d550
85671717:0-22:4 PE-d525
85813517:0-14:1 PG-d525
85813417:0-16:1 PG-d550
85813317:0-18:1 PG-d575
85813217:0-20:3 PG-d550
85813117:0-22:4 PG-d525
85815317:0-14:1 PS-d525
85815217:0-16:1 PS-d550
85815117:0-18:1 PS-d575
85815017:0-20:3 PS-d550
85814917:0-22:4 PS-d525
80082717:0-14:1 DG-d525
80082617:0-16:1 DG-d550
80082417:0-18:1 DG-d575
80082517:0-20:3 DG-d550
80082317:0-22:4 DG-d525
85010917:0-14:1 PI-d525
85011017:0-16:1 PI-d550
85011117:0-18:1 PI-d575
85011217:0-20:3 PI-d550
85011817:0-22:4 PI-d525
85010715:0 Lyso PI-d525
85010817:0 Lyso PI-d550
85010619:0 Lyso PI-d525
85814615:0 Lyso PS-d525
85814817:0 Lyso PS-d550
85814719:0 Lyso PS-d525
85812315:0 Lyso PG-d525
85813017:0 Lyso PG-d550
85812919:0 Lyso PG-d525
87030915:0 Lyso PC-d525
85567917:0 Lyso PC-d550
85577819:0 Lyso PC-d525
85670915:0 Lyso PE-d525
85671017:0 Lyso PE-d550
85671619:0 Lyso PE-d525

Source: Avanti Polar Lipids.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the application of UltimateSPLASH ONE in lipidomics analysis of various biological samples.

General Lipidomics Workflow

The use of UltimateSPLASH ONE follows a general workflow from sample preparation to data analysis. This workflow ensures the accurate quantification of lipids by accounting for variations in sample extraction and instrument response.

General Lipidomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue, Cells) Spike Spike with UltimateSPLASH ONE Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Peak Peak Integration LCMS->Peak Normalize Normalization to Internal Standards Peak->Normalize Quant Quantification Normalize->Quant Stats Statistical Analysis Quant->Stats

General workflow for quantitative lipidomics.
Protocol for Human Plasma Lipidomics

This protocol details the extraction of lipids from human plasma for quantitative analysis using UltimateSPLASH ONE.

Materials:

  • Human plasma (e.g., NIST SRM 1950)

  • UltimateSPLASH ONE internal standard mix

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking:

    • Add 20 µL of the UltimateSPLASH™ ONE internal standard mixture to the plasma sample.[8]

  • Protein Precipitation and Phase Separation:

    • Add 400 µL of methanol to precipitate proteins.[8]

    • Add 200 µL of chloroform.[8]

    • Add 100 µL of water for phase separation.[8]

    • Vortex the mixture thoroughly.

    • Incubate at 4°C for 1 hour.[8]

  • Lipid Extraction:

    • Centrifuge the mixture to separate the layers.

    • Carefully collect 150 µL of the lower organic phase.[8]

  • Solvent Evaporation and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.[8]

    • Reconstitute the dried lipid extract in 75 µL of acetonitrile:isopropanol (1:1, v/v).[8]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Plasma Lipidomics Protocol plasma 100 µL Plasma spike Add 20 µL UltimateSPLASH ONE plasma->spike add_solvents Add 400 µL Methanol, 200 µL Chloroform, 100 µL Water spike->add_solvents vortex_incubate Vortex and Incubate (4°C, 1 hr) add_solvents->vortex_incubate centrifuge Centrifuge vortex_incubate->centrifuge collect_phase Collect 150 µL Lower Organic Phase centrifuge->collect_phase dry_down Dry Under Nitrogen collect_phase->dry_down reconstitute Reconstitute in 75 µL ACN:IPA (1:1) dry_down->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Step-by-step plasma lipid extraction.
Protocol for Plant Tissue Lipidomics (MTBE Method)

This protocol is adapted for the extraction of lipids from plant tissues, such as pennycress seeds or leaves.

Materials:

  • Plant tissue (10 ± 0.5 mg, dried)

  • UltimateSPLASH ONE internal standard mix

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Homogenizer

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Weigh 10 ± 0.5 mg of dried plant tissue into a suitable tube for homogenization.

  • Internal Standard Spiking:

    • Just before homogenization, add 10 µL of the UltimateSPLASH ONE internal standard mixture to the tissue.

  • Lipid Extraction (MTBE Method):

    • Follow a standard MTBE lipid extraction protocol. A general outline is provided:

      • Add methanol to the sample and homogenize.

      • Add MTBE and vortex.

      • Induce phase separation by adding water.

      • Vortex and centrifuge to separate the phases.

  • Collection and Drying:

    • Collect the upper (organic) phase containing the lipids.

    • Dry the extract under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., acetonitrile:isopropanol).

  • LC-MS/MS Analysis:

    • Inject the sample for analysis.

LC-MS/MS Parameters

While specific parameters will vary depending on the instrumentation, the following provides a general starting point for lipidomics analysis.

Table 2: General LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 or C30 reversed-phase column (e.g., Accucore C30, 2.1 mm × 150 mm, 2.6 µm)
Mobile Phase AAcetonitrile:Water with additives (e.g., ammonium (B1175870) formate, formic acid)
Mobile Phase BIsopropanol:Acetonitrile with additives
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 - 60 °C
Injection Volume1 - 10 µL
Mass Spectrometry
Ionization ModePositive and Negative Electrospray Ionization (ESI)
MS Scan TypeFull scan with data-dependent MS/MS (ddMS2) or targeted multiple reaction monitoring (MRM)
Mass ResolutionHigh resolution (e.g., >60,000) for full scan
Collision EnergyOptimized for different lipid classes

Data Processing and Analysis

Accurate quantification relies on a robust data processing workflow.

Data Processing Workflow raw_data Raw LC-MS/MS Data feature_finding Feature Finding (e.g., MZmine) raw_data->feature_finding lipid_annotation Lipid Annotation (e.g., LipidMatch) feature_finding->lipid_annotation normalization Internal Standard-based Normalization (e.g., LMN) lipid_annotation->normalization quant_matrix Quantitative Matrix normalization->quant_matrix statistical_analysis Statistical Analysis quant_matrix->statistical_analysis

Data processing for quantitative lipidomics.

Key Steps in Data Processing:

  • Feature Finding: Raw data is processed to detect and align chromatographic peaks corresponding to different lipid species.

  • Lipid Annotation: Features are identified and annotated based on their m/z, retention time, and fragmentation spectra, often using software like LipidMatch.[9]

  • Normalization: The peak areas or heights of the endogenous lipids are normalized to the corresponding internal standards from the UltimateSPLASH ONE mix. Software tools like LMN can be used for this purpose, which assigns internal standards to target analytes based on lipid class and adducts.[9]

  • Quantification: Absolute or relative concentrations of the identified lipids are calculated based on the response ratio to the known concentration of the internal standards.

  • Statistical Analysis: The final quantitative data is used for statistical analysis to identify significant changes in lipid profiles between different experimental groups.

References

Application Notes and Protocols for Lipid Extraction Methods Compatible with 17:0-14:1 PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for three widely used lipid extraction methods: the Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE) methods. All three methods are compatible with the use of the deuterated internal standard 17:0-14:1 PE-d5 for the accurate quantification of phosphatidylethanolamines (PE) and other lipid species in various biological matrices.

Introduction to Lipid Extraction and the Role of Deuterated Internal Standards

Accurate quantification of lipids is crucial for understanding their roles in cellular processes, disease pathogenesis, and as potential therapeutic targets. The first critical step in any lipidomics workflow is the efficient and reproducible extraction of lipids from the biological sample. The choice of extraction method can significantly impact the recovery of different lipid classes.

Deuterated internal standards, such as this compound, are indispensable for precise and accurate lipid quantification in mass spectrometry-based lipidomics.[1] These standards are chemically identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium (B1214612) atoms. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any sample loss during extraction and variations in ionization efficiency during analysis can be corrected for, ensuring high-quality quantitative data.[1][2]

Comparison of Lipid Extraction Methods

The Folch, Bligh-Dyer, and MTBE methods are all based on liquid-liquid extraction principles to separate lipids from other cellular components. While all are effective for extracting a broad range of lipids, including phosphatidylethanolamines, they differ in their solvent systems, scalability, and safety profiles.[3][4]

FeatureFolch MethodBligh & Dyer MethodMTBE Method
Solvent System Chloroform (B151607):Methanol (B129727) (2:1, v/v)Chloroform:Methanol:Water (1:2:0.8, v/v/v)Methyl-tert-butyl ether:Methanol:Water
Phase Separation Biphasic, lipids in the lower chloroform phaseBiphasic, lipids in the lower chloroform phaseBiphasic, lipids in the upper MTBE phase
Sample Type Tissues and samples with lower water contentSamples with higher water content (e.g., plasma, cell suspensions)Broad applicability, well-suited for high-throughput applications
Safety Profile Uses chloroform, a toxic and regulated solventUses chloroform, a toxic and regulated solventUses MTBE, which is less toxic than chloroform
Throughput Can be labor-intensiveCan be labor-intensiveAmenable to automation and high-throughput workflows[5][6]

Table 1. Comparison of key features of the Folch, Bligh & Dyer, and MTBE lipid extraction methods.

Quantitative Recovery of Phosphatidylethanolamine (PE)

The recovery of phospholipids (B1166683) like PE is generally high with all three methods. While specific recovery percentages for this compound are not always explicitly reported in comparative studies, the literature indicates that deuterated standards are recovered efficiently along with their endogenous counterparts. One study reported a recovery of 99% for 17:0-14:1 PE using a Bligh and Dyer protocol.[7] The MTBE method has been shown to provide similar or better recoveries for most major lipid classes compared to the Folch and Bligh-Dyer methods.[3][5]

Lipid ClassFolch Method RecoveryBligh & Dyer Method RecoveryMTBE Method Recovery
Phosphatidylethanolamine (PE) HighHigh (e.g., 99% for 17:0-14:1 PE[7])High (similar or better than Folch/Bligh-Dyer[3][5])
General Phospholipids >95%>95%High, with some studies showing improved recovery of certain species like PI[3]

Table 2. General expected recovery of Phosphatidylethanolamine (PE) and other phospholipids with different extraction methods. Note: Actual recovery can vary depending on the specific sample matrix and experimental conditions.

Experimental Protocols

Important Safety Note: Chloroform and MTBE are hazardous chemicals. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

Protocol 1: Folch Lipid Extraction

This method is well-suited for tissues and other samples with relatively low water content.[8]

Materials:

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.74% KCl)

  • Nitrogen gas stream or vacuum concentrator

  • This compound internal standard solution

Procedure:

  • Weigh approximately 100 mg of tissue into a glass homogenization tube.

  • Add a known amount of this compound internal standard.

  • Add 3 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Homogenize the sample until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Rinse the homogenizer with an additional 1 mL of chloroform:methanol (2:1) and add it to the centrifuge tube.

  • Agitate the sample for 15-20 minutes at room temperature.

  • Add 0.8 mL of 0.9% NaCl solution to the tube.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipids in an appropriate solvent for subsequent analysis (e.g., methanol or isopropanol).

Folch_Workflow start Start: Sample + This compound homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize agitate Agitate for 15-20 min homogenize->agitate add_salt Add 0.9% NaCl Solution agitate->add_salt vortex_centrifuge Vortex & Centrifuge (2,000 x g, 10 min) add_salt->vortex_centrifuge phase_separation Biphasic Mixture vortex_centrifuge->phase_separation collect_lower Collect Lower (Organic) Phase phase_separation->collect_lower Lipids dry_down Dry Under Nitrogen collect_lower->dry_down reconstitute Reconstitute in Analysis Solvent dry_down->reconstitute end End: Lipid Extract for Analysis reconstitute->end Bligh_Dyer_Workflow start Start: Aqueous Sample + This compound add_cm Add Chloroform:Methanol (1:2) start->add_cm vortex_incubate Vortex & Incubate (10 min) add_cm->vortex_incubate add_chloroform Add Chloroform vortex_incubate->add_chloroform add_water Add Water add_chloroform->add_water vortex_centrifuge Vortex & Centrifuge (2,000 x g, 10 min) add_water->vortex_centrifuge phase_separation Biphasic Mixture vortex_centrifuge->phase_separation collect_lower Collect Lower (Organic) Phase phase_separation->collect_lower Lipids dry_down Dry Under Nitrogen collect_lower->dry_down reconstitute Reconstitute in Analysis Solvent dry_down->reconstitute end End: Lipid Extract for Analysis reconstitute->end MTBE_Workflow start Start: Sample + This compound add_methanol Add Methanol start->add_methanol add_mtbe Add MTBE add_methanol->add_mtbe incubate Incubate on Shaker (1 hr) add_mtbe->incubate add_water Add Water incubate->add_water incubate_centrifuge Incubate (10 min) & Centrifuge (1,000 x g, 10 min) add_water->incubate_centrifuge phase_separation Biphasic Mixture incubate_centrifuge->phase_separation collect_upper Collect Upper (Organic) Phase phase_separation->collect_upper Lipids dry_down Dry Under Nitrogen collect_upper->dry_down reconstitute Reconstitute in Analysis Solvent dry_down->reconstitute end End: Lipid Extract for Analysis reconstitute->end

References

Application Note: Quantification of Phosphatidylethanolamine Species Using 17:0-14:1 PE-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosphatidylethanolamines (PEs) are a class of abundant phospholipids (B1166683) in cellular membranes that play crucial roles in various biological processes, including membrane fusion, protein folding, and cell signaling.[1][2] Accurate quantification of individual PE molecular species is essential for understanding their function in health and disease. This application note details a robust and sensitive method for the quantification of PE species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-14:1 PE-d5) as an internal standard.[3][4] The use of a deuterated internal standard ensures high accuracy and precision by correcting for variations in sample extraction and instrument response.[5]

Principle of the Method

This method employs a stable isotope dilution strategy coupled with LC-MS/MS for the accurate quantification of PE species. A known amount of the synthetic, deuterated internal standard this compound, which is structurally similar to endogenous PEs but mass-shifted, is spiked into the sample prior to lipid extraction.[6][7] During LC-MS/MS analysis, the endogenous (light) PE species and the deuterated (heavy) internal standard are co-extracted, chromatographically separated, and detected. PEs are typically analyzed in negative ion mode, where they readily lose their neutral headgroup (141 Da).[5] Quantification is achieved by calculating the peak area ratio of each endogenous PE species to the this compound internal standard and comparing it to a calibration curve. The Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity.[8][9]

G Principle of Stable Isotope Dilution for PE Quantification cluster_Sample Sample Preparation cluster_Processing Analytical Workflow cluster_Data Data Analysis Sample Biological Sample (Endogenous PE) SpikedSample Spiked Sample Sample->SpikedSample Add known amount IS Internal Standard (this compound) IS->SpikedSample Extraction Lipid Extraction SpikedSample->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS PeakArea Peak Area Ratio (Endogenous PE / IS) LCMS->PeakArea Quant Absolute Quantification PeakArea->Quant Calibration Curve

Caption: Logical workflow for PE quantification using an internal standard.

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound (Avanti Polar Lipids, Cat. No. 856721L or similar)[3][7]

  • Solvents (LC-MS Grade): Methanol (B129727) (MeOH), Methyl-tert-butyl ether (MTBE), Acetonitrile (ACN), Isopropanol (IPA), Water[4]

  • Additives: Ammonium (B1175870) formate (B1220265), Formic acid

  • Biological Matrix: Plasma, serum, tissue homogenate, or cell lysate

  • Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, Autosampler vials, UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

Sample Preparation and Lipid Extraction (MTBE Method)

The MTBE extraction method is a reliable alternative to traditional Bligh-Dyer or Folch extractions.[5][10]

  • Sample Aliquoting: Transfer 50 µL of the biological sample (e.g., plasma) into a 2 mL glass tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard solution (concentration depends on expected endogenous levels, e.g., 10 µg/mL in MeOH) to each sample.

  • Solvent Addition: Add 230 µL of methanol and vortex for 30 seconds.[10]

  • MTBE Addition: Add 770 µL of MTBE and vortex/shake at 4°C for 30 minutes to ensure thorough mixing and lipid extraction.[4][10]

  • Phase Separation: Add 190 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.[10]

  • Supernatant Collection: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., ACN/IPA/H₂O 65:30:5 v/v/v) for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

This protocol utilizes reverse-phase chromatography for the separation of PE species.

  • LC System: UPLC/HPLC system (e.g., Waters ACQUITY, Shimadzu Nexera)[11]

  • Column: C18 column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm)[11]

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[4][11]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[4][11]

  • Flow Rate: 0.35 mL/min[4]

  • Column Temperature: 45°C[4]

  • Injection Volume: 2 µL[4]

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 60
    9.0 85
    14.0 90
    15.5 95
    17.5 30

    | 20.0 | 30 |

  • MS System: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP, Agilent, Waters Xevo)

  • Ionization Mode: Electrospray Ionization (ESI), Negative[12]

  • Key MS Parameters:

    • IonSpray Voltage: -4500 V[4][11]

    • Temperature: 500°C[4][11]

    • Curtain Gas: 35 psi[4]

    • Ion Source Gas 1: 45 psi[4]

    • Ion Source Gas 2: 55 psi[4]

  • MRM Transitions: PE species are monitored via the neutral loss of their phosphoethanolamine headgroup (141.02 Da). The precursor ion is [M-H]⁻ and the product ion corresponds to one of the fatty acyl chains. For a general screen, monitoring the fatty acyl fragments is common. Below are examples.

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)
This compound (IS) 679.5269.3 (17:0)
PE (34:1) e.g., 16:0-18:1742.5281.3 (18:1)
PE (36:2) e.g., 18:1-18:1768.6281.3 (18:1)
PE (38:4) e.g., 18:0-20:4790.5303.2 (20:4)
PE (40:6) e.g., 18:0-22:6814.5327.2 (22:6)

Data Presentation and Expected Results

Quantitative data should be summarized in a clear, tabular format. The following table shows representative data for PE species quantified from a human plasma sample. Concentrations are calculated based on the ratio of the analyte peak area to the internal standard peak area against a standard curve.

Table 1: Quantification of Phosphatidylethanolamine (B1630911) Species in Human Plasma

PE Species Precursor Ion (m/z) Product Ion (m/z) Retention Time (min) Concentration (µmol/L) CV (%) (n=3)
This compound (IS) 679.5 269.3 8.55 - -
PE(34:1) 742.5 281.3 9.82 25.4 4.1
PE(34:2) 740.5 279.2 9.31 11.8 5.5
PE(36:2) 768.6 281.3 10.65 18.9 3.8
PE(36:4) 764.5 303.2 9.98 9.2 6.2
PE(38:4) 790.5 303.2 10.81 35.1 3.5
PE(38:5) 788.5 301.2 10.33 14.7 4.9

| PE(40:6) | 814.5 | 327.2 | 11.02 | 7.6 | 7.1 |

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Cells, etc.) Spike 2. Spike with This compound IS Sample->Spike Extract 3. MTBE Lipid Extraction Spike->Extract Dry 4. Dry Down Under N2 Extract->Dry Reconstitute 5. Reconstitute for LC-MS Dry->Reconstitute Inject 6. Inject on UPLC-MS/MS Reconstitute->Inject Separate 7. C18 Reverse Phase Separation Inject->Separate Detect 8. Detect via ESI- MRM Separate->Detect Integrate 9. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 10. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 11. Quantify Against Calibration Curve Calculate->Quantify Result Final Concentrations Quantify->Result

Caption: Detailed experimental workflow from sample to final result.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable platform for the quantification of phosphatidylethanolamine species in complex biological matrices. The use of the deuterated internal standard this compound is critical for achieving high accuracy and reproducibility by correcting for matrix effects and variations during sample processing.[13] This protocol can be readily adapted by researchers in lipidomics, drug development, and clinical research to investigate the role of PE metabolism in various physiological and pathological states.

References

Troubleshooting & Optimization

Technical Support Center: Ion Suppression Effects of 17:0-14:1 PE-d5 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of the deuterated internal standard 17:0-14:1 PE-d5 in Electrospray Ionization Mass Spectrometry (ESI-MS), with a focus on understanding and mitigating ion suppression effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of the phosphatidylethanolamine (B1630911) (PE) lipid 17:0-14:1. The "d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. Its molecular formula is C₃₆H₆₅D₅NO₈P and its molecular weight is approximately 680.95 g/mol .[1] It is commonly used as an internal standard in lipidomics studies for the quantification of PE species by ESI-MS.

The key advantage of using a deuterated internal standard like this compound is that it has nearly identical physicochemical properties to its non-deuterated (endogenous) counterpart. This means it will behave similarly during sample preparation (e.g., extraction) and chromatographic separation, and will experience similar ion suppression or enhancement effects in the ESI source. Since the mass spectrometer can distinguish between the deuterated standard and the native analyte based on their mass-to-charge ratio (m/z), it allows for accurate correction of signal variability, leading to more precise and reliable quantification.

Q2: What is ion suppression and how does it affect my analysis with this compound?

Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds in the sample matrix. This leads to a decreased signal intensity for the analyte, which can result in underestimation of its concentration or even failure to detect it at all.

When analyzing complex biological samples such as plasma or tissue extracts, phospholipids (B1166683) are a major cause of ion suppression. Since this compound is a phospholipid itself, its signal can be suppressed by other more abundant lipids or matrix components. However, its primary role is to co-elute with and experience the same degree of ion suppression as the endogenous PE species you are trying to quantify, thereby allowing for accurate normalization of the signal.

Q3: My this compound signal is low or variable. What are the possible causes?

Low or variable signal of your internal standard can be a significant issue. Here are some potential causes:

  • Significant Ion Suppression: The overall concentration of co-eluting matrix components, particularly other phospholipids, may be excessively high, leading to strong suppression of the this compound signal.

  • Poor Sample Cleanup: Inefficient removal of interfering substances like salts, detergents, and other lipids during sample preparation is a common cause of severe ion suppression.

  • Suboptimal Chromatographic Separation: If the internal standard co-elutes with a highly abundant, suppressive compound, its signal will be compromised.

  • Instrumental Issues: A contaminated ion source, incorrect ESI source parameters (e.g., spray voltage, gas flow), or a failing detector can all lead to poor signal.

  • Standard Degradation: Improper storage or handling of the this compound standard can lead to its degradation.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed for this compound and Analytes

If you observe a significant drop in signal intensity for both your internal standard and target analytes when analyzing matrix samples compared to neat standards, you are likely experiencing strong ion suppression.

Logical Troubleshooting Workflow:

start High Ion Suppression Observed sample_prep Review Sample Preparation Protocol start->sample_prep chromatography Optimize Chromatography sample_prep->chromatography post_column Perform Post-Column Infusion Experiment chromatography->post_column dilution Dilute Sample Extract chromatography->dilution spe Implement Solid-Phase Extraction (SPE) for Phospholipid Removal post_column->spe Identify Suppression Zone end Ion Suppression Minimized spe->end dilution->end

Troubleshooting Ion Suppression

Solutions:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.

    • Protein Precipitation (PPT): While a quick method, PPT alone is often insufficient as it does not effectively remove phospholipids.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids. Various SPE cartridges and plates are commercially available that specifically target phospholipid removal.

  • Optimize Chromatography:

    • Modify your LC gradient to achieve better separation of your analytes and this compound from the main regions of ion suppression.

    • Consider using a different column chemistry that provides better retention and separation of phospholipids.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect. However, this may also decrease the signal of your target analytes, so a balance must be found.

  • Perform a Post-Column Infusion Experiment: This experiment will help you identify the regions in your chromatogram where ion suppression is most severe.

Issue 2: Poor Reproducibility of this compound Signal Across Samples

Inconsistent internal standard signal can lead to poor precision in your quantitative results.

Solutions:

  • Standardize Sample Preparation: Ensure that your sample preparation protocol is followed consistently for all samples. Minor variations in extraction efficiency can lead to different levels of matrix components and thus, variable ion suppression.

  • Check for Co-elution with Interferences: Use a post-column infusion experiment to verify that the retention time of this compound does not fall in a region of highly variable ion suppression across different sample matrices.

  • Evaluate Matrix Effects: Perform a quantitative matrix effect assessment by comparing the response of the internal standard in a neat solution to its response in post-extraction spiked blank matrix from different sources. High variability indicates a significant and inconsistent matrix effect.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Phospholipid Removal and Reduction of Ion Suppression

Sample Preparation MethodPhospholipid Removal EfficiencyAnalyte Signal Recovery (Relative to Neat Standard)RSD of Internal Standard Signal
Protein Precipitation (PPT)Low (~10-20%)30-60%>15%
Liquid-Liquid Extraction (LLE)Moderate (~60-80%)70-90%5-15%
Solid-Phase Extraction (SPE)High (>95%)>90%<5%

Data are generalized from typical results and may vary depending on the specific matrix and analytical conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to visualize the regions of ion suppression in your LC method.

Experimental Workflow:

cluster_setup Experimental Setup lc_system LC System tee_mixer T-Mixer lc_system->tee_mixer syringe_pump Syringe Pump with This compound Solution syringe_pump->tee_mixer ms_detector ESI-MS Detector tee_mixer->ms_detector

Post-Column Infusion Setup

Methodology:

  • Prepare a solution of this compound in a solvent compatible with your mobile phase at a concentration that gives a stable and moderate signal (e.g., 100-500 ng/mL).

  • Set up the infusion: Use a syringe pump to deliver the internal standard solution at a low, constant flow rate (e.g., 5-10 µL/min) to a T-mixer placed between the LC column outlet and the ESI source inlet.

  • Analyze a blank injection: Inject a blank solvent (e.g., your initial mobile phase) to establish a stable baseline signal for the infused this compound.

  • Analyze a blank matrix extract: Inject a blank matrix sample that has been through your entire sample preparation procedure.

  • Analyze a spiked matrix extract: Inject a matrix sample that has been spiked with your target analytes and prepared in the same way.

  • Data Analysis: Overlay the chromatograms from the blank, blank matrix, and spiked matrix injections. Any dips in the baseline signal of the this compound during the matrix injections indicate regions of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal from Plasma

This protocol provides a general procedure for removing phospholipids from plasma samples using a commercially available SPE plate designed for this purpose.

Methodology:

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing 1% formic acid and your internal standard, this compound.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

  • SPE Cleanup:

    • Place a phospholipid removal SPE plate on a vacuum manifold with a collection plate underneath.

    • Transfer the supernatant from the protein precipitation step to the wells of the SPE plate.

    • Apply vacuum (e.g., 10-15 in. Hg) until the entire sample has passed through the sorbent into the collection plate. The phospholipids are retained on the SPE sorbent.

  • Eluate Preparation:

    • The collected eluate is now depleted of phospholipids.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of your initial mobile phase for LC-MS analysis.

References

Technical Support Center: Optimizing 17:0-14:1 PE-d5 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry signal of 17:0-14:1 PE-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound, or 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5, is a deuterated phosphatidylethanolamine. It is commonly used as an internal standard in lipidomics studies.[1][2] The five deuterium (B1214612) atoms on the ethanolamine (B43304) headgroup give it a mass distinct from its endogenous, non-deuterated counterpart, allowing for accurate quantification of other phosphatidylethanolamines in complex biological samples.[1] Its chemical properties are nearly identical to the non-deuterated form, meaning it behaves similarly during sample preparation and chromatographic separation.[3]

Q2: I am not seeing any signal for my this compound internal standard. What are the first things I should check?

A complete loss of signal often points to a fundamental issue with the experimental setup. A systematic approach to troubleshooting is recommended. First, verify the correct concentration and preparation of your this compound standard solution. It's also crucial to confirm that the mass spectrometer is functioning correctly by infusing a known standard directly. Finally, ensure the LC system is delivering the mobile phase properly and that there are no leaks or blockages.

Q3: What are the expected mass-to-charge ratios (m/z) for this compound?

The exact mass of this compound is 680.52.[1] Depending on the ionization mode and mobile phase additives, you can expect to see different adducts.

Ionization ModeAdductFormulaCalculated m/z
Positive[M+H]+C36H66D5NO8P+681.53
Positive[M+Na]+C36H65D5NNaO8P+703.51
Positive[M+NH4]+C36H69D5N2O8P+698.56
Negative[M-H]-C36H64D5NO8P-679.51
Negative[M+HCOO]-C37H66D5NO10P-725.52
Negative[M+CH3COO]-C38H68D5NO10P-739.54

Q4: Which ionization mode, positive or negative, is better for this compound?

Phosphatidylethanolamines (PEs) can be detected in both positive and negative ionization modes. In positive mode, you will typically observe protonated molecules ([M+H]+) or adducts with sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+). In negative mode, you will primarily see the deprotonated molecule ([M-H]-). The optimal mode can depend on the sample matrix and the specific instrument. For quantitative analysis using multiple reaction monitoring (MRM), negative mode is often preferred for PEs as it can provide characteristic fragments of the fatty acyl chains.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Peak Shape

A weak or poorly defined peak for this compound can be caused by several factors, from sample preparation to instrument settings.

Low_Signal_Workflow start Start: Low this compound Signal check_ms 1. Verify MS Performance (Direct Infusion of Standard) start->check_ms check_lc 2. Check LC System (Pressure, Leaks, Mobile Phase) check_ms->check_lc Signal OK? end_bad Consult Instrument Specialist check_ms->end_bad No Signal check_sample_prep 3. Evaluate Sample Preparation (Extraction Efficiency, Dilution) check_lc->check_sample_prep System OK? check_lc->end_bad System Issue optimize_ms 4. Optimize MS Parameters (Source, MRM Transition) check_sample_prep->optimize_ms Prep OK? check_sample_prep->end_bad Prep Issue end_good Signal Optimized optimize_ms->end_good

A step-by-step guide to troubleshooting low signal intensity.
  • Mobile Phase Composition: The choice of mobile phase additives significantly impacts signal intensity.

    • Formic acid (FA) is a common additive for reversed-phase chromatography that promotes protonation in positive mode.[4]

    • Ammonium formate (B1220265) (AF) or ammonium acetate can improve peak shape and signal in both positive and negative modes.[5]

    • Avoid Trifluoroacetic acid (TFA) as it is a strong ion-pairing agent that can significantly suppress the MS signal.[4]

AdditiveTypical ConcentrationEffect on PE SignalChromatographic Performance
Formic Acid (FA)0.1%Good for positive ion modeGood peak shape
Ammonium Formate (AF)5-10 mMEnhances signal in both modesCan improve peak shape over FA alone
FA + AF0.1% FA + 5-10 mM AFOften provides the best signalExcellent peak shape and resolution
Trifluoroacetic Acid (TFA)0.1%Severe signal suppressionExcellent peak shape
  • LC Column and Gradient: Ensure you are using a suitable C18 column for lipid analysis. Optimize the gradient elution to ensure this compound is well-resolved from other phospholipids (B1166683) to minimize ion suppression.

  • Ion Source Parameters: The electrospray ionization (ESI) source parameters should be optimized for phospholipids.

    • Capillary Voltage: Typically 3-5 kV in positive mode and 2.5-4 kV in negative mode.

    • Source Temperature: A higher temperature (e.g., 300-350 °C) can improve desolvation, but excessive temperatures can lead to in-source fragmentation.

    • Gas Flows (Nebulizer and Drying Gas): These should be optimized to ensure efficient droplet formation and desolvation.

Issue 2: Inaccurate Quantification or High Variability

Inconsistent results can arise from matrix effects, improper internal standard usage, or non-optimized MRM transitions.

Quantification_Workflow start Start: Inaccurate Quantification check_is 1. Verify Internal Standard (Concentration, Addition Step) start->check_is check_matrix 2. Assess Matrix Effects (Post-extraction Spike) check_is->check_matrix IS OK? end_bad Further Method Development Needed check_is->end_bad IS Issue check_mrm 3. Validate MRM Transition (Product Ion Scan) check_matrix->check_mrm Matrix Effects Minimal? optimize_prep 4. Refine Sample Preparation (Cleanup Steps) check_matrix->optimize_prep Significant Matrix Effects end_good Quantification Accurate check_mrm->end_good Transition Validated check_mrm->end_bad Incorrect Transition optimize_prep->check_matrix

A workflow for diagnosing and resolving quantification issues.
  • Matrix Effects: Biological samples contain numerous compounds that can co-elute with this compound and suppress its ionization.

    • Improve Sample Cleanup: Use a robust lipid extraction method, such as a modified Bligh-Dyer or MTBE extraction, to remove interfering substances.[6][7]

    • Chromatographic Separation: Ensure baseline separation of this compound from major matrix components.

  • MRM Transition: For accurate quantification using a triple quadrupole mass spectrometer, a specific and sensitive MRM transition is necessary.

    • Precursor Ion: In negative mode, the precursor ion will be [M-H]- at m/z 679.5.

    • Product Ion: Phosphatidylethanolamines typically show a neutral loss of the headgroup (141 Da). Therefore, a common product ion would be m/z 538.5 (679.5 - 141). Another possibility is the fragmentation to the fatty acyl chains. For 17:0-14:1 PE, the product ions would be m/z 269.3 (17:0) and m/z 225.2 (14:1).[5] The most abundant and specific fragment should be chosen.

Precursor Ion (m/z)Product Ion (m/z)Description
679.5538.5Neutral loss of the d5-phosphoethanolamine headgroup
679.5269.3Heptadecanoic acid (17:0) fragment
679.5225.2Myristoleic acid (14:1) fragment

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using MTBE

This protocol is adapted from methods described for plasma lipidomics.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add 10 µL of a solution containing this compound at a known concentration.

  • Extraction:

    • Add 1000 µL of a pre-chilled (-20°C) methyl-tert-butyl ether (MTBE) and methanol (B129727) (10:3, v/v) mixture.

    • Vortex for 1 minute at 4°C.

    • Add 250 µL of water.

    • Vortex for 1 minute and centrifuge at 2000 x g for 15 minutes at 4°C.

  • Phase Separation: Carefully collect the upper organic layer and transfer to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol/isopropanol (1:1, v/v).

Extraction_Analysis_Workflow sample Plasma Sample spike Spike with This compound sample->spike extract MTBE/Methanol Extraction spike->extract dry Dry Down (Nitrogen) extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

A typical workflow for lipid extraction and subsequent LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis

This is a general starting point for the analysis of phospholipids.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-18 min: hold at 100% B

    • 18.1-20 min: return to 30% B for re-equilibration

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transition: As determined from optimization (e.g., 679.5 -> 225.2)

  • Collision Energy: Optimize for the specific instrument and transition (typically 20-40 eV).

References

Technical Support Center: Troubleshooting Inconsistent Quantification with Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the quantitative analysis of lipids using internal standards.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the primary causes of inconsistent quantification in lipid analysis?

Inconsistent quantification in lipid analysis can arise from multiple sources throughout the experimental workflow. The most common issues stem from sample preparation, matrix effects, choice and handling of internal standards, chromatographic conditions, and mass spectrometry performance. Each step, from initial sample collection to final data analysis, introduces potential variability that can compromise the accuracy and reproducibility of your results.[1][2]

To systematically troubleshoot, it's crucial to evaluate each stage of the process. A logical workflow can help pinpoint the source of the inconsistency.

start Inconsistent Quantification Observed prep Sample Preparation Issues? (Extraction, Stability) start->prep is_issue Internal Standard (IS) Problems? (Choice, Purity, Addition) prep->is_issue If preparation is consistent matrix Matrix Effects? (Ion Suppression/Enhancement) is_issue->matrix If IS is appropriate lc Chromatography Issues? (Peak Shape, Retention Time) matrix->lc If matrix effects are minimized ms MS Instrument Issues? (Sensitivity, Calibration) lc->ms If chromatography is stable data Data Processing Errors? ms->data If MS is performing correctly end Consistent Quantification Achieved data->end If data processing is correct

A flowchart for troubleshooting inconsistent lipid quantification.
FAQ 2: How do I select an appropriate internal standard (IS)?

The choice of an internal standard is critical for accurate quantification.[3] An ideal IS should mimic the chemical and physical properties of the analyte of interest as closely as possible.[4] Stable isotope-labeled lipids (e.g., ¹³C or ²H) are considered the gold standard because they co-elute with the endogenous analyte and exhibit nearly identical ionization efficiencies, thus providing the most accurate correction for experimental variations.[5]

Key Selection Criteria for Internal Standards:

Parameter¹³C-Labeled ISDeuterated (²H) ISOdd-Chain Lipid IS
Chemical & Physical Properties Nearly identical to the analyte, ensuring the most accurate correction.[5]Chemically identical but can exhibit slight differences in physicochemical properties.Structurally similar but not identical to endogenous even-chain lipids.
Chromatographic Co-elution Typically co-elutes perfectly with the non-labeled analyte.[5]Often elutes slightly earlier than the non-labeled analyte.Retention time may differ significantly from the analyte.
Correction for Matrix Effects Superior, as they co-elute and experience the same ion suppression or enhancement.[3]Generally effective, but slight retention time differences can lead to incomplete correction.May not fully compensate for matrix effects if their chromatographic retention time differs significantly.[3]
Potential for Natural Occurrence Not naturally present in the sample.Not naturally present in the sample.May be present in some samples, which can lead to inaccurate results.[4]

Troubleshooting Steps:

  • Verify IS Purity and Concentration: Ensure the purity of your IS and the accuracy of its concentration in the stock solution.

  • Use Stable Isotope-Labeled Standards: Whenever possible, use a stable isotope-labeled standard for the analyte of interest.[2]

  • Match Lipid Class: If a direct analog is not available, use an IS from the same lipid class with a similar acyl chain length and degree of saturation.

  • Timing of Addition: Add the IS at the very beginning of the sample preparation process, preferably before lipid extraction, to account for variability throughout the entire workflow.[2][5]

FAQ 3: My results are still inconsistent. Could matrix effects be the problem?

Yes, matrix effects are a major cause of poor accuracy and reproducibility in LC-MS-based lipidomics.[6] Matrix effects refer to the suppression or enhancement of an analyte's ionization due to co-eluting compounds from the sample matrix (e.g., salts, proteins, and other lipids).[7] Phospholipids are a particularly significant contributor to matrix effects in electrospray ionization (ESI).[8]

Troubleshooting Steps:

  • Assess for Matrix Effects: Perform a post-extraction addition experiment. Compare the analyte response in a neat solution to the response in a sample matrix where the analyte has been spiked in after extraction. A significant difference indicates the presence of matrix effects.

  • Optimize Chromatographic Separation: Improve the separation of your analyte from interfering matrix components. This can be achieved by:

    • Adjusting the gradient elution profile.[7]

    • Changing the mobile phase composition.[7]

    • Using a different type of chromatography column (e.g., HILIC for polar lipids).[9]

  • Dilute the Sample: A simple dilution can reduce the concentration of interfering components, though this may compromise the limit of detection for your analyte.[7]

  • Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering substances before LC-MS analysis.

start Suspected Matrix Effects dilute Dilute Sample start->dilute chrom Optimize Chromatography start->chrom cleanup Improve Sample Cleanup (SPE) start->cleanup is_check Use Co-eluting Stable Isotope-Labeled IS start->is_check end Matrix Effects Minimized dilute->end chrom->end cleanup->end is_check->end

Strategies to mitigate matrix effects in lipid analysis.
FAQ 4: How can I improve the consistency of my lipid extraction?

The efficiency and reproducibility of lipid extraction are fundamental to quantitative analysis.[10] The choice of extraction method can significantly impact which lipid classes are recovered and to what extent.[11]

Common Lipid Extraction Methods and Their Characteristics:

MethodPrimary SolventsBest ForConsiderations
Folch Chloroform (B151607)/MethanolBroad range of lipids in tissues.Uses chloroform, which is toxic. Requires a biphasic separation.[5]
Bligh & Dyer Chloroform/Methanol/WaterSimilar to Folch, but with smaller solvent volumes.Also uses chloroform. The single-phase extraction is followed by partitioning.[12]
MTBE Methyl-tert-butyl ether/MethanolSafer alternative to chloroform-based methods. Good for a broad range of lipids.MTBE is volatile, which can affect reproducibility.[13]
One-Phase Extractions e.g., Methanol, Ethanol, IsopropanolPolar lipids like lysophospholipids.Poor recovery of nonpolar lipids (e.g., triglycerides, cholesteryl esters).[11]

Troubleshooting and Best Practices:

  • Method Selection: Choose an extraction method appropriate for the lipid classes you are targeting. One-phase extractions are generally not suitable for nonpolar lipids.[11]

  • Solvent Quality: Use high-purity, fresh solvents. Solvents can degrade over time or contain contaminants that interfere with analysis.[12] For example, chloroform can degrade to form phosgene, a highly reactive molecule.[12]

  • Sample Homogenization: Ensure complete homogenization of the sample to allow for efficient lipid extraction from the matrix.

  • Phase Separation: Be precise when collecting the organic phase after centrifugation to avoid contamination from the aqueous phase.

  • Spike IS Early: As mentioned previously, add the internal standard before extraction to account for any lipid loss during the process.[5]

Experimental Protocols

Protocol 1: Modified Folch Lipid Extraction

This protocol is a widely used method for the extraction of total lipids from biological samples.

  • Homogenization: Homogenize solid tissue samples in a suitable buffer on ice.

  • Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or a specific weight of tissue homogenate), add a pre-determined amount of your internal standard mixture.[5]

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol. The final volume should be approximately 20 times the sample volume.[5]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[5]

  • Phase Separation: Add 0.9% NaCl solution or high-purity water, equivalent to 20% of the total volume, to induce phase separation.[5]

  • Centrifugation: Centrifuge the sample at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.[5]

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., 1:1 v/v methanol:isopropanol).[5]

Protocol 2: LC-MS/MS Analysis for Targeted Lipid Quantification

This is a general protocol for the analysis of lipids using a C18 reversed-phase column.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[5]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separating a wide range of lipid species.[4]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[3]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]

    • Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute the more hydrophobic lipids.

    • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI), typically in negative ion mode for fatty acids and phospholipids, and positive ion mode for others like triglycerides and cholesteryl esters.[4]

    • Scan Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring the transition from a specific precursor ion to a product ion for both the analyte and the internal standard.[4]

  • Data Analysis and Quantification:

    • Calibration Curve: For absolute quantification, prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the IS. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.[5]

    • Quantification: Determine the concentration of the analyte in your samples by calculating the ratio of the endogenous lipid peak area to the corresponding IS peak area and using the calibration curve.[5]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection spike Spike with Internal Standard sample->spike extract Lipid Extraction (e.g., Folch) spike->extract dry Dry & Reconstitute extract->dry lc LC Separation (e.g., C18 column) dry->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification (using IS ratio) integrate->quantify

A typical experimental workflow for lipidomics analysis.

References

Technical Support Center: Analysis of 17:0-14:1 PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the impact of matrix effects on the analysis of 17:0-14:1 PE-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of phosphatidylethanolamine (B1630911) (PE), a class of phospholipids.[1][2][3][4] The "d5" indicates that it contains five deuterium (B1214612) atoms. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based lipidomics. Using a SIL-IS is a crucial strategy for accurate quantification, as it behaves chemically and physically like the endogenous analyte but is distinguishable by its mass.

Q2: What are matrix effects in the context of LC-MS analysis of this compound?

A2: Matrix effects refer to the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix.[5][6] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[5][7]

Q3: What are the common sources of matrix effects when analyzing biological samples for phospholipids?

A3: In biological matrices like plasma, serum, or tissue extracts, the most significant contributors to matrix effects are endogenous phospholipids.[7][8] Other sources can include salts, proteins, and other metabolites that may co-elute with the analyte of interest and interfere with the ionization process.[5][7]

Q4: My signal for this compound is low and inconsistent. Could this be due to matrix effects?

A4: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects. Co-eluting components from the sample matrix can interfere with the ionization of this compound, leading to a reduced and variable signal.

Troubleshooting Guide

Issue: Suspected Matrix Effects Impacting this compound Signal

This guide provides a systematic approach to identifying and mitigating matrix effects in your experiments.

Diagram: Workflow for Troubleshooting Matrix Effects

References

Navigating Lipidomics: A Guide to Selecting the Right 17:0-14:1 PE-d5 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 17:0-14:1 PE-d5 as an internal standard in lipidomics experiments. Accurate quantification of lipids is paramount for reliable and reproducible results, and the correct concentration of your internal standard is a critical factor in achieving this. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to address common challenges encountered during experimental workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue IDQuestionPotential CausesSuggested Solutions
IS-001 My internal standard (IS) signal is too low or absent. 1. Incorrect Concentration: The spiking concentration is below the limit of detection (LOD) of the instrument.2. Degradation: The IS has degraded due to improper storage or handling.3. Ion Suppression: Co-eluting matrix components are suppressing the ionization of the IS.4. Extraction Inefficiency: The IS is not being efficiently extracted from the sample matrix.1. Increase the spiking concentration of the IS. (See --INVALID-LINK--)2. Verify the integrity of the IS stock solution. Prepare a fresh dilution and re-run.3. Optimize chromatographic conditions to separate the IS from interfering compounds. Dilute the sample to reduce matrix effects.4. Re-evaluate the lipid extraction protocol. Ensure the chosen solvent system is appropriate for phosphatidylethanolamines.
IS-002 The internal standard signal is saturating the detector. 1. Concentration Too High: The spiking concentration is above the upper limit of quantification (ULOQ) of the instrument's linear range.1. Decrease the spiking concentration of the IS. Perform serial dilutions of your stock solution to find the optimal range. (See --INVALID-LINK--)
IS-003 I'm observing poor linearity in my calibration curve. 1. Inappropriate IS Concentration: The IS concentration is either too low or too high, pushing the analyte-to-IS ratio outside the linear range.2. IS Instability: The IS is degrading over the course of the analytical run.3. Matrix Effects: Non-uniform matrix effects across the calibration standards.1. Adjust the IS concentration to be in the mid-range of the expected analyte concentrations. A good starting point is a concentration that yields a signal intensity that is approximately 50% of the highest calibration standard's analyte signal.[1]2. Check for IS degradation by injecting a fresh standard at the beginning and end of the run.3. Use a stable isotope-labeled internal standard that co-elutes with the analyte to better compensate for matrix effects.
IS-004 The peak shape of my internal standard is poor (e.g., tailing, fronting, or split). 1. Column Overload: The concentration of the IS or co-eluting compounds is too high.2. Column Degradation: The analytical column is deteriorating.3. Inappropriate Mobile Phase: The mobile phase composition is not optimal for the analyte.4. Injection Solvent Mismatch: The solvent used to dissolve the sample is too different from the mobile phase.1. Reduce the concentration of the IS.[2]2. Replace the analytical column or use a guard column.[2]3. Adjust the mobile phase pH or buffer concentration.[3]4. Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of the phosphatidylethanolamine (B1630911) (PE) lipid 1-heptadecanoyl-2-(cis-9-tetradecenoyl)-sn-glycero-3-phosphoethanolamine. The "d5" indicates that five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it chemically almost identical to its non-deuterated counterpart but distinguishable by mass spectrometry. It is used as an internal standard because its chemical and physical properties closely mimic those of endogenous PEs, allowing it to account for variations in sample preparation, extraction efficiency, and instrument response. The odd-chain fatty acids (17:0 and 14:1) make it unlikely to be naturally present in most biological samples at significant levels.

Q2: How do I determine the optimal concentration of this compound for my specific experiment?

The optimal concentration depends on the sample type, the expected concentration of the endogenous PEs you are quantifying, and the sensitivity of your mass spectrometer. A general workflow to determine the optimal concentration is as follows:

  • Estimate Analyte Concentration: If possible, estimate the concentration range of the endogenous PE species in your samples from literature or preliminary experiments.

  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound stock solution.

  • Spike and Analyze: Spike a representative pooled sample (or a matrix blank) with different concentrations of the internal standard.

  • Evaluate Signal Response: Analyze the samples and evaluate the signal intensity and peak shape of the internal standard. The ideal concentration will provide a strong, symmetrical peak that is well within the linear dynamic range of your instrument and roughly in the middle of the expected analyte concentration range.

Q3: What are the visual indicators of an incorrect internal standard concentration in my data?

  • Too Low: The peak for the internal standard will be very small, noisy, or indistinguishable from the baseline. This can lead to high variability in the analyte/IS ratio and inaccurate quantification.

  • Too High: The peak for the internal standard will be very large, broad, and may show signs of detector saturation (a "flat-topped" peak). This can lead to non-linear responses and inaccurate quantification. In some cases, a very high concentration of the internal standard can cause ion suppression of the analytes of interest.

Q4: Can I use a single concentration of this compound for all my different sample types (e.g., plasma, tissue, cells)?

It is not recommended. Different sample matrices can have significantly different lipid compositions and concentrations, as well as varying levels of matrix effects. It is best practice to optimize the internal standard concentration for each different type of sample matrix to ensure accurate quantification.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and experimental parameters for the use of PE internal standards in lipidomics.

Table 1: Recommended Starting Concentrations for this compound in Different Matrices

Sample MatrixRecommended Starting Concentration (in final injection volume)Notes
Human Plasma50 - 200 ng/mL[4]Plasma has a complex lipid profile. Higher concentrations may be needed depending on the extraction efficiency and dilution factor.
Animal Tissue (e.g., Brain)100 - 500 ng/mLTissue samples often have higher lipid content, requiring a higher concentration of the internal standard.
Cultured Cells20 - 100 ng/mLThe optimal concentration will depend on the cell type and cell number.

Table 2: Example of a Linearity Test for an Internal Standard

IS Concentration (ng/mL)Peak AreaSignal-to-Noise Ratio (S/N)Peak Shape (Tailing Factor)Assessment
11,50081.8Too low, poor peak shape and S/N
1018,000951.2Acceptable
5095,0005101.1Optimal
100185,0009801.1Acceptable
500850,00045001.3Approaching non-linearity
10001,500,000 (saturated)N/A1.9Too high, detector saturation

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Obtain a vial of this compound (typically 1 mg).

    • Dissolve the entire content in 1 mL of a 1:1 (v/v) mixture of dichloromethane (B109758) and methanol (B129727) to obtain a stock solution of 1 mg/mL.

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution to prepare working solutions at various concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) using methanol or another appropriate solvent.

    • Store the working solutions in amber glass vials at -20°C.

Protocol 2: Lipid Extraction from Plasma using this compound

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

  • Internal Standard Spiking:

    • In a clean microcentrifuge tube, add 10 µL of the this compound working solution (e.g., 10 µg/mL to achieve a final concentration of 100 ng/mL after extraction and reconstitution in 1 mL).

    • Add 100 µL of the plasma sample to the tube.

    • Vortex briefly to mix.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection and Drying:

    • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start: Obtain Sample (e.g., Plasma) spike Spike with this compound start->spike extract Lipid Extraction (e.g., Folch) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration (Analyte & IS) detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify end End: Report Concentration quantify->end

Caption: Experimental workflow for lipid quantification using an internal standard.

troubleshooting_logic start Problem with Internal Standard Signal? is_signal Evaluate IS Peak: - Intensity - Shape - S/N Ratio start->is_signal low_signal Low Signal/Noisy? is_signal->low_signal Intensity Issue bad_shape Poor Peak Shape? is_signal->bad_shape Shape Issue high_signal High Signal/Saturated? low_signal->high_signal No increase_conc Solution: Increase IS Concentration low_signal->increase_conc Yes check_degradation Solution: Check for IS Degradation high_signal->check_degradation No decrease_conc Solution: Decrease IS Concentration high_signal->decrease_conc Yes check_column Solution: Check Column Health bad_shape->check_column Yes end Problem Resolved bad_shape->end No increase_conc->end optimize_chrom Solution: Optimize Chromatography check_degradation->optimize_chrom optimize_chrom->end decrease_conc->end adjust_mobile_phase Solution: Adjust Mobile Phase check_column->adjust_mobile_phase adjust_mobile_phase->end

Caption: Troubleshooting logic for internal standard signal issues.

References

improving peak shape for 17:0-14:1 PE-d5 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with chromatography, focusing on improving the peak shape of 17:0-14:1 PE-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is a deuterated phosphatidylethanolamine (B1630911) (PE) species. It is commonly used as an internal standard in lipidomics research for the quantification of other PE species in complex biological samples by mass spectrometry. The deuterium (B1214612) labeling (d5) provides a distinct mass-to-charge ratio (m/z) from its endogenous, non-deuterated counterparts, allowing for accurate measurement.

Q2: Why is a good peak shape important for an internal standard like this compound?

A2: A sharp, symmetrical peak (i.e., a good peak shape) is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing or fronting, can lead to inaccurate peak integration, which directly impacts the reliability of the quantitative results. For an internal standard, consistent peak shape across all samples is essential for normalizing the signal of the target analytes.

Q3: Can the deuterium label on this compound affect its chromatographic behavior?

A3: Yes, deuterium labeling can sometimes lead to a slight shift in retention time compared to the non-deuterated analog.[1] This is due to the minor differences in the physicochemical properties between protium (B1232500) and deuterium. While this shift is usually small, it is an important factor to consider when developing and optimizing chromatographic methods.

Troubleshooting Guide: Improving Peak Shape for this compound

Poor peak shape for this compound, and phospholipids (B1166683) in general, is a common issue in liquid chromatography. The most frequent manifestation is peak tailing. This guide provides a systematic approach to diagnose and resolve this problem.

Visualizing the Problem: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 System & Sample Checks cluster_4 Resolution start Observe Peak Tailing/Fronting for this compound check_mobile_phase Verify Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_column Inspect Column (Age, Pressure, Contamination) start->check_column check_system Inspect HPLC System (Tubing, Connections, Dead Volume) start->check_system adjust_mobile_phase Adjust Mobile Phase Additives (e.g., Formic Acid, Ammonium (B1175870) Formate) check_mobile_phase->adjust_mobile_phase If issues persist change_column Consider Different Column Chemistry (e.g., Embedded Polar Group) check_column->change_column If column is old/contaminated optimize_gradient Optimize Gradient Profile adjust_mobile_phase->optimize_gradient solution Improved Peak Shape Achieved adjust_mobile_phase->solution optimize_gradient->change_column optimize_gradient->solution change_column->solution check_sample Evaluate Sample Preparation (Solvent, Concentration) check_system->check_sample check_sample->solution

Troubleshooting workflow for poor peak shape.
Step-by-Step Troubleshooting

1. Assess Mobile Phase Composition and pH

  • Problem: The phosphate (B84403) group in phosphatidylethanolamine can interact with metal components of the HPLC system, such as stainless steel tubing and frits, leading to peak tailing. The pH of the mobile phase can also affect the ionization state of the lipid and its interaction with the stationary phase.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount of a weak acid, such as formic acid (0.1% is common), to the mobile phase. This can protonate the phosphate group, reducing its interaction with the stationary phase and metal surfaces.

    • Use Mobile Phase Additives: Incorporate an appropriate buffer, like ammonium formate (B1220265) (5-10 mM), to maintain a consistent pH and improve peak shape.

    • Ensure Proper Solvent Miscibility and Freshness: Always use freshly prepared, high-purity solvents. Ensure that the organic and aqueous components of your mobile phase are fully miscible throughout the gradient.

2. Evaluate the Analytical Column

  • Problem: Column degradation is a primary cause of poor peak shape. This can result from sample matrix contaminants irreversibly binding to the stationary phase or from the physical degradation of the packed bed.

  • Solution:

    • Column Washing: Implement a robust column washing protocol between analytical batches to remove strongly retained matrix components.

    • Use of a Guard Column: A guard column can help protect the analytical column from contaminants, extending its lifetime.

    • Column Replacement: If peak shape does not improve with washing, the column may be irreversibly damaged and should be replaced.

    • Consider Alternative Column Chemistries: For phospholipids, columns with embedded polar groups or alternative C18 formulations can sometimes provide better peak shapes by minimizing secondary interactions.

3. Optimize Chromatographic Conditions

  • Problem: The elution gradient and flow rate can significantly impact peak shape. A gradient that is too steep may not allow for proper partitioning of the analyte, leading to broader peaks.

  • Solution:

    • Gradient Optimization: Try a shallower gradient to allow for better separation and potentially sharper peaks.

    • Flow Rate Adjustment: Ensure the flow rate is optimal for the column dimensions and particle size.

4. Check for System and Sample-Related Issues

  • Problem: Issues with the HPLC system itself or the sample preparation can also lead to poor peak shape.

  • Solution:

    • Minimize Dead Volume: Ensure all fittings and tubing are properly connected to minimize extra-column band broadening.

    • Sample Solvent: Ideally, the sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.

    • Sample Concentration: Overloading the column with too much sample can lead to peak fronting. While less common for an internal standard, it's a possibility to consider.

Experimental Protocols and Data

Recommended Starting Conditions for this compound Analysis

The following table summarizes typical starting conditions for the chromatographic analysis of phosphatidylethanolamines on a C18 column. These should be optimized for your specific instrument and application.

ParameterRecommendation
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Formate & 0.1% Formic Acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate & 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 55 °C
Injection Volume 1 - 5 µL

Data compiled from multiple sources.

Protocol: Column Flushing to Restore Peak Shape

If you suspect column contamination is the cause of poor peak shape, follow this general flushing protocol. Always consult your specific column's care and use manual for recommended solvents and pressure limits.

  • Disconnect the column from the detector.

  • Flush with the following solvents sequentially at a low flow rate (e.g., 0.1-0.2 mL/min):

    • Mobile Phase without buffer (to remove salts)

    • 95:5 Water:Acetonitrile

    • Isopropanol

    • Hexane (if compatible with your system and column)

    • Isopropanol

    • Mobile Phase without buffer

  • Equilibrate the column with the initial mobile phase conditions before re-connecting to the detector.

References

degradation of 17:0-14:1 PE-d5 and its impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17:0-14:1 PE-d5 (1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated synthetic phosphatidylethanolamine (B1630911) (PE). It contains a heptadecanoyl (17:0) fatty acid at the sn-1 position, a myristoleoyl (14:1) fatty acid at the sn-2 position, and a deuterium-labeled (d5) ethanolamine (B43304) headgroup. Its primary application is as an internal standard in mass spectrometry-based lipidomics workflows for the quantification of PE species in various biological samples.[1][2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure stability, this compound should be stored at -20°C.[4] The product is stable for at least one year under these conditions. It is not listed as being light-sensitive or hygroscopic.[4] For experimental use, it is typically dissolved in a mixture of dichloromethane (B109758) and methanol.[4]

Q3: What are the potential degradation pathways for phosphatidylethanolamines (PEs) like this compound?

A3: PEs can be degraded through several enzymatic pathways involving phospholipases. Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2) hydrolyze the fatty acids at the sn-1 and sn-2 positions, respectively, producing lysophosphatidylethanolamine (LysoPE). Phospholipase C (PLC) cleaves the phosphodiester bond before the phosphate (B84403) group, yielding a diacylglycerol. Phospholipase D (PLD) cleaves the bond after the phosphate group, releasing phosphatidic acid and ethanolamine.[5][6][7]

Q4: How can the degradation of this compound impact my experimental results?

A4: As an internal standard, the stability of this compound is critical for accurate quantification of endogenous PE species. Its degradation can lead to an underestimation of the internal standard concentration, resulting in an overestimation of the target lipids. This can introduce significant variability and inaccuracy in lipid profiling studies.[8]

Troubleshooting Guides

Issue 1: Inconsistent or poor recovery of this compound in lipidomics analysis.
Possible Cause Troubleshooting Step
Improper Storage Ensure the standard is consistently stored at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Enzymatic Degradation Ensure that solvents used for extraction, such as isopropanol, are of high purity and can inhibit endogenous phospholipase activity.[9] Work with samples on ice to minimize enzymatic activity.[1]
Oxidative Damage The myristoleoyl (14:1) chain is susceptible to oxidation. Use antioxidants during sample preparation and store extracts under an inert gas (e.g., nitrogen or argon) at low temperatures.[1][10]
Inefficient Extraction Use established lipid extraction protocols, such as the Folch or Bligh-Dyer methods, or more modern methods using methyl-tert-butyl ether (MTBE) to ensure efficient recovery of phospholipids.[1][9]
Issue 2: Appearance of unexpected peaks related to this compound in mass spectrometry data.
Possible Cause Troubleshooting Step
Hydrolysis The appearance of a peak corresponding to LysoPE with a 17:0 or 14:1 fatty acid could indicate hydrolysis by PLA1 or PLA2. Review sample handling procedures to minimize enzymatic activity.
Oxidation The presence of peaks with masses corresponding to oxidized forms of this compound (e.g., addition of one or more oxygen atoms) suggests oxidative damage. Implement the use of antioxidants.[10]
Contamination Ensure all labware and solvents are clean and free from contaminants that could react with the lipid standard.

Quantitative Data

The following table summarizes the key specifications for this compound.

Parameter Value Reference
Molecular Formula C₃₆H₆₅D₅NO₈P[4]
Formula Weight 680.96 g/mol [4]
Exact Mass 680.52[4]
Purity >99%[4]
Stability 1 Year at -20°C[4]

Experimental Protocols

Protocol 1: Lipid Extraction using MTBE

This protocol is adapted from methods used in lipidomics studies for the co-extraction of phospholipids.[1]

  • Sample Preparation: Place tissue samples and ceramic beads in extraction tubes on ice (4°C).

  • Solvent Addition: Add 800 µL of a pre-chilled MTBE/Methanol (10:3, v/v) mixture.

  • Internal Standard Spiking: Add the desired amount of this compound internal standard solution.

  • Homogenization: Homogenize the sample using a tissue homogenizer.

  • Phase Separation: Add 200 µL of 0.1% formic acid and centrifuge at 5,000 x g for 15 minutes at 4°C.

  • Collection: Collect the upper organic phase into a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 90% methanol).

Visualizations

PE_Degradation_Pathways PE This compound LysoPE1 1-heptadecanoyl LysoPE-d5 PE->LysoPE1 PLA2 LysoPE2 2-myristoleoyl LysoPE-d5 PE->LysoPE2 PLA1 DAG 17:0-14:1 Diacylglycerol PE->DAG PLC PA 17:0-14:1 Phosphatidic Acid PE->PA PLD FFA1 Myristoleic Acid (14:1) LysoPE1->FFA1 FFA2 Heptadecanoic Acid (17:0) LysoPE2->FFA2 Phosphoethanolamine Phosphoethanolamine-d5 DAG->Phosphoethanolamine Ethanolamine Ethanolamine-d5 PA->Ethanolamine

Caption: Enzymatic degradation pathways of Phosphatidylethanolamine (PE).

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Homogenize Homogenization Spike->Homogenize Extraction MTBE Extraction Homogenize->Extraction PhaseSep Phase Separation Extraction->PhaseSep Dry Dry Down PhaseSep->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A typical lipidomics experimental workflow.

References

Technical Support Center: Ensuring the Purity of 17:0-14:1 PE-d5 for Accurate Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the purity and proper use of 17:0-14:1 PE-d5 (1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5) for accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a deuterated synthetic phospholipid used as an internal standard in mass spectrometry-based lipidomics. Its chemical formula is C₃₆H₆₅D₅NO₈P, and it has a molecular weight of approximately 680.96 g/mol .[1] The purity of this internal standard is critical for accurate quantification of endogenous phosphatidylethanolamines (PEs) in biological samples.[2] Impurities can lead to inaccurate measurements, affecting the reliability and reproducibility of experimental results.

Q2: What are the common types of impurities that can be found in this compound?

Potential impurities in synthetic deuterated phospholipids (B1166683) like this compound can be categorized as follows:

  • Chemical Impurities: These can arise during synthesis or from degradation.

    • Lysophospholipids: Such as lyso-PE, which can form due to hydrolysis.

    • Oxidized Phospholipids: The unsaturated myristoleoyl chain (14:1) is susceptible to oxidation.

    • Positional Isomers: Impurities where the fatty acyl chains are in the incorrect sn-1 and sn-2 positions.

    • Unlabeled Species: The presence of the non-deuterated 17:0-14:1 PE.

  • Isotopic Impurities:

Q3: How should I properly store and handle this compound to maintain its purity?

Proper storage and handling are crucial to prevent degradation and contamination.

Storage and Handling Guidelines
Storage Temperature Store at -20°C for long-term stability.
Container Store in a glass vial with a Teflon-lined cap to prevent leaching of plasticizers.
Atmosphere For solutions, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Aliquoting To avoid contamination and degradation from repeated freeze-thaw cycles, it is recommended to aliquot the standard into single-use vials. When aliquoting a powder, allow the entire container to warm to room temperature before opening to prevent condensation.
Solvent If purchased as a powder, dissolve in a high-purity organic solvent such as a 1:1 (v/v) mixture of dichloromethane (B109758) and methanol (B129727).

Q4: What is deuterium back-exchange and how can I minimize it?

Deuterium back-exchange is the replacement of deuterium atoms with hydrogen atoms from the surrounding environment, such as solvents. This can lead to a decrease in the isotopic purity of the standard and affect quantification.

To minimize back-exchange:

  • Avoid prolonged exposure to protic solvents (e.g., water, methanol) where possible.

  • Prepare fresh working solutions of the internal standard.

  • Minimize the time samples containing the deuterated standard are stored before analysis.[3][4][5][6][7]

  • Use aprotic solvents for reconstitution and storage whenever the experimental workflow allows.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound.

Problem 1: Inaccurate or inconsistent quantification results.

Potential Cause Troubleshooting Step
Degradation of the internal standard - Verify the storage conditions and age of the standard. - Assess the chemical purity of the standard using the methods outlined in the Experimental Protocols section. - Prepare fresh stock and working solutions from a new vial of the standard.
Incorrect concentration of the internal standard - Re-verify the calculations used for preparing the stock and working solutions. - Use a calibrated pipette for all dilutions.
Incomplete dissolution of the standard - Ensure the standard is fully dissolved in the solvent. Gentle vortexing or sonication may be required.
Pipetting errors - Use calibrated pipettes and ensure proper pipetting technique.

Problem 2: Presence of unexpected peaks in the mass spectrum near the internal standard.

Potential Cause Troubleshooting Step
Chemical impurities in the standard - Analyze the internal standard solution alone to identify any impurity peaks. - Refer to the Certificate of Analysis for information on potential impurities. - Consider purchasing a new lot of the standard if significant impurities are detected.
Contamination from solvents or labware - Use high-purity solvents and clean glassware. - Run a solvent blank to check for background contamination.
In-source fragmentation - Optimize mass spectrometer source conditions (e.g., cone voltage, capillary temperature) to minimize fragmentation.

Problem 3: Poor peak shape or retention time shifts in LC-MS analysis.

Potential Cause Troubleshooting Step
Column degradation - Use a guard column to protect the analytical column. - Replace the analytical column if performance degrades.
Inappropriate mobile phase - Ensure the mobile phase composition is suitable for phospholipid analysis. A common mobile phase for reversed-phase chromatography of lipids consists of an aqueous solution with a buffer (e.g., ammonium (B1175870) formate) and an organic solvent gradient (e.g., acetonitrile/isopropanol).[8]
Sample matrix effects - Optimize the sample preparation procedure to remove interfering substances. - Ensure the internal standard is added at the beginning of the sample preparation to compensate for matrix effects.[2]

Experimental Protocols

Protocol 1: Assessment of Chemical Purity by LC-MS

This protocol outlines a general method for assessing the chemical purity of a this compound standard.

  • Preparation of Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a 1:1 (v/v) mixture of dichloromethane:methanol. From this, prepare a working solution of 10 µg/mL in the initial mobile phase composition.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.[8]

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.[8]

    • Gradient: Start at 40% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Full scan from m/z 100-1000.

    • Data Analysis: Examine the chromatogram for co-eluting peaks and the mass spectrum for ions corresponding to potential impurities (e.g., lyso-PE, oxidized PE).

Protocol 2: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol provides a method to determine the isotopic enrichment of this compound.

  • Sample Preparation: Prepare a 1 µg/mL solution of the standard in a suitable solvent for direct infusion (e.g., 50:50 acetonitrile:isopropanol with 0.1% formic acid).

  • HRMS Parameters:

    • Instrument: An Orbitrap or TOF mass spectrometer.

    • Resolution: Set to >60,000 to resolve the isotopic peaks.

    • Scan Range: A narrow scan range around the expected m/z of the [M-H]⁻ ion (approximately m/z 679.5).

  • Data Analysis:

    • Acquire the mass spectrum and identify the monoisotopic peak and the subsequent isotopic peaks (M+1, M+2, etc.).

    • Compare the observed isotopic distribution to the theoretical distribution for a molecule with five deuterium atoms. Software provided by the instrument manufacturer can be used for this analysis.

Protocol 3: Sample Preparation for Lipidomics Analysis using this compound as an Internal Standard

This protocol describes a common lipid extraction method for plasma samples.[9][10]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution). The exact amount should be optimized based on the expected concentration of endogenous PEs.

  • Protein Precipitation and Lipid Extraction:

    • Add 200 µL of cold methanol and vortex for 10 seconds.

    • Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

    • Add 185 µL of water to induce phase separation and vortex for 20 seconds.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes.

  • Lipid Collection: Carefully collect the upper organic layer containing the lipids and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol:dichloromethane).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Lipid Extraction (e.g., MTBE method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify Endogenous PE Ratio->Quantify

Caption: Experimental workflow for lipidomics using an internal standard.

troubleshooting_logic Start Inaccurate Results? Check_Purity Assess IS Purity (Chemical & Isotopic) Start->Check_Purity Check_Prep Review Sample Preparation Start->Check_Prep Check_LCMS Verify LC-MS Method Start->Check_LCMS Pure Purity OK? Check_Purity->Pure Prep_OK Prep OK? Check_Prep->Prep_OK LCMS_OK LC-MS OK? Check_LCMS->LCMS_OK Pure->Check_Prep Yes New_IS Use New IS Lot Pure->New_IS No Prep_OK->Check_LCMS Yes Optimize_Prep Optimize Extraction/Dilution Prep_OK->Optimize_Prep No Optimize_LCMS Optimize Chromatography/MS Parameters LCMS_OK->Optimize_LCMS No End Accurate Results LCMS_OK->End Yes New_IS->End Optimize_Prep->End Optimize_LCMS->End

Caption: Troubleshooting logic for inaccurate lipid quantification.

References

Validation & Comparative

Validating a Lipidomics Method with 17:0-14:1 PE-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison for the validation of a lipidomics method utilizing the deuterated internal standard 17:0-14:1 Phosphatidylethanolamine-d5 (17:0-14:1 PE-d5). The performance of this internal standard is evaluated against established benchmarks for accuracy, precision, linearity, and recovery in quantitative lipid analysis. Detailed experimental protocols and supporting data are presented to assist researchers in implementing robust and reliable lipidomics workflows.

The Role of Deuterated Internal Standards in Lipidomics

In liquid chromatography-mass spectrometry (LC-MS/MS) based lipidomics, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification. Deuterated standards, such as this compound, are chemically identical to their endogenous counterparts but have a higher mass due to the replacement of hydrogen atoms with deuterium. This allows them to be distinguished by the mass spectrometer while ensuring they behave similarly during sample extraction, chromatography, and ionization, effectively correcting for analytical variability.

Performance of this compound as an Internal Standard

The selection of an appropriate internal standard is critical for the accuracy of lipid quantification. While direct head-to-head comparisons with other specific PE-d5 standards are not extensively published in single studies, the performance of this compound can be validated and compared against typical performance metrics for deuterated lipid standards.

Table 1: Quantitative Performance of a Lipidomics Method Using this compound

Validation ParameterPerformance MetricObserved PerformanceReference
Precision Intraday %RSD1.57 - 22.52%[1]
Interday %RSD2.96 - 23.96%[1]
Accuracy % Recovery80.7 - 83.3%[2]
Linearity >0.99General Expectation for Deuterated Standards
Limit of Quantification (LOQ) pM to nM rangeMethod Dependent[3]

Note: The observed performance is based on studies utilizing 17:0-14:1 PE or its d5 variant as part of a broader lipidomics panel. Performance in a specific assay will be dependent on the matrix and analytical conditions.

Table 2: Comparison of Internal Standard Types for Phosphatidylethanolamine Analysis

Internal Standard TypeAdvantagesDisadvantages
Deuterated PE (e.g., this compound) Co-elutes with the analyte, providing excellent correction for matrix effects. High chemical similarity ensures similar extraction recovery and ionization efficiency.Potential for isotopic effects (minor chromatographic shifts). Higher cost compared to non-labeled standards.
Odd-Chain PE (e.g., 17:0-17:0 PE) Does not naturally occur in most biological samples. More cost-effective than deuterated standards.May not perfectly co-elute with all endogenous PE species, leading to differential matrix effects. Ionization efficiency may differ from endogenous analytes.
Non-PE Structural Analogs Cost-effective.Significant differences in chemical and physical properties can lead to poor correction for extraction, chromatography, and ionization variability. Not recommended for accurate quantification.

Experimental Protocols

A robust and validated experimental protocol is crucial for obtaining high-quality lipidomics data. The following sections detail the methodologies for lipid extraction and LC-MS/MS analysis using this compound as an internal standard.

Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from various biological matrices.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution (in a suitable organic solvent)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The total solvent volume should be approximately 20 times the sample volume.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol:acetonitrile:water).

G cluster_extraction Lipid Extraction Workflow sample Biological Sample spike Spike with this compound sample->spike add_solvents Add Chloroform:Methanol (2:1) spike->add_solvents vortex1 Vortex add_solvents->vortex1 add_nacl Add 0.9% NaCl vortex1->add_nacl vortex2 Vortex add_nacl->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry Dry Under Nitrogen collect_phase->dry reconstitute Reconstitute for LC-MS/MS dry->reconstitute

Caption: Workflow for the extraction of lipids from biological samples.

LC-MS/MS Analysis of Phosphatidylethanolamines

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for lipidomics (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50°C.

  • Injection Volume: 2 - 10 µL.

Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids based on their hydrophobicity.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for PE analysis.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions:

    • Analyte (Endogenous PE): Precursor ion corresponding to the [M-H]⁻ of the specific PE species, with a product ion corresponding to the neutral loss of the phosphoethanolamine head group (141 Da) or specific fatty acid fragments.

    • Internal Standard (this compound): Precursor ion of [M-H]⁻ at m/z 685.5, with a product ion corresponding to the neutral loss of the deuterated phosphoethanolamine head group or fatty acid fragments.

Biological Context: Phosphatidylethanolamine Biosynthesis

Phosphatidylethanolamine (PE) is a major component of cell membranes and plays a crucial role in various cellular processes. The primary route for de novo PE biosynthesis in mammalian cells is the Kennedy pathway. Understanding this pathway provides a biological context for the importance of accurate PE quantification.

G cluster_kennedy Kennedy Pathway for PE Biosynthesis Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase PE Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->PE CDP-ethanolamine: 1,2-diacylglycerol ethanolaminephosphotransferase

Caption: The Kennedy pathway for de novo biosynthesis of phosphatidylethanolamine.

References

A Researcher's Guide to Phosphatidylethanolamine (PE) Internal Standards: A Comparative Analysis of 17:0-14:1 PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based lipidomics, the accurate quantification of phosphatidylethanolamines (PEs) is crucial for understanding their roles in cellular processes and disease. The use of internal standards is fundamental to achieving reliable and reproducible data by correcting for variability during sample preparation and analysis.[1] This guide provides an objective comparison of 17:0-14:1 PE-d5 with other commonly used PE internal standards, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in Lipidomics

Internal standards are compounds added to a sample at a known concentration before the analytical process begins.[1] Ideally, an internal standard should be chemically similar to the analyte of interest but isotopically or structurally distinct to be differentiated by the mass spectrometer.[1] They are essential for normalizing the signal of endogenous lipids, thereby accounting for sample loss during extraction and variations in ionization efficiency.[1] Stable isotope-labeled standards, such as deuterated lipids, are often considered the gold standard because they co-elute with the endogenous analyte and experience similar matrix effects.[2] Odd-chain lipid standards, which are naturally rare in most biological samples, offer a cost-effective alternative.[3]

Comparison of PE Internal Standards

The selection of an appropriate PE internal standard is critical for accurate quantification. This section compares the performance of this compound, a deuterated odd-chain lipid, with other common PE internal standards, including a deuterated even-chain lipid (PE(18:1-d7/18:1-d7)) and a non-deuterated odd-chain lipid (17:0/17:0 PE).

Quantitative Performance Data

The following table summarizes the key performance metrics for these PE internal standards based on typical validation data found in lipidomics literature.

Parameter This compound PE(18:1-d7/18:1-d7) 17:0/17:0 PE Source
Type Deuterated Odd-ChainDeuterated Even-ChainNon-Deuterated Odd-ChainN/A
Recovery (%) 95 ± 597 ± 492 ± 8[4]
**Linearity (R²) **>0.99>0.99>0.98[1]
Precision (%RSD) <10<10<15
Matrix Effect (%) <5<5<15[5][6]

Note: These values are representative and can vary depending on the specific experimental conditions and matrix.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in lipidomics.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., a mixture containing this compound).

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.[1]

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:chloroform, 1:1, v/v) for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Scan Type: Multiple Reaction Monitoring (MRM) is commonly used for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each PE species and the internal standard. For PE lipids, a neutral loss of 141 Da in positive ion mode is characteristic.

Visualizations

Experimental Workflow for Lipidomics Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Lipid Extraction (Folch Method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Integration Peak Integration LC_MS->Integration Normalization Normalization to Internal Standard Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: A typical experimental workflow for quantitative lipidomics analysis.

Logical Workflow for Evaluating Internal Standard Performance

G cluster_validation Internal Standard Performance Validation cluster_methods Methodology Recovery Assess Recovery Linearity Evaluate Linearity Precision Determine Precision MatrixEffect Investigate Matrix Effect SpikeRecovery Spike-Recovery Experiments in Matrix SpikeRecovery->Recovery SerialDilution Serial Dilutions of Standard SerialDilution->Linearity ReplicateInjections Multiple Injections of QC Samples ReplicateInjections->Precision PostExtractionSpike Post-Extraction Spike Comparison PostExtractionSpike->MatrixEffect

Caption: Logical workflow for the validation of internal standard performance.

Conclusion

The choice of an internal standard is a critical decision in quantitative lipidomics. Deuterated internal standards, such as this compound and PE(18:1-d7/18:1-d7), generally offer superior performance in terms of recovery, linearity, precision, and compensation for matrix effects compared to non-deuterated odd-chain standards like 17:0/17:0 PE.[1][2] The unique structure of this compound, combining an odd-chain fatty acid with deuterium (B1214612) labeling, makes it an excellent choice as it is not naturally present in most biological systems and closely mimics the behavior of endogenous PEs during analysis. By implementing rigorous and standardized experimental protocols, researchers can leverage high-quality internal standards to generate accurate and reliable lipidomics data, advancing our understanding of the role of lipids in health and disease.

References

Navigating the Lipid Maze: An Inter-Laboratory Comparison of Lipidomics Using 17:0-14:1 PE-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of lipids is paramount for advancing our understanding of health and disease. This guide provides an objective comparison of the performance of the deuterated phosphatidylethanolamine (B1630911) internal standard, 17:0-14:1 PE-d5, in inter-laboratory lipidomics studies. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate informed decisions in the selection of internal standards for robust and reliable lipid analysis.

The Critical Role of Internal Standards in Lipidomics

Mass spectrometry-based lipidomics has emerged as a powerful tool for the comprehensive analysis of lipids in complex biological samples. However, the accuracy and reproducibility of these measurements can be significantly influenced by variations in sample preparation, extraction efficiency, and instrument response. The use of internal standards, particularly stable isotope-labeled compounds like this compound, is crucial for mitigating these variables and ensuring high-quality, comparable data across different laboratories and studies.[1][2] Deuterated standards, which are chemically identical to their endogenous counterparts but differ in mass, co-elute during chromatography and experience similar ionization effects, allowing for reliable normalization.

Performance of this compound in Inter-Laboratory Studies

Inter-laboratory comparison studies, often referred to as ring trials, are essential for assessing the reproducibility and accuracy of analytical methods across multiple sites. The National Institute of Standards and Technology (NIST) has spearheaded significant efforts in this area, utilizing Standard Reference Material (SRM) 1950, a human plasma sample, to harmonize lipidomics measurements.[1][2][3][4][5][6][7]

For instance, a cross-laboratory study employing a quantitative lipidomics platform with 54 deuterated internal standards, including various phosphatidylethanolamine (PE) species, demonstrated high reproducibility for the overall platform.[8][9] The following table summarizes the reported inter-laboratory precision for different lipid classes, including PEs, from such studies. This data provides an indication of the expected performance when using a well-characterized internal standard like this compound as part of a standardized workflow.

Table 1: Inter-Laboratory Precision for Phosphatidylethanolamine (PE) and Other Lipid Classes in Human Plasma (NIST SRM 1950)

Lipid ClassMedian Coefficient of Variation (CV%) across Laboratories
Phosphatidylethanolamines (PE)15 - 25%
Phosphatidylcholines (PC)10 - 20%
Triacylglycerols (TAG)20 - 35%
Cholesteryl Esters (CE)15 - 30%
Sphingomyelins (SM)10 - 20%

Note: The CV ranges are compiled from data presented in inter-laboratory comparison studies and represent the general reproducibility for the lipid classes. The performance of an individual internal standard like this compound is expected to fall within the range observed for its lipid class.

Experimental Protocols

The following sections detail a representative experimental protocol for a lipidomics workflow utilizing deuterated internal standards, including this compound.

Sample Preparation and Lipid Extraction (Bligh & Dyer Method)
  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of the internal standard mixture containing this compound.

  • Solvent Addition: Add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex again for 30 seconds to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass syringe.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 9:1 methanol:chloroform) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute lipids based on their hydrophobicity.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) is used in both positive and negative ion modes to detect a broad range of lipid classes. Phosphatidylethanolamines are typically detected in negative ion mode.

    • Scan Mode: Data can be acquired using full scan mode for untargeted analysis or multiple reaction monitoring (MRM) for targeted quantification of specific lipids and their corresponding deuterated internal standards.

Signaling Pathways Involving Phosphatidylethanolamine

Phosphatidylethanolamine is not merely a structural component of cell membranes; it also plays a crucial role in various cellular signaling pathways.

PE_Biosynthesis_and_Signaling cluster_Kennedy Kennedy Pathway (ER) cluster_PSD PSD Pathway (Mitochondria) cluster_Signaling Signaling Roles Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine EK CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine ET PE_Kennedy Phosphatidylethanolamine CDP_Ethanolamine->PE_Kennedy EPT DAG Diacylglycerol DAG->PE_Kennedy PE Phosphatidylethanolamine PS Phosphatidylserine PE_PSD Phosphatidylethanolamine PS->PE_PSD PSD Autophagy Autophagy PE->Autophagy LC3 Lipidation Apoptosis Apoptosis PE->Apoptosis Externalization Signal Membrane_Fusion Membrane Fusion/ Fission PE->Membrane_Fusion Promotes Curvature

Caption: Biosynthesis and major signaling roles of Phosphatidylethanolamine.

Phosphatidylethanolamine plays a critical role in autophagy, a cellular process for degrading and recycling cellular components. During autophagy, PE is conjugated to the protein LC3 (Microtubule-associated protein 1A/1B-light chain 3), facilitating the formation of the autophagosome membrane.

Autophagy_Workflow cluster_Initiation Initiation cluster_Nucleation Phagophore Nucleation cluster_Elongation Elongation and Closure cluster_Fusion Fusion and Degradation ULK1_complex ULK1 Complex Activation PI3K_complex Class III PI3K Complex ULK1_complex->PI3K_complex PI3P PI(3)P Production PI3K_complex->PI3P Phagophore Phagophore Formation PI3P->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Elongation LC3_I LC3-I (Cytosolic) LC3_II LC3-II (PE-conjugated) LC3_I->LC3_II ATG7, ATG3 PE Phosphatidylethanolamine PE->LC3_II LC3_II->Autophagosome Membrane Integration Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation

Caption: The role of Phosphatidylethanolamine in the Autophagy pathway.

Furthermore, the externalization of PE from the inner to the outer leaflet of the plasma membrane is an important signal during apoptosis (programmed cell death), marking the cell for phagocytic clearance.[4][10][11] PE's conical shape also contributes to membrane curvature, which is essential for processes like membrane fusion and fission.[12]

Conclusion

The use of deuterated internal standards is indispensable for achieving accurate and reproducible results in lipidomics research. While large-scale inter-laboratory comparisons have not singled out this compound for individual performance evaluation, its inclusion in widely used internal standard mixtures and the consistent performance of the phosphatidylethanolamine class in these studies underscore its suitability as a reliable internal standard. By employing robust and standardized experimental protocols, researchers can leverage this compound to generate high-quality, comparable lipidomics data, thereby accelerating discoveries in basic research, drug development, and clinical diagnostics.

References

Performance of 17:0-14:1 PE-d5 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount. The choice of a suitable internal standard is a critical determinant of data quality, ensuring reliability and reproducibility. This guide provides a comprehensive comparison of the performance of 17:0-14:1 PE-d5, a deuterated phosphatidylethanolamine, as an internal standard across various biological matrices.

The ideal internal standard should mimic the physicochemical properties of the endogenous analytes, co-elute with them during chromatographic separation, and exhibit similar ionization efficiency in the mass spectrometer. This allows for the correction of variations that can occur during sample preparation, extraction, and analysis. This guide summarizes the available experimental data on the performance of this compound and other relevant internal standards, presents detailed experimental protocols, and offers visual workflows to aid in the design of robust lipidomics studies.

Quantitative Performance Data

The following tables summarize the key performance metrics for this compound and comparable internal standards in different biological matrices. It is important to note that direct comparative studies across multiple matrices are limited in the literature; therefore, the data presented is compiled from various sources.

Table 1: Performance of Phosphatidylethanolamine (PE) Internal Standards in Human Plasma

Internal StandardExtraction MethodRecovery (%)Matrix Effect (%)Coefficient of Variation (CV) of Normalized Peak Areas (%)Reference
PE 17:0_14:1 d5Automated MTBE-based81.580.7< 20[1]
PE 17:0_18:1 d5Automated MTBE-based83.3110.6< 20[1]

Recovery was calculated as the percentage of the peak area of the internal standard spiked before extraction compared to the peak area of the standard spiked after extraction. Matrix effect was determined by comparing the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked sample.[1]

Table 2: Linearity of PE 17:0/14:1 in a Yeast Lipid Extract

Analytical PlatformIonization ModeLinear Dynamic Range (on-column amount)Reference
HPLC-MSNegative16 - 2000 fmol
nLC-MSNegative0.64 - 2000 fmol
HPLC-MSPositive80 - 10000 fmol
nLC-MSPositive16 - 10000 fmol

This data, while not from a mammalian matrix, provides valuable insight into the linear quantification range of this PE species.

Table 3: Performance of a Structurally Similar PE-d5 Internal Standard in Plant Seeds

Internal StandardMatrixExtraction MethodRecovery Efficiency (%)
PE-31:1[D5] (14:1/17:0)Pennycress SeedsMethyl-tert-butyl ether (MTBE)Not explicitly stated, but used for normalization

While specific recovery percentages were not provided in the text, the use of this internal standard was integral to the quantification of PE species in the study.

Experimental Protocols

Accurate and reproducible results in lipidomics are critically dependent on the experimental methodology. Below are detailed protocols for lipid extraction and analysis, incorporating the use of this compound as an internal standard.

Protocol 1: Lipid Extraction from Plasma using MTBE

This protocol is adapted from a high-throughput automated method and is suitable for the extraction of a broad range of lipids from plasma samples.[1]

Materials:

  • Plasma samples

  • This compound internal standard solution (concentration to be optimized based on endogenous lipid levels)

  • Methyl-tert-butyl ether (MTBE)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To a designated volume of plasma (e.g., 20 µL), add a known amount of the this compound internal standard solution.

  • Solvent Addition: Add a mixture of methanol and MTBE (e.g., 1.5 mL of 1:5 v/v MeOH:MTBE).

  • Extraction: Vortex the mixture vigorously for 10 minutes at 4°C.

  • Phase Separation: Add water (e.g., 375 µL) to induce phase separation. Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

  • Lipid Collection: Carefully collect the upper organic phase (MTBE layer), which contains the lipids, and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1 v/v/v).

Protocol 2: Lipid Extraction from Tissue Homogenates

This protocol is a general method for extracting lipids from tissue samples. The amount of tissue and solvent volumes should be optimized based on the tissue type and lipid content.

Materials:

  • Tissue sample (e.g., brain, liver)

  • This compound internal standard solution

  • Chloroform:Methanol (2:1, v/v) mixture

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization: Weigh a small piece of tissue (e.g., 10-20 mg) and homogenize it in a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v). Add the this compound internal standard to the homogenization solvent.

  • Extraction: After homogenization, agitate the sample for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex thoroughly and centrifuge at a low speed (e.g., 2,000 rpm) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

Mandatory Visualizations

To further clarify the experimental and logical frameworks in lipidomics, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Sample Add_IS Spike with This compound Sample->Add_IS Homogenize Homogenize/ Vortex Add_IS->Homogenize Add_Solvents Add Extraction Solvents Homogenize->Add_Solvents Phase_Separation Induce Phase Separation Add_Solvents->Phase_Separation Collect_Organic Collect Organic Phase (Lipids) Phase_Separation->Collect_Organic Dry_Down Dry Down (Nitrogen) Collect_Organic->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Experimental workflow for lipid extraction and analysis using an internal standard.

Internal_Standard_Selection Start Start: Select Internal Standard Analyte_Class What is the lipid class of interest? Start->Analyte_Class PE Phosphatidylethanolamine (PE) Analyte_Class->PE Consider_PE_IS Consider a PE internal standard PE->Consider_PE_IS Other_Lipid Other Lipid Class Select_Class_Specific_IS Select a class-specific internal standard Other_Lipid->Select_Class_Specific_IS Deuterated_IS Is a deuterated standard available? (e.g., this compound) Consider_PE_IS->Deuterated_IS Validate Validate performance in your specific matrix (Recovery, Matrix Effect, Linearity) Select_Class_Specific_IS->Validate Use_Deuterated_IS Use deuterated IS for highest accuracy Deuterated_IS->Use_Deuterated_IS Yes Use_Analogue_IS Use a structural analogue (e.g., odd-chain PE) Deuterated_IS->Use_Analogue_IS No Use_Deuterated_IS->Validate Use_Analogue_IS->Validate Analyate_Class Analyate_Class Analyate_Class->Other_Lipid

Caption: Decision-making process for selecting an appropriate internal standard in lipidomics.

References

A Comparative Guide to 17:0-14:1 PE-d5 and Odd-Chain PE Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of lipidomics, accurate quantification of lipid species is paramount for biomarker discovery, drug development, and a deeper understanding of disease mechanisms. The use of internal standards is a cornerstone of reliable mass spectrometry-based lipid analysis, correcting for variability in sample preparation and instrument response. This guide provides an objective comparison of the deuterated odd-chain phosphatidylethanolamine (B1630911) (PE) standard, 17:0-14:1 PE-d5, with other commonly used odd-chain PE standards.

The Role of Internal Standards in Lipidomics

Internal standards are essential for accurate and precise quantification in mass spectrometry.[1] They are compounds of a known concentration added to a sample at the beginning of the analytical workflow.[1] By monitoring the signal of the internal standard relative to the analyte of interest, variations introduced during sample extraction, processing, and analysis can be normalized. The ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring it is similarly affected by matrix effects and extraction efficiencies.[2]

For the analysis of phosphatidylethanolamines, two main types of internal standards are employed: odd-chain PE standards and stable isotope-labeled (deuterated) odd-chain PE standards. Odd-chain lipids are used because they are typically present in very low abundance in biological systems. Deuterated standards are chemically identical to their endogenous counterparts but contain heavier isotopes (deuterium instead of hydrogen), allowing them to be distinguished by a mass spectrometer.

Performance Comparison: this compound versus Other Odd-Chain PE Standards

The selection of an appropriate internal standard is critical for data quality. This section compares the performance of this compound, a deuterated odd-chain standard, with non-deuterated odd-chain PE standards.

Key Performance Parameters

The suitability of an internal standard is evaluated based on several key performance metrics:

  • Matrix Effect (ME): The effect of co-eluting matrix components on the ionization of the analyte and internal standard. An ideal internal standard will experience the same degree of ion suppression or enhancement as the analyte, resulting in a matrix effect close to 100% (or 0% when expressed as a percentage of suppression/enhancement).

  • Recovery Efficiency (RE): The percentage of the internal standard recovered after the entire sample preparation process. Consistent recovery of the internal standard across different samples is crucial for accurate quantification.

  • Linearity and Dynamic Range: The range over which the instrument response is directly proportional to the concentration of the standard. A wide linear dynamic range is desirable for quantifying lipids at varying concentrations.

Experimental Data Summary

One study provides valuable data on the matrix effect and recovery efficiency for a mixture of internal standards, including a deuterated PE standard with the same composition as this compound (denoted as PE-31:1[D5]) in a plant tissue matrix.[3]

Internal StandardMatrix Effect (%)*Recovery Efficiency (%)**
PE-31:1[D5] (this compound) -37.3 114.5
PC-31:1[D5] (17:0-14:1 PC-d5)-28.789.1
PS-31:1[D5] (17:0-14:1 PS-d5)-6.986.2
PG-31:1[D5] (17:0-14:1 PG-d5)-7.995.7
PI-31:1[D5] (17:0-14:1 PI-d5)-19.477.1
LPE-15:0[D5]-14.885.0
LPE-19:0[D5]-26.081.6

*A negative value indicates ion suppression. **Values are based on analysis in a pennycress seed matrix.[3]

Observations:

  • The deuterated odd-chain PE standard, PE-31:1[D5], exhibited a higher degree of ion suppression (matrix effect of -37.3%) compared to other deuterated odd-chain phospholipids (B1166683) like PS, PG, and PI in this specific plant matrix.[3]

  • However, its recovery efficiency was excellent at 114.5%, suggesting that despite the matrix effect, the standard is well-recovered during the extraction process.[3]

It is important to note that matrix effects are highly dependent on the sample type and the specific analytical method used. Therefore, these values should be considered as illustrative for a particular experimental setup.

A separate study benchmarked the linear dynamic range of various lipid standards, including PE 17:0/14:1, using a nano-liquid chromatography-nano-electrospray ionization mass spectrometry (nLC-NSI MS) system. The results demonstrated a wide linear dynamic range for this standard, indicating its suitability for quantifying PE species across a broad concentration range.[4]

The Advantage of Deuterated Standards

The scientific consensus favors the use of stable isotope-labeled internal standards, such as this compound, for achieving the highest accuracy and precision in quantitative bioanalysis.[5] Their near-identical chemical and physical properties to the endogenous analytes allow for better tracking during sample preparation and co-elution during chromatography.[5] This is crucial for compensating for matrix effects, a major source of variability in LC-MS/MS assays.[6] Since a deuterated standard co-elutes with the analyte, it experiences the same ionization suppression or enhancement, ensuring that the ratio of their responses remains constant and leading to more accurate quantification.[5]

While non-deuterated odd-chain standards are a viable alternative when a deuterated analog is unavailable, they may not perfectly mimic the behavior of the endogenous even-chain lipids. Differences in retention time and ionization efficiency between the odd-chain standard and the even-chain analyte can lead to less effective compensation for matrix effects.

Experimental Protocols

Accurate lipid analysis relies on robust and well-defined experimental protocols. Below are detailed methodologies for lipid extraction and LC-MS analysis, which are common in lipidomics research.

Protocol 1: Lipid Extraction using a Modified Bligh & Dyer Method

This protocol is suitable for the extraction of total lipids from biological samples such as plasma or tissue homogenates.

Materials:

Procedure:

  • To a glass tube, add the biological sample (e.g., 50 µL of plasma).

  • Add a known amount of the internal standard solution.

  • Add 1 mL of a 1:2 (v/v) mixture of chloroform:methanol and vortex thoroughly for 1 minute.

  • Add 0.25 mL of chloroform and vortex for 30 seconds.

  • Add 0.25 mL of deionized water and vortex for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or isopropanol) for LC-MS analysis.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol describes a general approach for the separation and detection of phosphatidylethanolamines using a reversed-phase LC system coupled to a high-resolution mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient from 30% to 90% B

    • 12-15 min: Hold at 90% B

    • 15.1-18 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive and Negative ESI

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Data Acquisition: Full scan mode (e.g., m/z 100-1200) and data-dependent MS/MS fragmentation

Visualizing Key Pathways and Workflows

To further aid in understanding the context of PE analysis, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving PE and a typical experimental workflow.

G Simplified Phosphatidylethanolamine Biosynthesis Pathways. [1, 2, 3, 4, 5] cluster_kennedy Kennedy Pathway (CDP-Ethanolamine) Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine EK CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CT Phosphatidylethanolamine Phosphatidylethanolamine (PE) CDP_Ethanolamine->Phosphatidylethanolamine EPT Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->Phosphatidylethanolamine Phosphatidylserine Phosphatidylserine (PS) PE_mito Phosphatidylethanolamine (PE) Phosphatidylserine->PE_mito PSD

Caption: Major pathways of PE biosynthesis in mammalian cells.

G Typical Experimental Workflow for Lipidomics Analysis. Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Drydown Drydown and Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Results Quantitative Results DataProcessing->Results

Caption: A generalized workflow for quantitative lipidomics.

Conclusion

The choice of internal standard is a critical decision in designing a robust and reliable lipidomics workflow. While odd-chain, non-deuterated PE standards are a practical option, the use of a deuterated odd-chain standard such as This compound is considered the gold standard for achieving the highest level of accuracy and precision. Its chemical similarity to endogenous PE species allows for superior correction of matrix effects and other analytical variabilities. The inclusion of this compound in commercially available comprehensive internal standard mixtures like UltimateSPLASH™ ONE further attests to its utility and acceptance within the lipidomics community.[1][7][8][9] When embarking on quantitative lipidomics studies, researchers should carefully consider the specific requirements of their assay and the nature of their samples to select the most appropriate internal standard to ensure data of the highest quality.

References

Performance Showdown: A Comparative Guide to Internal Standards for Phosphatidylethanolamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of phosphatidylethanolamine (B1630911) (PE) species is critical for unraveling cellular processes and identifying potential biomarkers. The choice of an appropriate internal standard is a pivotal factor in achieving reliable and reproducible results. This guide provides an objective comparison of the performance of 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-14:1 PE-d5) with alternative internal standards, supported by experimental data and detailed methodologies.

Deuterated lipid standards, such as this compound, are widely regarded as the gold standard in mass spectrometry-based lipidomics. Their chemical identity to the endogenous analytes, with the exception of a mass shift, allows them to effectively compensate for variations in sample extraction, ionization efficiency, and instrument response. However, odd-chain lipid standards also present a viable and cost-effective alternative. This guide will delve into the quantitative performance of these standards to inform your selection process.

Linearity of Detection: A Head-to-Head Comparison

A study benchmarking a nano-liquid chromatography-mass spectrometry (nLC-MS) method demonstrated that PE 17:0/14:1 is linearly quantifiable over nearly three orders of magnitude, from 16 to 10,000 fmol in positive ion mode. In negative ion mode, the linear range was found to be over three orders of magnitude, from 0.64 to 2000 fmol on-column.[1]

For comparison, odd-chain phosphatidylethanolamines, such as 1-heptadecanoyl-2-heptadecanoyl-sn-glycero-3-phosphoethanolamine (17:0/17:0 PE), are also commonly employed as internal standards. While specific linearity data for this exact compound is not detailed in the available resources, methods utilizing odd-chain lipid standards for quantification of lipid classes generally report excellent linearity, with correlation coefficients (R²) greater than 0.99 over the calibration range.

Internal StandardMethodIon ModeLinear RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
17:0-14:1 PE nLC-MSPositive16 - 10,000 fmolNot ReportedNot ReportedNot Reported
nLC-MSNegative0.64 - 2000 fmolNot ReportedNot ReportedNot Reported
Odd-Chain PE (e.g., 17:0/17:0 PE) LC-MS/MSNot SpecifiedNot Specified> 0.99 (Typical)Not ReportedNot Reported

Note: The data for 17:0-14:1 PE is presented as a proxy for this compound due to the limited availability of specific linearity data for the deuterated standard. The performance of odd-chain PE is based on typical values reported in lipidomics method validation studies.

Experimental Protocols

To ensure reproducibility and accuracy in quantitative lipidomics, adherence to validated experimental protocols is essential. Below are detailed methodologies for lipid extraction and analysis relevant to the assessment of internal standard performance.

Lipid Extraction from Plasma

This protocol is a standard method for the extraction of lipids from plasma samples prior to mass spectrometry analysis.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., this compound or an odd-chain PE standard) to the plasma sample.

  • Protein Precipitation and Lipid Extraction:

    • Add 300 µL of ice-cold methanol (B129727) to 100 µL of plasma.

    • Vortex for 10 seconds.

    • Add 900 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

    • Add 250 µL of LC-MS grade water and vortex for 1 minute.

  • Phase Separation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids into a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following are typical parameters for the analysis of phosphatidylethanolamines by LC-MS.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute lipids based on their hydrophobicity.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 50 - 60°C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ion modes are used for the detection of PE species.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification.

Visualizing the Workflow and Performance

To better illustrate the processes involved in evaluating internal standards, the following diagrams are provided.

experimental_workflow Experimental Workflow for Linearity Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Start prep_standards Prepare Calibration Standards start->prep_standards spike_is Spike Internal Standard prep_standards->spike_is extract_lipids Lipid Extraction spike_is->extract_lipids lc_separation LC Separation extract_lipids->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve linearity_assessment Assess Linearity (R²), LOD, LOQ calibration_curve->linearity_assessment end end linearity_assessment->end End

Caption: Workflow for assessing the linearity of detection.

performance_comparison Performance Comparison of Internal Standards cluster_deuterated Deuterated Standard (this compound) cluster_odd_chain Odd-Chain Standard (e.g., 17:0/17:0 PE) d_linearity High Linearity (Proxy data: ~3 orders of magnitude) d_accuracy High Accuracy (Compensates for matrix effects) d_linearity->d_accuracy d_cost Higher Cost oc_linearity Good Linearity (Typically R² > 0.99) oc_accuracy Good Accuracy (May have different ionization efficiency) oc_linearity->oc_accuracy oc_cost Lower Cost

References

Quantitative Analysis of 17:0-14:1 PE-d5 in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount. The deuterated phosphatidylethanolamine, 17:0-14:1 PE-d5, is a commonly utilized internal standard to ensure precision and accuracy in mass spectrometry-based analyses of endogenous phosphatidylethanolamines (PE) in serum and plasma. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, with a focus on experimental protocols and performance characteristics.

While a specific limit of quantification (LOQ) for this compound in serum is not consistently reported across the literature, typical performance of LC-MS/MS methods for similar phospholipids (B1166683) suggests that LOQs in the low pmol/mL to nmol/mL range are achievable. For instance, a study quantifying 22 different phospholipids in serum reported LOQs ranging from 0.1 to 110 pmol/mL[1]. Another study on lysophosphatidylethanolamines (LysoPEs) in serum established LOQs between 1.0 and 5.0 pmol/mL[2].

Comparison of Analytical Methodologies

The quantification of this compound and other lipids in serum typically involves three key stages: sample preparation, liquid chromatography separation, and mass spectrometry detection. The choice of methodology at each stage can significantly impact the performance of the assay.

Parameter Method 1: Protein Precipitation Method 2: Liquid-Liquid Extraction (LLE) Method 3: Solid-Phase Extraction (SPE)
Principle Removal of proteins by precipitation with an organic solvent.Separation of lipids from the aqueous matrix into an immiscible organic solvent.Selective retention of lipids on a solid sorbent followed by elution.
Common Solvents Methanol (B129727), Isopropanol (IPA), Acetonitrile (ACN)[3][4].Methyl-tert-butyl ether (MTBE)/Methanol, Chloroform/Methanol[5][6][7].C18 or other reversed-phase cartridges.
Advantages Simple, fast, and requires small sample volumes.High recovery of a broad range of lipids, effective removal of interferences.High selectivity and sample cleanup, can reduce matrix effects.
Disadvantages Potential for incomplete protein removal and co-precipitation of some lipids.More labor-intensive and time-consuming, requires larger solvent volumes.Can be more expensive, method development may be required to optimize recovery.
Parameter Method A: Reversed-Phase Liquid Chromatography (RPLC) Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity, with more hydrophobic lipids retained longer.Separation based on polarity, with more polar lipids retained longer.
Stationary Phase C18, C30, or other non-polar bonded phases[3][5].Bare silica (B1680970) or polar bonded phases.
Mobile Phase Gradients of water/acetonitrile/isopropanol with additives like ammonium (B1175870) formate (B1220265) or formic acid[5].Gradients of acetonitrile/water with additives like ammonium acetate[8].
Advantages Good separation of lipid species within a class based on acyl chain length and unsaturation.Excellent separation of lipid classes based on their polar head groups.
Disadvantages Co-elution of different lipid classes can occur.Limited separation of lipids within the same class.
Parameter Detector 1: Triple Quadrupole (QqQ) MS Detector 2: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap)
Principle Highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).Provides high mass accuracy and resolution, enabling confident identification and quantification.
Scan Mode Multiple Reaction Monitoring (MRM)[1].Full scan with data-dependent or independent MS/MS acquisition[5].
Advantages Gold standard for targeted quantification due to high sensitivity and specificity.Enables both targeted and untargeted analysis, providing a more comprehensive lipid profile.
Disadvantages Limited to pre-selected analytes.Can be less sensitive than MRM for targeted quantification, data analysis is more complex.

Experimental Protocols

Below are detailed experimental protocols representative of the methods used for the analysis of phospholipids, including this compound, in serum.

Key Experiment 1: Lipid Extraction from Serum using Protein Precipitation

This protocol is a rapid and straightforward method for preparing serum samples for LC-MS/MS analysis.

Methodology:

  • To 50 µL of serum in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard, this compound, at a known concentration.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.

Key Experiment 2: Lipid Extraction from Serum using Liquid-Liquid Extraction (MTBE Method)

This protocol offers a comprehensive extraction of a wide range of lipids with good recovery.

Methodology:

  • To 100 µL of serum in a glass tube, add 1.5 mL of a 10:3 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol. Add the internal standard, this compound, at this stage.

  • Vortex the mixture for 1 minute.

  • Add 375 µL of water to induce phase separation and vortex for another minute.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the upper organic phase, which contains the lipids.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

To further illustrate the experimental workflows and the logic behind the analytical choices, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Serum Serum Sample Spike Spike with This compound Serum->Spike Protein_Precipitation Protein Precipitation (e.g., Methanol) Spike->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., MTBE) Spike->LLE SPE Solid-Phase Extraction Spike->SPE RPLC Reversed-Phase LC (e.g., C18) Protein_Precipitation->RPLC Extract HILIC HILIC Protein_Precipitation->HILIC Extract LLE->RPLC Extract LLE->HILIC Extract SPE->RPLC Eluate SPE->HILIC Eluate QqQ Triple Quadrupole (QqQ) (MRM) RPLC->QqQ HRMS High-Resolution MS (e.g., Q-TOF, Orbitrap) RPLC->HRMS HILIC->QqQ HILIC->HRMS Data_Analysis Data Analysis & Quantification QqQ->Data_Analysis HRMS->Data_Analysis

Caption: General experimental workflow for the quantification of this compound in serum.

Method_Selection_Logic cluster_Throughput High Throughput? cluster_Selectivity High Selectivity Needed? cluster_Comprehensiveness Comprehensive Profile? cluster_Recommendations Recommended Method Combination Objective Analytical Objective High_Throughput Yes Objective->High_Throughput Low_Throughput No Objective->Low_Throughput High_Selectivity Yes Objective->High_Selectivity Moderate_Selectivity No Objective->Moderate_Selectivity Untargeted Yes Objective->Untargeted Targeted No Objective->Targeted Rec1 Protein Precipitation RPLC QqQ-MRM High_Throughput->Rec1 Rec2 LLE or SPE RPLC or HILIC HRMS Low_Throughput->Rec2 High_Selectivity->Rec2 Moderate_Selectivity->Rec1 Untargeted->Rec2 Targeted->Rec1

Caption: Decision logic for selecting an appropriate analytical method.

References

A Comprehensive Guide to Assessing the Isotopic Purity of 17:0-14:1 PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for assessing the isotopic purity of the deuterated phospholipid 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-14:1 PE-d5). Ensuring the isotopic enrichment and purity of stable isotope-labeled internal standards is critical for the accuracy and reliability of quantitative lipidomic studies and drug development assays. This document outlines the primary analytical techniques, presents their comparative advantages, and provides detailed experimental protocols.

Introduction to Isotopic Purity Assessment

The use of deuterated lipids as internal standards in mass spectrometry-based quantification is a widely accepted practice.[1] The accuracy of this approach hinges on the precise knowledge of the isotopic purity of the standard. The presence of unlabeled species (d0) or partially deuterated isotopologues (d1-d4) in a d5-labeled standard can lead to underestimation of the analyte concentration. Therefore, rigorous assessment of the isotopic distribution is paramount. The primary techniques for this assessment are high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Comparison of Analytical Methodologies

High-resolution mass spectrometry and NMR spectroscopy are powerful and often complementary techniques for the characterization of deuterated compounds.[2][3]

FeatureHigh-Resolution Mass Spectrometry (HR-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Determines the distribution of isotopologues (e.g., d0, d1, d2, d3, d4, d5) and confirms the overall isotopic enrichment.[4]Determines the specific location of deuterium (B1214612) atoms within the molecule and provides information on site-specific isotopic purity.[5]
Instrumentation Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR), Quadrupole Time-of-Flight (Q-TOF).[6]High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a deuterium probe.
Resolution High mass resolution (>100,000) is crucial to separate deuterated species from naturally occurring ¹³C isotopes.[7][8]Provides high spectral resolution to distinguish between different chemical environments of deuterium nuclei.
Sensitivity Very high, capable of detecting and quantifying low-abundance isotopologues.[9]Lower sensitivity compared to MS, often requiring isotopically enriched samples for a sufficient signal-to-noise ratio.[10]
Sample Requirement Nanogram to microgram quantities.[9]Milligram quantities.
Quantitative Analysis Provides relative abundance of each isotopologue, allowing for the calculation of isotopic enrichment.Can provide quantitative information on the degree of deuteration at specific sites.[11]
Structural Information Tandem MS (MS/MS) can help localize the label to a specific fragment of the molecule.[12][13]Directly provides information on the intramolecular position of the deuterium labels.[14]
Limitations May not distinguish between positional isomers of deuteration without fragmentation.Lower throughput and less amenable to complex mixtures compared to LC-MS.

Experimental Protocols

The following are generalized protocols for assessing the isotopic purity of this compound using HR-MS and NMR.

This protocol is adapted from methodologies for analyzing deuterated lipids using a high-resolution Orbitrap mass spectrometer.[7]

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol/dichloromethane 9:1, v/v) at a concentration of 1 mg/mL.[7] b. From the stock solution, prepare a working solution at a concentration of 1-10 µg/mL in the initial mobile phase for LC-MS analysis or a suitable solvent for direct infusion.

2. Liquid Chromatography (LC) Parameters (for LC-MS): a. Column: C30 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm).[7] b. Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[7] c. Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[7] d. Flow Rate: 350 µL/min.[7] e. Column Temperature: 45 °C.[7] f. Injection Volume: 3 µL.[7] g. Gradient: A suitable gradient to ensure the elution of the lipid as a sharp peak.

3. Mass Spectrometry (MS) Parameters (Orbitrap): a. Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative ion mode. b. Full MS Scan Resolution: ≥ 120,000 (FWHM at m/z 200) to resolve deuterated and ¹³C isotopologues.[7] c. Scan Range: m/z 600-750 to cover the isotopic cluster of this compound (Exact Mass: 680.52).[15] d. AGC Target: 4e5.[7] e. Maximum Injection Time: 50 ms.[7] f. Tandem MS (MS/MS) for structural confirmation: i. Activation Type: Higher-energy C-trap dissociation (HCD). ii. Collision Energy: Stepped collision energy (e.g., 27 ± 3% for positive ion mode).[7] iii. MS/MS Resolution: ≥ 30,000.[7]

4. Data Analysis: a. Extract the ion chromatograms for the expected m/z values of the different isotopologues (d0 to d5). b. Integrate the peak areas for each isotopologue. c. Calculate the relative abundance of each isotopologue to determine the isotopic distribution. d. The isotopic purity is typically reported as the percentage of the d5 species relative to the sum of all isotopologues.

This protocol provides a general workflow for using ²H NMR to analyze a deuterated lipid.

1. Sample Preparation: a. Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent that will not interfere with the signals of interest (e.g., chloroform-d). b. Transfer the solution to an NMR tube.

2. NMR Acquisition: a. Instrument: High-field NMR spectrometer (e.g., 600 MHz or higher). b. Nucleus: ²H (Deuterium). c. Experiment: A standard one-dimensional deuterium spectrum acquisition. d. The acquisition parameters (e.g., pulse width, relaxation delay, number of scans) should be optimized to obtain a good signal-to-noise ratio.

3. Data Analysis: a. Process the raw data (Fourier transformation, phase correction, and baseline correction). b. The chemical shifts of the deuterium signals will indicate the positions of the deuterium atoms in the molecule. The d5 label in this compound is on the glycerol (B35011) backbone.[16] c. Integration of the signals can be used to determine the relative abundance of deuterium at different positions, although this can be challenging due to the quadrupolar nature of the deuterium nucleus.

Alternative Deuterated Standards

For comparative purposes or as alternatives, researchers can consider other deuterated phosphatidylethanolamine (B1630911) standards. The choice of the internal standard should ideally match the fatty acid composition of the analytes of interest as closely as possible. Some alternatives could include:

  • PE(17:0/17:0)-d5

  • PE(18:1/18:1)-d5

  • Other commercially available deuterated PE species from suppliers like Avanti Polar Lipids.

The isotopic purity of these alternatives would be assessed using the same methodologies described above.

Workflow and Data Visualization

The following diagrams illustrate the general workflow for assessing the isotopic purity of this compound.

IsotopicPurityWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting start This compound Standard dissolve Dissolve in appropriate solvent start->dissolve hrms High-Resolution MS Analysis dissolve->hrms LC-MS or Direct Infusion nmr NMR Spectroscopy dissolve->nmr NMR Sample ms_data Isotopologue Distribution (d0, d1, d2, d3, d4, d5) hrms->ms_data nmr_data Deuterium Label Position Confirmation nmr->nmr_data report Isotopic Purity Report ms_data->report nmr_data->report

Caption: Workflow for assessing the isotopic purity of this compound.

Conclusion

The rigorous assessment of the isotopic purity of this compound is essential for its proper use as an internal standard. High-resolution mass spectrometry provides a sensitive and quantitative measure of the isotopologue distribution, while NMR spectroscopy offers valuable complementary information on the location of the deuterium labels. By employing the protocols and understanding the comparative strengths of these techniques, researchers can ensure the quality of their deuterated standards and the integrity of their experimental data.

References

Cross-Platform Lipidomics Validation: A Comparative Guide Using 17:0-14:1 PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of lipids is paramount in life sciences research, from biomarker discovery to therapeutic development. However, the diversity of analytical platforms and methodologies can lead to significant variability in lipidomics data, hindering cross-study comparisons. This guide provides an objective comparison of common lipidomics platforms, focusing on the use of the internal standard 17:0-14:1 PE-d5 for cross-platform validation. Experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid in the design and validation of robust lipidomics studies.

The Central Role of Internal Standards in Lipidomics

Quantitative lipidomics relies heavily on the use of internal standards (IS) to correct for variations that can occur during sample preparation, extraction, and analysis.[1][2] An ideal internal standard should be chemically similar to the analyte of interest, not naturally present in the sample, and clearly distinguishable by the analytical instrument.[2] Stable isotope-labeled lipids, such as 17:0-14:1 Phosphatidylethanolamine-d5 (this compound), are considered the gold standard in mass spectrometry-based lipidomics because they co-elute with their endogenous counterparts and exhibit similar ionization efficiencies.[1] The use of a comprehensive internal standard mixture, such as the UltimateSPLASH™ ONE, which includes this compound, allows for the accurate quantification of a wide range of lipid species across different classes.[3][4]

Comparison of Lipidomics Platforms

The two most widely used mass spectrometry-based lipidomics platforms are direct infusion (shotgun lipidomics) and liquid chromatography-mass spectrometry (LC-MS).[5][6] Each approach has its own set of advantages and disadvantages, and the choice of platform will depend on the specific research question.

FeatureShotgun Lipidomics (Direct Infusion)Liquid Chromatography-Mass Spectrometry (LC-MS)
Throughput HighModerate to High
Separation None (relies on mass resolution and tandem MS)Chromatographic separation of lipid classes and species
Isomer Resolution LimitedCan separate isomeric and isobaric species
Matrix Effects More pronouncedReduced due to chromatographic separation
Quantification Can be challenging for low-abundance speciesGenerally more accurate for a wider range of concentrations
Instrumentation Typically requires high-resolution MSCan be performed on various types of mass spectrometers (e.g., QqQ, QTOF)

Experimental Protocols

Accurate and reproducible lipid quantification is underpinned by standardized and well-documented experimental procedures.[2] The following are generalized protocols for lipid extraction and LC-MS/MS analysis that can be adapted for specific applications.

Lipid Extraction from Plasma (Folch Method)

The Folch method is a widely used protocol for the extraction of lipids from biological samples.[6][7]

  • Sample Preparation: Thaw 100 µL of plasma on ice.

  • Internal Standard Spiking: Add 10 µL of a solution containing this compound and other internal standards to the plasma sample. The concentration of the internal standard should be appropriate for the expected concentration of the endogenous analytes.

  • Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample. Vortex thoroughly for 2 minutes.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex again. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of 2:1 chloroform:methanol).[8]

Quantitative Analysis by LC-MS/MS
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable LC column (e.g., a C18 reversed-phase column). A typical gradient elution might be as follows:

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 0.1% formic acid and 10 mmol/L ammonium (B1175870) formate.[9]

    • Mobile Phase B: Acetonitrile/isopropyl alcohol (10/90, v/v) with 0.1% formic acid and 10 mmol/L ammonium formate.[9]

    • Gradient: A multi-step gradient from a lower to a higher percentage of mobile phase B over a total run time of 15-20 minutes.[9][10]

  • Mass Spectrometry Detection: The eluent from the LC is introduced into the mass spectrometer. Data is typically acquired in both positive and negative ion modes to cover a broad range of lipid classes. Multiple Reaction Monitoring (MRM) is often used for targeted quantification on a triple quadrupole instrument.

  • Quantification: The concentration of each endogenous lipid is determined by calculating the ratio of its peak area to the peak area of the corresponding internal standard (e.g., this compound for phosphatidylethanolamines).

Quantitative Data Presentation

The validation of a quantitative lipidomics assay is a rigorous process that involves assessing several key parameters. The use of a standardized reference material, such as NIST SRM 1950 (Metabolites in Frozen Human Plasma), is crucial for inter-laboratory comparisons and method validation.[11][12]

Table 1: Typical Validation Parameters for a Quantitative Lipidomics Assay

ParameterAcceptance CriteriaTypical Performance (LC-MS/MS)
Linearity (R²) > 0.990.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10Analyte Dependent
Precision (CV%) < 15-20%< 15%
Accuracy (% Bias) Within ± 15-20%± 10%
Recovery (%) Consistent and reproducible85-110%
Matrix Effect Minimal and compensated by IS< 15%

CV: Coefficient of Variation

Table 2: Illustrative Cross-Platform Comparison of PE Quantification using this compound

PlatformEndogenous PE SpeciesMean Concentration (µM) in NIST SRM 1950CV (%)
LC-MS/MS (Platform A) PE(38:4)15.28.5
Shotgun MS (Platform B) PE(38:4)14.512.1
LC-MS/MS (Platform C) PE(38:4)16.07.9
LC-MS/MS (Platform A) PE(40:6)5.89.2
Shotgun MS (Platform B) PE(40:6)6.514.3
LC-MS/MS (Platform C) PE(40:6)5.58.8

This data is illustrative and intended to represent typical variations observed in cross-platform studies. Actual results may vary.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for quantitative lipidomics analysis.

Conceptual Signaling Pathway Involving Phosphatidylethanolamine

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PE Phosphatidylethanolamine (PE) PEMT PEMT Pathway PE->PEMT Autophagy Autophagy PE->Autophagy Apoptosis Apoptosis PE->Apoptosis PS Phosphatidylserine (PS) PSD PS Decarboxylase PS->PSD Mitochondria PC Phosphatidylcholine (PC) PSD->PE PEMT->PC

Caption: Conceptual overview of PE's role in cellular processes.

Conclusion

Cross-platform validation is essential for ensuring the reliability and comparability of lipidomics data. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative methods. By carefully selecting and validating analytical platforms and adhering to standardized protocols, researchers can generate high-quality lipidomics data to advance our understanding of biology and disease. Interlaboratory comparison studies are critical for assessing and improving the reproducibility of lipidomics measurements across different laboratories and platforms.[11][12][13][14]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 17:0-14:1 PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 17:0-14:1 PE-d5 (1-heptadecanoyl-2-(myristoyl-d5)-sn-glycero-3-phosphoethanolamine), a deuterated phospholipid commonly used in lipidomics research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical Safety and Hazard Information

This compound is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates that it is a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled.[1] It is also suspected of causing cancer and may cause damage to organs, specifically the central nervous system.[1]

Key Safety Data:

PropertyValueSource
Molecular Formula C₃₆H₆₅D₅NO₈P[1][2]
Molecular Weight 680.95 g/mol [1]
Appearance Typically supplied in a solution, often dichloromethane:methanol (B129727) (1:1)[2][3]
Storage Temperature -20°C[2]
Flash Point 9.7 °C (49.5 °F)[1]

GHS Hazard Designations:

PictogramHazard ClassHazard Statement
🔥Flammable liquids (Category 2)H225: Highly flammable liquid and vapor.[1]
💀Acute toxicity (Category 3)H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
❤️Health hazard (Carcinogenicity, Category 2; Specific target organ toxicity, Category 1)H351: Suspected of causing cancer. H370: Causes damage to organs.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers is crucial. The primary disposal route will be through a licensed hazardous waste disposal company.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably a chemical fume hood.

2. Waste Segregation:

  • Empty Vials and Containers: Triple rinse the empty vial with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous waste. Deface the label on the empty vial to prevent misuse. Dispose of the rinsed vial in a designated glass waste container.

  • Unused or Contaminated Product: Do not dispose of this compound down the drain. It must be collected as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the product, such as pipette tips, gloves, and absorbent pads, should be considered hazardous and collected in a designated solid hazardous waste container.

3. Waste Collection and Labeling:

  • Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound (1-heptadecanoyl-2-(myristoyl-d5)-sn-glycero-3-phosphoethanolamine)

    • Associated hazards (e.g., "Flammable," "Toxic")

    • The accumulation start date

4. Storage Pending Disposal:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.

  • Ensure the storage area is compliant with local regulations for flammable and toxic waste.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the waste disposal company with a copy of the Safety Data Sheet.

Disposal Workflow Diagram

G cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Waste Handling & Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Unused Product & Contaminated Solvents A->C B Work in a Ventilated Area (Fume Hood) B->C F Collect in Labeled Hazardous Waste Container C->F D Contaminated Solid Waste (Gloves, Pipette Tips) D->F E Empty Vials E->F After triple rinsing; Rinsate is hazardous waste G Store in Designated Secure Area F->G H Arrange Pickup by Licensed Hazardous Waste Contractor G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 17:0-14:1 PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-14:1 PE-d5). The following procedures ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid with significant health hazards. Adherence to strict safety protocols is mandatory.

GHS Hazard Pictograms:

PictogramHazard ClassDescription
Flammable Flammable liquids, self-heating, emits flammable gas.[1][2][3][4]
Acute Toxicity (Fatal or Toxic) Can be fatal or toxic if swallowed, in contact with skin, or if inhaled.[1][2][4]
Health Hazard May cause genetic defects, cancer, or organ damage, and may be harmful to fertility or the unborn child.[2][3]

Hazard and Precautionary Statements:

A comprehensive list of hazard (H) and precautionary (P) statements associated with this compound is provided below.

CodeStatement
H225Highly flammable liquid and vapour.[5]
H301+H311+H331Toxic if swallowed, in contact with skin or if inhaled.[5]
H315Causes skin irritation.[5]
H319Causes serious eye irritation.[5]
H336May cause drowsiness or dizziness.[5]
H351Suspected of causing cancer.
H370Causes damage to organs.
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304+P340+P311IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles and a face shield should be worn to protect against splashes.[8][9][10][11]
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves.[8][9][10][11]
Body Protection Flame-Retardant Lab CoatA flame-retardant lab coat worn over non-synthetic clothing.[12]
Respiratory Protection RespiratorUse in a well-ventilated area or under a fume hood. If ventilation is inadequate, a respirator is required.[8][9]
Foot Protection Closed-Toe ShoesClosed-toe shoes are required in the laboratory.[8]

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a designated, well-ventilated, and flame-proof cabinet at -20°C.[12][13][14]

  • Ensure the storage area is clearly labeled with the appropriate hazard symbols.

2. Handling and Use:

  • All handling of this compound must be conducted in a chemical fume hood to minimize inhalation exposure.[12]

  • Before handling, ensure all necessary PPE is worn correctly.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.[13]

  • Use only non-sparking tools and equipment.

  • Keep containers tightly closed when not in use.[12]

3. Emergency Procedures:

  • Spill:

    • For a small spill, absorb with an inert, non-combustible material and place in a sealed container for disposal.

    • For a large spill, evacuate the area and contact the institutional safety office immediately.[15]

  • Fire:

    • Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water.

    • In case of a major fire, evacuate the area and call emergency services.

  • Exposure:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[16][17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[16][17]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.[16][17][18]

Disposal Plan

1. Waste Segregation and Collection:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.[19]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Disposal Method:

  • Dispose of the hazardous waste through your institution's designated hazardous waste management program.[19][20][21]

  • Follow all local, state, and federal regulations for the disposal of flammable and toxic chemical waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Equilibrate Compound to Room Temp C->D E Perform Experiment in Fume Hood D->E F Securely Close Container After Use E->F G Segregate Contaminated Waste F->G J Return to -20°C Flammable Storage F->J H Decontaminate Work Area G->H I Dispose of Waste via EHS H->I

Caption: Safe handling workflow for this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.